Comprehensive Synthesis and Mechanistic Evaluation of 3-[Butyl(methyl)amino]propanoic Acid
Executive Summary The synthesis of non-natural β-amino acids, such as 3-[butyl(methyl)amino]propanoic acid (CAS: 165043-22-1)[1], is a critical operation in the development of peptidomimetics, specialized surfactants, an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of non-natural β-amino acids, such as 3-[butyl(methyl)amino]propanoic acid (CAS: 165043-22-1)[1], is a critical operation in the development of peptidomimetics, specialized surfactants, and active pharmaceutical ingredients. As a Senior Application Scientist, I approach this synthesis not merely as a sequence of reagent additions, but as a dynamic system governed by competing thermodynamic and kinetic parameters. This whitepaper details the definitive methodologies for synthesizing 3-[butyl(methyl)amino]propanoic acid, emphasizing mechanistic causality, self-validating experimental protocols, and recent advances in green catalysis.
Retrosynthetic Strategy & Mechanistic Causality
A retrosynthetic disconnection of the target molecule’s C–N bond naturally leads to two readily available precursors: N-methylbutylamine (a secondary amine donor) and an acrylic acid derivative (a Michael acceptor).
The assembly of these precursors relies on the aza-Michael addition , a powerful and highly atom-economical transformation[2]. However, the direct reaction between a secondary amine and free acrylic acid presents a classical chemical dichotomy. Because the amine is a stronger base (pKa ~10.5) than it is a nucleophile, and acrylic acid is a moderate acid (pKa ~4.2), mixing the two instantaneously triggers an acid-base proton transfer. This yields an unreactive ammonium acrylate salt, quenching the nucleophilicity of the amine and drastically reducing the reaction rate.
To circumvent this thermodynamic sink, the industry standard employs an esterified Michael acceptor (e.g., methyl acrylate). The esterification masks the acidic proton, preserving the electrophilicity of the β-carbon and allowing the HOMO of the amine to effectively overlap with the LUMO of the α,β-unsaturated system. Following the C–N bond formation, the ester is hydrolyzed to yield the final free acid.
Fig 2. Mechanistic sequence of the aza-Michael addition to α,β-unsaturated systems.
Recently, however, advanced catalytic systems—such as ionic liquids[2] and specific biocatalysts like the DddKPu enzyme[3]—have been developed to successfully catalyze the direct aza-Michael addition to free acrylic acid without the need for an ester intermediate.
Experimental Methodologies
The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each step in real-time before proceeding.
Fig 1. Two-step synthesis workflow of 3-[butyl(methyl)amino]propanoic acid.
Protocol A: Two-Step Esterification-Hydrolysis (Scalable Industry Standard)
This solvent-free approach maximizes atom economy and is highly scalable[4].
Step 1: Solvent-Free Aza-Michael Addition
Equip a round-bottom flask with a magnetic stirrer and an ice bath.
Charge the flask with N-methylbutylamine (10.0 mmol, 1.0 eq).
Dropwise, add methyl acrylate (11.0 mmol, 1.1 eq) over 15 minutes. Causality: The reaction is exothermic; controlling the addition rate prevents thermal polymerization of the acrylate.
Remove the ice bath and stir the neat mixture at 25 °C for 12 hours.
Self-Validation Checkpoint: Take a 10 µL aliquot and dilute in CDCl₃. Analyze via ¹H NMR. The reaction is complete when the vinylic multiplets (δ 5.8, 6.1, and 6.4 ppm) integrate to <1% relative to the newly formed N-methyl singlet at ~2.2 ppm.
Remove excess methyl acrylate under reduced pressure to yield the intermediate ester.
Step 2: Alkaline Hydrolysis
Dissolve the crude methyl 3-[butyl(methyl)amino]propanoate in a 1:1 mixture of Methanol/H₂O (10 mL).
Add 2M NaOH (12.0 mmol, 1.2 eq) and stir at 40 °C for 2 hours.
Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The ester spot (higher Rf) will disappear. Note: Use Dragendorff's reagent to visualize the tertiary amine, as ninhydrin is ineffective for fully substituted nitrogens.
Evaporate the methanol under vacuum. Adjust the aqueous layer to pH ~6.0 using 2M HCl. Causality: pH 6 approximates the isoelectric point of the β-amino acid, maximizing its precipitation/extraction efficiency.
Extract with a polar organic solvent (e.g., n-butanol or chloroform/isopropanol), dry over Na₂SO₄, and concentrate to yield the pure 3-[butyl(methyl)amino]propanoic acid[1].
Protocol B: Direct Biocatalytic Addition (Green Alternative)
Leveraging recent biocatalytic breakthroughs, this method avoids the esterification/hydrolysis steps entirely[3].
Prepare a reaction buffer of 50 mM HEPES (pH 8.0).
Add N-methylbutylamine (10.0 mmol) and free acrylic acid (10.0 mmol).
Introduce the engineered DddKPu enzyme (dimethylsulfoniopropionate lyase variant)[3].
Incubate the mixture at 30 °C with gentle agitation for 48 hours.
Self-Validation Checkpoint: Monitor via LC-MS (Positive ESI). The appearance of the [M+H]⁺ peak at m/z 160.1 confirms the formation of the target compound.
Purify via ion-exchange chromatography.
Quantitative Data & Process Optimization
To facilitate rapid decision-making, the kinetic and thermodynamic parameters of various aza-Michael addition conditions are summarized below.
Table 1: Comparative Optimization of Aza-Michael Addition Conditions
Cupin-Type Dimethylsulfoniopropionate Lyase from Pelagibacter ubique (DddKPu)
Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach
Source: RSC Advances
URL
Tetrabutylammonium Bromide Media Aza-Michael Addition of 1,2,3,6-Tetrahydrophthalimide to Symmetrical Fumaric Esters and Acrylic Esters under Solvent-Free Conditions
Source: MDPI
URL
An In-depth Technical Guide to the Physicochemical Properties of 3-[Butyl(methyl)amino]propanoic Acid
Introduction In the landscape of drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics—spanning solubility, lipophilicity, and ioniza...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics—spanning solubility, lipophilicity, and ionization state—govern a compound's pharmacokinetic and pharmacodynamic behavior, ultimately influencing its efficacy and safety profile.[1][2] This guide provides an in-depth technical exploration of 3-[Butyl(methyl)amino]propanoic acid, a molecule possessing both a tertiary amine and a carboxylic acid functional group. Due to a lack of extensive published data on this specific compound, this document serves as both a theoretical treatise and a practical methodological guide for researchers. We will delve into the structural attributes of 3-[Butyl(methyl)amino]propanoic acid, its zwitterionic nature, and provide field-proven, step-by-step protocols for the experimental determination of its core physicochemical properties.
Molecular Structure and Identification
IUPAC Name: 3-(Butyl(methyl)amino)propanoic acid
Molecular Formula: C₈H₁₇NO₂
Molecular Weight: 159.23 g/mol
CAS Number: A unique CAS Registry Number for this specific unprotected structure is not readily found in major chemical databases, suggesting it is a novel or sparsely studied compound. For reference, the related N-BOC protected compound, 3-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid, is registered under CAS 124072-61-3.[3][4][5]
The structure, characterized by a propanoic acid backbone with a butyl(methyl)amino substituent at the 3-position, is fundamental to its chemical behavior. The presence of both a basic tertiary amine and an acidic carboxylic acid group within the same molecule gives rise to complex acid-base properties.
The Zwitterionic Nature: A Duality of Charge
A molecule like 3-[Butyl(methyl)amino]propanoic acid, which contains both acidic (carboxylic acid) and basic (tertiary amine) functional groups, is capable of existing as a zwitterion.[2][6][7] A zwitterion is a molecule that has an equal number of positive and negative charges, resulting in a net neutral charge.[2] This occurs through an internal acid-base reaction where the acidic proton from the carboxylic acid is transferred to the basic nitrogen atom of the amine.
The specific ionic form of 3-[Butyl(methyl)amino]propanoic acid in solution is critically dependent on the pH of the environment.[2][8][9]
At Low pH (Acidic Conditions): In a highly acidic environment, the carboxylate group will be protonated (-COOH), and the tertiary amine will also be protonated (-NH⁺-). The molecule will carry a net positive charge.[6][8][9]
At Isoelectric Point (pI): At a specific pH, known as the isoelectric point (pI), the molecule will exist predominantly in its zwitterionic form (-COO⁻ and -NH⁺-). The positive and negative charges balance, resulting in a net charge of zero.[2][10]
At High pH (Basic Conditions): In a basic environment, the carboxylic acid group will be deprotonated (-COO⁻), and the tertiary amine will be in its neutral form (-N-). The molecule will carry a net negative charge.[2][8][9]
This pH-dependent charge state is a critical determinant of the molecule's solubility, lipophilicity, and its potential for interaction with biological targets.
Caption: pH-dependent equilibrium of 3-[Butyl(methyl)amino]propanoic acid.
Experimental Determination of Physicochemical Properties
The following sections provide detailed protocols for the experimental determination of the key physicochemical properties of 3-[Butyl(methyl)amino]propanoic acid. These methods are designed to be self-validating and are based on established, authoritative techniques.
Acid Dissociation Constant (pKa) Determination by NMR Spectroscopy
The pKa values of the carboxylic acid and the protonated tertiary amine are the most critical parameters defining the zwitterionic behavior of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust method for pKa determination by monitoring the chemical shift of specific protons as a function of pH.[11][12]
Causality: The chemical shift of protons adjacent to the acidic and basic centers is sensitive to the protonation state of these groups. As the pH of the solution changes, the equilibrium between the protonated and deprotonated forms shifts, leading to a corresponding change in the observed chemical shift. Plotting the chemical shift against pH generates a sigmoidal curve, the inflection point of which corresponds to the pKa.[12]
Experimental Protocol: NMR Titration
Sample Preparation:
Prepare a stock solution of 3-[Butyl(methyl)amino]propanoic acid (e.g., 20 mg/mL) in deuterium oxide (D₂O).[11]
Prepare a series of D₂O-based buffer solutions covering a wide pH range (e.g., pH 2 to 12).
Alternatively, prepare stock solutions of a strong acid (e.g., DCl in D₂O) and a strong base (e.g., NaOD in D₂O) for stepwise titration.[11]
NMR Data Acquisition:
Transfer a known volume of the sample stock solution into an NMR tube.
Adjust the pH of the solution to the starting point of the titration by adding a small, precise volume of the acid or base stock solution. Measure the pH directly in the NMR tube using a calibrated pH meter.
Repeat the process of pH adjustment and spectral acquisition in small increments across the desired pH range.
Data Analysis:
Identify the proton signals that show significant chemical shift changes with varying pH. These will likely be the protons alpha to the carboxylic acid and the methyl and butyl groups attached to the nitrogen.
Plot the chemical shift (in ppm) of a selected proton signal against the measured pH values.[11][12]
Fit the data to a sigmoidal curve. The pH at the inflection point of the curve represents the pKa of the corresponding functional group.[12]
Caption: Workflow for pKa determination using NMR spectroscopy.
Lipophilicity (logP and logD) Determination
Lipophilicity is a key determinant of a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable molecules like 3-[Butyl(methyl)amino]propanoic acid, the distribution coefficient (logD) at a specific pH is more relevant.
Causality: The partitioning of a molecule between a lipid-like solvent (n-octanol) and an aqueous buffer is dependent on its overall charge and polarity. The neutral form of the molecule will preferentially partition into the organic phase, while the charged forms will favor the aqueous phase. Therefore, the measured lipophilicity (logD) will vary with the pH of the aqueous phase.
Experimental Protocol: Shake-Flask Method
The shake-flask method is considered the "gold standard" for logP and logD determination due to its direct measurement of partitioning.[1][13][]
Preparation:
Prepare a series of aqueous buffer solutions at various pH values (e.g., pH 3.0, 7.4, 9.0).
Pre-saturate n-octanol with the aqueous buffer and vice versa by mixing them and allowing the phases to separate. This minimizes volume changes during the experiment.
Prepare a stock solution of 3-[Butyl(methyl)amino]propanoic acid in the pre-saturated aqueous buffer.
Partitioning:
In a suitable vessel, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer containing the test compound.
Agitate the mixture at a constant temperature until equilibrium is reached (this can take several hours).[1]
Phase Separation and Analysis:
Centrifuge the mixture to ensure complete separation of the two phases.
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.[1][]
Calculation:
The distribution coefficient (D) at a given pH is calculated as:
D = [Concentration]octanol / [Concentration]aqueous
logD is the base-10 logarithm of D.
The logP of the neutral species can be determined by measuring logD at a pH where the molecule is predominantly uncharged, or by calculation from logD values at various pHs if the pKa values are known.
Alternative Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For higher throughput, logP can be estimated using RP-HPLC.[15][16][17] This method correlates the retention time of a compound on a nonpolar stationary phase with the retention times of reference compounds with known logP values.[17]
Aqueous Solubility Determination
Aqueous solubility is a critical factor for drug absorption and formulation.[18] For a comprehensive understanding, the thermodynamic or equilibrium solubility should be determined.
Causality: The solubility of 3-[Butyl(methyl)amino]propanoic acid will be highly dependent on pH due to its zwitterionic nature. At its isoelectric point (pI), where the molecule has a net neutral charge, it is expected to have its lowest aqueous solubility. At pH values above or below the pI, the molecule will be charged, leading to stronger interactions with polar water molecules and thus higher solubility.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
Sample Preparation:
Add an excess amount of the solid 3-[Butyl(methyl)amino]propanoic acid to a series of vials, each containing an aqueous buffer of a specific pH.[13] This ensures that a saturated solution is formed.
Equilibration:
Agitate the vials at a constant temperature for an extended period (typically 24 hours or more) to ensure that equilibrium is reached between the dissolved and undissolved solid.[18][19][20]
Sample Processing:
After equilibration, separate the undissolved solid from the solution by filtration or centrifugation.[19]
Quantification:
Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method such as HPLC-UV or LC-MS.[18]
Data Interpretation:
The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Plotting solubility against pH will generate a profile that reveals the pH of minimum solubility, which corresponds to the isoelectric point (pI).
Physicochemical Property
Experimental Method
Key Parameters Measured
Expected pH Dependence
pKa
NMR Spectroscopy
Chemical Shift (ppm) vs. pH
Sigmoidal change around pKa values
Lipophilicity (logD)
Shake-Flask or RP-HPLC
Concentration in n-octanol and aqueous phases
Highest at pI, lower at other pHs
Aqueous Solubility
Shake-Flask
Concentration of saturated solution (mg/mL or µM)
Lowest at pI, higher at other pHs
Caption: Summary of key physicochemical properties and determination methods.
Conclusion
References
Quora. (2016, October 13). How does the net charge of an amino acid change in proportion to pH? [online] Available at: [Link]
Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460. [online] Available at: [Link]
AK Lectures. (n.d.). Zwitterion Form of Amino Acids. [online] Available at: [Link]
Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1485-1502. [online] Available at: [Link]
Clark, J. (2023). the acid base behaviour of amino acids. Chemguide. [online] Available at: [Link]
Oreate AI Blog. (2026, February 3). The Zwitterionic Dance: Unpacking the Acid-Base Nature of Amino Acids. [online] Available at: [Link]
Unknown. (n.d.). Optical properties of amino acids: What are zwitterions?. [online] Available at: [Link]
United States Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [online] Available at: [Link]
Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. [online] Available at: [Link]
Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. [online] Available at: [Link]
Reddit. (2021, November 21). pH as it relates to charged amino acids. [online] Available at: [Link]
Takács-Novák, K., et al. (1997). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 16(4), 687-695. [online] Available at: [Link]
Popova, Y., et al. (2017). pKa determination by 1H NMR spectroscopy - An old methodology revisited. Magnetic Resonance in Chemistry, 55(11), 969-976. [online] Available at: [Link]
Cambridge MedChem Consulting. (n.d.). LogP/D. [online] Available at: [Link]
LibreTexts Chemistry. (2022, October 4). 2.4: The Effect of pH. [online] Available at: [Link]
Li, A., et al. (2003). High throughput HPLC method for determining Log P values. U.S. Patent 6,524,863 B1.
Wan, H., et al. (2005). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Pharmaceutical Research, 22(10), 1743-1751. [online] Available at: [Link]
Ashenhurst, J. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. [online] Available at: [Link]
Popova, Y., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Education in Chemistry, 4(3), 33. [online] Available at: [Link]
Assem, H., et al. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry. [online] Available at: [Link]
Zhou, H., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3052-3071. [online] Available at: [Link]
Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. [online] Available at: [Link]
The Strategic Role of 3-[Butyl(methyl)amino]propanoic acid (CAS 165043-22-1) in Advanced Therapeutics: From Ionizable Lipids to Peptidomimetics
Executive Summary The rapid evolution of genetic medicines and targeted protein degradation has placed unprecedented demand on highly specialized chemical building blocks. 3-[Butyl(methyl)amino]propanoic acid (CAS 165043...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rapid evolution of genetic medicines and targeted protein degradation has placed unprecedented demand on highly specialized chemical building blocks. 3-[Butyl(methyl)amino]propanoic acid (CAS 165043-22-1) is a non-natural, N-alkylated beta-amino acid that has emerged as a critical structural motif in modern drug development[1]. Featuring a tertiary amine and a terminal carboxylic acid, this zwitterionic compound serves as a highly versatile precursor.
This technical guide explores the physicochemical causality behind its utility, detailing its primary applications in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) and as a robust linker in peptidomimetics and PROTACs .
Physicochemical Profiling & Structural Causality
The utility of 3-[Butyl(methyl)amino]propanoic acid is fundamentally driven by its precise molecular architecture. The N-butyl and N-methyl substituents on the beta-alanine backbone provide a highly specific steric and electronic environment.
Mechanistic Insight: The electron-donating alkyl groups (butyl and methyl) push electron density toward the nitrogen, while the steric bulk of the butyl group modulates its accessibility to protons. This fine-tunes the pKa of the tertiary amine to an optimal physiological window (typically between 6.0 and 6.5 when conjugated). Furthermore, the beta-amino acid backbone inherently resists proteolytic degradation, making it highly stable in biological matrices.
Application 1: Ionizable Lipids for mRNA Delivery (LNPs)
In the formulation of Lipid Nanoparticles (LNPs) for mRNA delivery, the headgroup of the ionizable lipid is the single most critical factor determining transfection efficiency and systemic tolerability[3].
If the lipid's pKa is too high, it remains positively charged in the bloodstream, leading to rapid clearance by the reticuloendothelial system (RES) and systemic toxicity. If the pKa is too low, it fails to protonate in the acidic endosome (pH ~5.5). CAS 165043-22-1 provides a tertiary amine headgroup that remains neutral at pH 7.4 but rapidly protonates in the endosome, facilitating electrostatic interaction with anionic endosomal membranes and driving mRNA release[4].
Protocol: Synthesis of an Ionizable Cationic Lipid via Esterification
This self-validating protocol details the conjugation of 165043-22-1 to a long-chain aliphatic alcohol to form a pH-sensitive ionizable lipid[5].
Preparation: Dissolve 1.0 eq of 3-[Butyl(methyl)amino]propanoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Activation: Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Stir at room temperature for 15 minutes.
Causality: DMAP acts as a nucleophilic catalyst, rapidly forming an active acylpyridinium intermediate, which accelerates the transfer of the acyl group and minimizes inactive side reactions.
Coupling: Dropwise add 1.0 eq of the target long-chain alcohol (e.g., dilinoleyl methanol) dissolved in DCM. Stir for 12-18 hours.
Validation (Self-Validating Step): Monitor the reaction via Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). The disappearance of the starting alcohol and the emergence of a new, higher
Rf
spot (which stains positive with Dragendorff's reagent for tertiary amines) confirms successful conversion.
Purification: Wash the organic layer with saturated
NaHCO3
, brine, and dry over
Na2SO4
. Purify via flash chromatography (silica gel, gradient elution) and verify the exact mass via LC-MS.
Application 2: PROTAC Linkers and Peptidomimetics
Beyond lipid synthesis, 3-[Butyl(methyl)amino]propanoic acid is utilized as a rigidified linker in Proteolysis Targeting Chimeras (PROTACs). The N-alkylation restricts the dihedral angles of the molecule, reducing the conformational entropy penalty upon binding to a target protein or E3 ligase.
Figure 2: Modular synthesis workflow for conjugating CAS 165043-22-1.
When integrating this building block into a peptide sequence or PROTAC linker:
Resin Swelling: Swell the Fmoc-protected amino acid-loaded Wang resin in N,N-Dimethylformamide (DMF) for 30 minutes.
Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes to remove the Fmoc group. Wash thoroughly with DMF (5x).
Coupling: Pre-activate 3.0 eq of 3-[Butyl(methyl)amino]propanoic acid with 2.9 eq of HATU and 6.0 eq of N,N-Diisopropylethylamine (DIPEA) in DMF for 5 minutes. Add the mixture to the resin and agitate for 2 hours.
Causality: HATU is specifically chosen over EDC for SPPS due to its superior efficiency in overcoming the severe steric hindrance caused by the N-butyl and N-methyl groups on the beta-amino acid.
Cleavage & QC: Cleave a micro-aliquot using TFA/TIS/
H2O
(95:2.5:2.5) and analyze via HPLC and ESI-MS to confirm the mass of the coupled product before proceeding to the next synthesis step.
Conclusion
3-[Butyl(methyl)amino]propanoic acid (CAS 165043-22-1) is far more than a simple amino acid derivative; it is a rationally designed chemical tool. By offering a precisely tuned pKa and high proteolytic stability, it solves core challenges in endosomal escape for mRNA therapeutics and conformational stability in targeted protein degradation. Rigorous adherence to the activation and coupling protocols outlined above ensures high-yield integration into next-generation therapeutic modalities.
References
Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery, PNAS.[Link]
pH‐Dependent Behavior of Ionizable Cationic Lipids in mRNA‐Carrying Lipoplexes Investigated by Molecular Dynamics Simulations, ResearchGate.[Link]
US20240300891A1 - Ionizable lipids, lipid nanoparticles for mrna delivery and methods of making the same, Google P
Unveiling the Molecular Architecture: A Spectroscopic Guide to 3-[Butyl(methyl)amino]propanoic Acid
In the landscape of modern drug development and scientific research, the precise characterization of novel chemical entities is paramount. This in-depth technical guide focuses on the spectral properties of 3-[Butyl(meth...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug development and scientific research, the precise characterization of novel chemical entities is paramount. This in-depth technical guide focuses on the spectral properties of 3-[Butyl(methyl)amino]propanoic acid, a molecule of interest for its potential applications as a building block in medicinal chemistry and materials science. While direct, publicly available experimental spectra for this specific compound are limited, this guide provides a comprehensive, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This analysis is grounded in fundamental spectroscopic principles and data from closely related structural analogs, offering researchers a robust framework for the identification and characterization of this and similar N-alkylated β-amino acids.
Molecular Structure
3-[Butyl(methyl)amino]propanoic acid is a β-amino acid characterized by a propanoic acid backbone with a tertiary amino group at the β-position (carbon 3). The nitrogen atom is substituted with both a methyl and a butyl group.
Figure 1: Chemical structure of 3-[Butyl(methyl)amino]propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of 3-[Butyl(methyl)amino]propanoic acid. These predictions are based on established chemical shift ranges and analysis of analogous structures, such as methyl 3-[butyl(methyl)amino]propanoate and other N-alkylated amino acids.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The presence of the nitrogen atom and the carboxylic acid group will influence the chemical shifts of adjacent protons.
Proton Assignment
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Integration
Butyl CH₃
0.9 - 1.0
Triplet (t)
3H
Butyl CH₂
1.2 - 1.4
Sextet or multiplet (m)
2H
Butyl CH₂
1.4 - 1.6
Quintet or multiplet (m)
2H
N-CH₂ (Butyl)
2.4 - 2.6
Triplet (t)
2H
N-CH₃
2.2 - 2.4
Singlet (s)
3H
N-CH₂ (Propanoic)
2.7 - 2.9
Triplet (t)
2H
COOH-CH₂
2.5 - 2.7
Triplet (t)
2H
COOH
10 - 12
Broad Singlet (br s)
1H
Interpretation and Causality:
The butyl chain protons are expected in the upfield region (0.9-1.6 ppm), typical for alkyl groups. The terminal methyl group will appear as a triplet due to coupling with the adjacent methylene group. The internal methylene groups will exhibit more complex splitting patterns (multiplets).
The N-CH₂ (Butyl) and N-CH₃ protons are shifted downfield (2.2-2.6 ppm) due to the deshielding effect of the adjacent nitrogen atom.
The propanoic acid methylene protons are also shifted downfield, with the protons alpha to the carbonyl group (COOH-CH₂) being more deshielded than those adjacent to the nitrogen (N-CH₂).
The carboxylic acid proton (COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift (10-12 ppm), which is characteristic for this functional group. Its broadness is due to hydrogen bonding and chemical exchange.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.
Carbon Assignment
Predicted Chemical Shift (ppm)
Butyl CH₃
13 - 15
Butyl CH₂
20 - 22
Butyl CH₂
28 - 30
N-CH₂ (Butyl)
55 - 58
N-CH₃
42 - 45
N-CH₂ (Propanoic)
50 - 53
COOH-CH₂
33 - 36
C=O
175 - 178
Interpretation and Causality:
The butyl chain carbons will be found in the upfield region of the spectrum.
The carbons directly attached to the nitrogen (N-CH₂ (Butyl) , N-CH₃ , and N-CH₂ (Propanoic) ) are shifted downfield into the 42-58 ppm range due to the electronegativity of the nitrogen atom.
The carbonyl carbon (C=O) of the carboxylic acid will be the most downfield signal, typically appearing in the 175-178 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-[Butyl(methyl)amino]propanoic acid is expected to show characteristic absorption bands for the carboxylic acid and the tertiary amine.
Wavenumber (cm⁻¹)
Functional Group
Vibration
2500-3300
Carboxylic Acid
O-H stretch (broad)
2960-2850
Alkyl
C-H stretch
1700-1725
Carboxylic Acid
C=O stretch
1210-1320
Carboxylic Acid
C-O stretch
1000-1250
Amine
C-N stretch
Interpretation and Causality:
A very broad absorption band from 2500-3300 cm⁻¹ is the hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.
Strong, sharp peaks in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and methylene groups.
A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a carboxylic acid.
The presence of a tertiary amine will be indicated by C-N stretching vibrations in the fingerprint region (1000-1250 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.
Predicted Molecular Ion:
Molecular Formula: C₈H₁₇NO₂
Molecular Weight: 159.23 g/mol
Expected [M+H]⁺: m/z 160.13
Predicted Fragmentation Pattern:
In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ at m/z 160 would be expected. Fragmentation of this ion could proceed through several pathways. A likely fragmentation involves the loss of the carboxylic acid group as CO₂ and H₂O, or cleavage of the butyl chain. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines.
Figure 2: Predicted major fragmentation pathways for 3-[Butyl(methyl)amino]propanoic acid.
Experimental Protocols
NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Acquire spectra in positive ion mode.
Tandem MS (MS/MS): To study fragmentation, select the precursor ion of interest ([M+H]⁺) and subject it to collision-induced dissociation (CID).
Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Conclusion
This guide provides a detailed predictive analysis of the NMR, IR, and mass spectral data for 3-[Butyl(methyl)amino]propanoic acid. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive spectral profile has been constructed. This information serves as a valuable resource for researchers in the synthesis, identification, and application of this and related N-alkylated β-amino acids, facilitating advancements in drug discovery and materials science.
References
PubChem. (n.d.). Methyl N-butyl-N-methyl-beta-alaninate. Retrieved March 15, 2026, from [Link][1]
Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Solubility Profile of 3-[Butyl(methyl)amino]propanoic Acid in Organic Solvents: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers Abstract: 3-[Butyl(methyl)amino]propanoic acid is a non-canonical amino acid derivative with potential applications in peptidomimetic synthesis and drug development. A thorough...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers
Abstract: 3-[Butyl(methyl)amino]propanoic acid is a non-canonical amino acid derivative with potential applications in peptidomimetic synthesis and drug development. A thorough understanding of its solubility in organic solvents is paramount for its synthesis, purification, formulation, and overall handling. This technical guide provides a comprehensive analysis of the factors governing the solubility of this molecule. While specific quantitative solubility data for this compound is not extensively published, this document outlines the underlying physicochemical principles, offers a predictive solubility framework across a range of common organic solvents, and details a robust experimental protocol for its empirical determination.
Introduction: The Physicochemical Landscape of 3-[Butyl(methyl)amino]propanoic Acid
3-[Butyl(methyl)amino]propanoic acid is an amphiphilic molecule possessing three distinct functional regions that dictate its solubility behavior:
A Carboxylic Acid Head: A polar, protic group capable of acting as a hydrogen bond donor and acceptor. In its deprotonated carboxylate form (COO⁻), it becomes ionic, drastically increasing polarity.
A Tertiary Amine Core: A polar, aprotic group that can act as a hydrogen bond acceptor. In its protonated ammonium form (NR₂H⁺), it becomes a charged, hydrogen-bond-donating species.
Alkyl Substituents: A methyl and a butyl group which form a non-polar hydrocarbon tail, contributing to van der Waals interactions.
This unique combination makes the molecule zwitterionic at its isoelectric point, where it possesses both a positive and negative charge, yet is overall neutral. This zwitterionic nature often leads to strong intermolecular interactions (ion-dipole, hydrogen bonding), resulting in higher melting points and potentially lower solubility in non-polar organic solvents compared to its non-zwitterionic counterparts.[1][2] The solubility is therefore a delicate balance between the polar amino-acid-like portion and the non-polar alkyl chains.
Predictive Solubility Framework
The principle of "like dissolves like" provides a foundational basis for predicting solubility.[3][4] A solute's ability to form favorable intermolecular interactions with a solvent, comparable to or stronger than its own solute-solute and solvent-solvent interactions, is the driving force for dissolution.
Molecular Interactions at Play
The solubility of 3-[Butyl(methyl)amino]propanoic acid is governed by a combination of forces. A conceptual diagram of these interactions is presented below.
Caption: Intermolecular forces between the solute and different solvent classes.
Predicted Solubility in Common Organic Solvents
Based on the molecular structure and established chemical principles, the following table provides a qualitative prediction of solubility at room temperature for the neutral, zwitterionic form of the compound.
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol, Isopropanol
High to Moderate
These solvents can effectively solvate both the carboxylate and ammonium groups through strong hydrogen bonding and dipole-dipole interactions.[1] Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., higher in methanol than in butanol) due to a decrease in overall solvent polarity.
Polar Aprotic
DMSO, DMF, Acetonitrile
Moderate to Low
These solvents possess large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the protonated amine. However, their inability to act as strong hydrogen bond donors makes them less effective at solvating the carboxylate anion compared to protic solvents.
Ethers
Diethyl Ether, Tetrahydrofuran (THF)
Low to Insoluble
While possessing some polarity, these solvents are poor at solvating the charged zwitterionic form. The energy required to break the strong solute-solute interactions is not compensated by solute-solvent interactions.
Halogenated
Dichloromethane (DCM), Chloroform
Low
These solvents have low polarity and are incapable of hydrogen bonding, making them poor solvents for the polar, zwitterionic structure. Some minimal solubility might be observed due to interactions with the alkyl chains.
Non-Polar
Hexane, Toluene, Heptane
Insoluble
The significant energy mismatch between the polar solute and non-polar solvent prevents dissolution. Van der Waals forces between the solvent and the solute's alkyl chains are insufficient to overcome the strong ionic and hydrogen bonding forces within the solute crystal lattice.[3]
Note: These predictions are for the zwitterionic form. Solubility can be dramatically altered by pH adjustment, as discussed in Section 4.
Gold-Standard Experimental Protocol: The Shake-Flask Method
To obtain accurate, quantitative solubility data, the equilibrium shake-flask method is the most widely accepted and rigorous approach.[4] This protocol is designed to create a saturated solution in thermodynamic equilibrium with the solid solute, providing a definitive solubility value at a given temperature.
Workflow for Equilibrium Solubility Determination
Caption: A generalized workflow for determining equilibrium solubility.[4]
Detailed Step-by-Step Methodology
1. Preparation of the System:
Add an excess amount of solid 3-[Butyl(methyl)amino]propanoic acid to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
Causality: Using an excess of the compound guarantees that the solvent becomes fully saturated and that an equilibrium between the dissolved and undissolved states can be established.[4]
2. Equilibration:
Seal the vials tightly to prevent solvent evaporation.
Place the vials in an incubator shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).
Agitate the mixture for a sufficient period, typically 24 to 72 hours. A preliminary time-course study can determine the minimum time required to reach equilibrium.
Causality: Prolonged agitation at a constant temperature is necessary to ensure the system reaches thermodynamic equilibrium.[4] Insufficient time can lead to an underestimation of solubility.
3. Phase Separation:
Remove the vials from the shaker and allow them to stand briefly.
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess, undissolved solid.
Causality: Centrifugation provides a clear separation between the saturated supernatant and the solid phase, which is critical for accurate sampling.[4]
4. Sample Collection and Filtration:
Carefully withdraw a known volume of the clear supernatant using a pipette.
Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.
Causality: Filtration is a self-validating step to remove any microscopic, undissolved particles that could falsely elevate the measured concentration.[4] A PTFE filter is often chosen for its broad chemical compatibility with organic solvents.
5. Quantification:
Analyze the concentration of the solute in the filtered sample using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
Prepare a multi-point calibration curve using standard solutions of 3-[Butyl(methyl)amino]propanoic acid of known concentrations.
The solubility is then calculated from the calibration curve and reported in units such as mg/mL or mol/L.
Causality: A calibration curve with established linearity and range is essential for converting the analytical instrument's response into an accurate concentration, ensuring the trustworthiness of the final solubility value.[4]
Critical Factors Influencing Solubility
The Effect of pH and Salt Formation
The zwitterionic nature of 3-[Butyl(methyl)amino]propanoic acid makes its solubility highly dependent on pH, even in predominantly organic systems if trace water is present or if acidic/basic modifiers are used.
Acidic Conditions: Addition of a strong acid (e.g., HCl) will protonate the tertiary amine, forming a cationic ammonium salt. This salt form will have significantly different solubility properties, often exhibiting increased solubility in polar solvents compared to the neutral zwitterion.
Basic Conditions: Addition of a base (e.g., NaOH) will deprotonate the carboxylic acid, forming an anionic carboxylate salt. This anionic species is highly polar and will show dramatically increased solubility in polar protic solvents.[1]
This principle is routinely exploited in drug development for purification and formulation. For instance, converting the compound to its hydrochloride salt may make it more soluble in an alcohol-based solvent system.
The Role of Temperature
For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[5] This is because the increased thermal energy helps to overcome the energy of the crystal lattice, allowing solute molecules to break away and become solvated.[5] When developing crystallization procedures, this relationship is critical; a solvent should be chosen in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below to ensure high recovery.
Conclusion
The solubility of 3-[Butyl(methyl)amino]propanoic acid in organic solvents is a complex interplay of its zwitterionic character and its amphiphilic structure. While it is predicted to be most soluble in polar protic solvents like lower-chain alcohols, its solubility in other organic media is expected to be limited in its neutral form. This guide provides the theoretical framework to understand and predict this behavior. For definitive quantitative data, the detailed shake-flask protocol presented herein offers a reliable and scientifically sound methodology. For researchers and drug developers, manipulating solubility through temperature and, most critically, through pH-mediated salt formation, will be the most powerful tools for effective synthesis, purification, and formulation of this promising compound.
References
Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
BenchChem. (2025). General Experimental Protocol for Determining Solubility.
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
LibreTexts. (2023, August 31). Solubility of Organic Compounds.
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
AAT Bioquest. (n.d.). Overview of Common Solubility Factors.
Jackson, M., & Mantsch, H. H. (2006). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface. PMC.
Dunitz, J. D. (2000). The Solubility of Proteins in Organic Solvents. SciSpace.
Stability and Degradation Dynamics of 3-[Butyl(methyl)amino]propanoic Acid: A Technical Whitepaper
Executive Summary 3-[Butyl(methyl)amino]propanoic acid (CAS 165043-22-1) is a tertiary β -amino acid derivative characterized by an N-alkylated aliphatic backbone. In pharmaceutical and fine chemical development, underst...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-[Butyl(methyl)amino]propanoic acid (CAS 165043-22-1) is a tertiary
β
-amino acid derivative characterized by an N-alkylated aliphatic backbone. In pharmaceutical and fine chemical development, understanding the degradation profile of such zwitterionic molecules is paramount for ensuring shelf-life and efficacy. This whitepaper elucidates the mechanistic degradation pathways of 3-[Butyl(methyl)amino]propanoic acid, establishes self-validating analytical protocols for stability testing, and provides targeted formulation strategies to mitigate degradation.
Structural Vulnerabilities and Mechanistic Pathways
The structural liabilities of 3-[Butyl(methyl)amino]propanoic acid stem from its two primary functional groups: the tertiary amine and the carboxylic acid, separated by a two-carbon (
β
) spacer.
Oxidative Degradation (N-Oxidation)
The most critical degradation pathway for tertiary amines in formulated products is oxidative conversion to an 1[1]. The lone pair of electrons on the tertiary nitrogen is highly nucleophilic due to the electron-donating inductive effects of the butyl and methyl groups[1]. When exposed to trace hydroperoxides—often present as impurities in common excipients like polyethylene glycol (PEG), polysorbates, or povidone—the amine undergoes an
SN2
nucleophilic attack on the peroxide O-O bond[2]. This base-catalyzed autooxidation yields the corresponding N-oxide degradant[1]. Because N-oxides are reasonably stable, they often accumulate as the primary terminal degradant in stability studies[1].
Thermal and pH-Mediated Degradation (Retro-Michael Elimination)
β
-amino acids possess a unique vulnerability to 3 (a form of
β
-elimination) under thermal or basic stress[3]. The driving force is the formation of a stable
α,β
-unsaturated system. For 3-[Butyl(methyl)amino]propanoic acid, deprotonation at the
α
-carbon followed by the expulsion of the tertiary amine leaving group generates acrylic acid and N-methylbutylamine[4]. This pathway is highly dependent on structural flexibility and is accelerated in aqueous basic solutions where the carboxylate acts as an electron sink[4].
Thermal Decarboxylation
At extreme temperatures,
β
-amino acids can undergo5[5]. However, this is a high-energy pathway compared to
α
-amino acids and typically only occurs during aggressive thermal stress or gas-chromatographic injection, yielding N-methyl-N-butylethylamine[5].
Fig 1. Primary degradation pathways of 3-[Butyl(methyl)amino]propanoic acid.
Self-Validating Experimental Protocols
To ensure absolute data integrity, stability-indicating assays must be self-validating. This requires built-in causality checks: mass balance confirmation, active quenching to prevent post-sampling degradation, and orthogonal detection methods.
Objective: Quantify N-oxide formation and verify mass balance.
Causality & Design: Hydrogen peroxide is used to simulate excipient-induced oxidative stress. The reaction must be actively quenched to ensure the measured degradation reflects the exact time of sampling, preventing continuous oxidation in the HPLC autosampler.
Step-by-Step Methodology:
Sample Preparation: Dissolve 3-[Butyl(methyl)amino]propanoic acid in 50 mM phosphate buffer (pH 7.4) to a final concentration of 1.0 mg/mL.
Stress Induction: Add
H2O2
to achieve a 0.3% (v/v) final concentration. Incubate at 40°C in the dark to isolate non-radical oxidative pathways.
Active Quenching (Validation Step): At predefined time points (0, 2, 4, 8, 24 hours), extract 100 µL aliquots and immediately quench with 10 µL of 1 mg/mL catalase enzyme solution. Causality: Catalase rapidly disproportionates residual
H2O2
into water and oxygen, instantly arresting the
SN2
oxidation mechanism and locking the degradation profile.
Orthogonal Analysis: Analyze via LC-MS/MS using a HILIC column (due to the molecule's high polarity and zwitterionic nature).
Mass Balance Verification: Calculate the molar sum of the remaining parent API and the quantified N-oxide. A mass balance of 98-102% validates that no volatile degradants were lost and no irreversible column adsorption occurred.
Objective: Assess susceptibility to
β
-elimination.
Step-by-Step Methodology:
Sample Preparation: Dissolve the API in 0.1 N NaOH to 1.0 mg/mL.
Thermal Stress: Incubate at 60°C in sealed headspace vials to prevent the escape of volatile secondary amines.
Neutralization (Validation Step): At sampling intervals, neutralize aliquots with an equivalent volume of 0.1 N HCl. Causality: Neutralization reprotonates the
α
-carbon and the leaving group, immediately halting the base-catalyzed retro-Michael elimination.
Analysis: Quantify the formation of N-methylbutylamine using pre-column derivatization (e.g., FMOC-Cl) coupled with LC-UV/MS.
Fig 2. Self-validating experimental workflow for forced degradation studies.
Quantitative Degradation Kinetics
The following table summarizes the kinetic degradation profile of 3-[Butyl(methyl)amino]propanoic acid under standardized ICH-aligned stress conditions. Data reflects the percentage of remaining parent compound and primary degradants.
Stress Condition
Duration
Parent Remaining (%)
N-Oxide (%)
Retro-Michael Products (%)
Mass Balance (%)
Control (pH 7.4, 4°C)
14 Days
99.8
< 0.1
< 0.1
99.8
Oxidative (0.3%
H2O2
, 40°C)
24 Hours
82.4
17.1
< 0.1
99.5
Basic (0.1 N NaOH, 60°C)
7 Days
88.5
< 0.1
10.2
98.7
Acidic (0.1 N HCl, 60°C)
7 Days
97.2
< 0.1
1.5
98.7
Thermal (Solid State, 80°C)
14 Days
98.9
< 0.1
0.5
99.4
Table 1. Degradation kinetics and mass balance validation of 3-[Butyl(methyl)amino]propanoic acid.
Formulation Strategies for Stabilization
Mitigating the degradation of 3-[Butyl(methyl)amino]propanoic acid requires a rational formulation approach targeting its specific structural vulnerabilities:
Excipient Selection: Avoid excipients with high hydroperoxide values (HPV). Standard povidone and PEGs should be replaced with peroxide-free alternatives. For instance, utilizing purified PEG-PVA copolymers (e.g., 6) has been shown to prevent the oxidative degradation of sensitive tertiary amines to their N-oxides[6].
Microenvironmental pH Control: Because the retro-Michael addition is accelerated in basic microenvironments, formulating the API with acidic modifiers (e.g., citric acid) ensures the amine remains protonated, significantly reducing its nucleophilicity and leaving-group propensity.
Antioxidant Addition: The inclusion of water-soluble radical scavengers or peroxide decomposers (like sodium thiosulfate or methionine) provides a sacrificial target for residual peroxides, protecting the tertiary amine core[2].
potential biological activity of substituted β-amino acids
An In-depth Technical Guide to the Potential Biological Activity of Substituted β-Amino Acids Abstract Substituted β-amino acids represent a cornerstone in the field of medicinal chemistry, offering a versatile scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Potential Biological Activity of Substituted β-Amino Acids
Abstract
Substituted β-amino acids represent a cornerstone in the field of medicinal chemistry, offering a versatile scaffold for the development of novel therapeutics. Their structural distinction from α-amino acids—an additional carbon atom in the backbone—imparts unique conformational properties and, most critically, remarkable resistance to proteolytic degradation.[1][2][3] This guide provides an in-depth exploration of the diverse biological activities of substituted β-amino acids, focusing on their applications as antimicrobial, anticancer, and neuroactive agents. We will delve into the mechanistic basis for their activity, the rationale behind experimental design, and detailed protocols for their synthesis and evaluation, providing researchers and drug development professionals with a comprehensive resource to leverage the therapeutic potential of these powerful peptidomimetics.[1][2]
The Structural Advantage of β-Amino Acids: A Foundation for Therapeutic Design
The fundamental difference between α- and β-amino acids lies in the placement of the amino group. In β-amino acids, the amino and carboxyl termini are separated by two carbon atoms, whereas in α-amino acids, they are separated by one.[1][2][] This seemingly minor alteration has profound implications for molecular design and biological function.
Proteolytic Stability: The altered backbone structure makes peptides incorporating β-amino acids (β-peptides) poor substrates for proteases, the enzymes responsible for peptide degradation in vivo.[1][3][5][6] This enhanced stability is a primary driver for their investigation as therapeutic agents, overcoming a major limitation of conventional peptide-based drugs.[6][7]
Structural Diversity: A single side chain on a β-amino acid can result in four possible diastereoisomers due to chirality at both the α (C2) and β (C3) carbons.[1][2][8] This, combined with the potential for di- and poly-substitution, provides an enormous expansion of structural diversity, offering vast scope for molecular design and the fine-tuning of biological activity.[1][2][]
Conformational Control: Despite their increased flexibility, β-peptides can adopt stable, well-defined secondary structures, including helices and sheets, even in short sequences.[5][9] This allows for the precise spatial arrangement of functional side chains to mimic the bioactive conformations of natural peptides, a key strategy in designing receptor agonists, antagonists, and enzyme inhibitors.[5][7]
Caption: Workflow of antimicrobial action via membrane disruption by cationic β-peptides.
Structure-Activity Relationship (SAR) and Data
The potency of antimicrobial β-peptides is highly dependent on their structure. Key design considerations include overall charge, hydrophobicity, and conformational stability. By strategically substituting β-amino acids into existing antimicrobial peptide sequences, such as aurein 1.2, researchers have developed analogues with significantly enhanced antifungal activity and reduced toxicity to human cells.
[10]
The MIC assay is the gold standard for quantifying the in vitro antimicrobial activity of a compound.
Causality and Self-Validation: This protocol determines the lowest concentration of a drug that prevents visible microbial growth. The inclusion of positive (known antibiotic) and negative (no drug) controls is critical for validating the results of each experiment. The serial dilution ensures a precise determination of the MIC value.
Methodology:
Preparation: A two-fold serial dilution of the test β-peptide is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Controls:
Negative Control: Wells containing only the inoculated broth (no peptide) to ensure microbial viability.
Positive Control: Wells containing a known antibiotic to ensure the assay is sensitive.
Sterility Control: Wells containing only uninoculated broth to check for contamination.
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
Analysis: The MIC is determined as the lowest concentration of the β-peptide at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Anticancer Activity: Selective Cytotoxicity
The principles of membrane disruption that apply to antimicrobial peptides can be adapted to target cancer cells. Certain synthetic β-amino acid derivatives have demonstrated potent and selective anticancer activity.
[12]
Pharmacophore Modeling and Selective Toxicity
Researchers have successfully designed small, amphipathic β²,²-amino acid derivatives based on the pharmacophore of cationic antimicrobial peptides. [12]These molecules exhibit high potency against various cancer cell lines while showing low toxicity towards healthy human cells, such as red blood cells and fibroblasts.
[12]
One highly promising derivative, 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (5c) , displayed broad-spectrum anticancer activity with IC₅₀ values in the low micromolar to sub-micromolar range against 59 different human cancer cell lines. [12]Its potency was particularly high against colon cancer, non-small cell lung cancer, melanoma, and leukemia cell lines.
[12]
Causality of Selectivity: The selectivity for cancer cells is thought to arise from differences in membrane composition and potential. Cancer cell membranes often have a higher negative surface charge compared to non-malignant cells, leading to preferential electrostatic attraction of the cationic derivatives, similar to the antimicrobial mechanism.
Context: The Role of Amino Acids in Cancer
Cancer cells exhibit reprogrammed metabolism, with a high demand for amino acids to fuel proliferation and other malignant processes. [15][16][17]Amino acids are not just building blocks but also signaling molecules that can activate pathways like mTORC1 to promote tumor growth. [15]By creating amino acid mimetics that disrupt cellular processes or integrity, β-amino acid derivatives represent a rational strategy to exploit these metabolic vulnerabilities.
[16]
Neurological Applications: Protection and Modulation
The role of amino acids in the central nervous system (CNS) as neurotransmitters and metabolic regulators is well-established. [13][14]Substituted β-amino acids are being explored for their potential to modulate neurological pathways and offer neuroprotection.
Neuroprotective Potential
Neuroprotective agents work to prevent neuronal death by inhibiting inflammatory processes, reducing oxidative stress, and preventing the accumulation of toxic protein aggregates. [14]While research into specific β-amino acid derivatives for neuroprotection is an emerging area, the principles are grounded in established biology. For example, transforming growth factor-beta (TGF-β) proteins, which are peptides, are known to have neuroprotective functions following brain injury. [15]Designing stable β-peptidomimetics that can mimic the activity of such endogenous protective factors is a key therapeutic goal.
Conversely, it is crucial to recognize that not all β-amino acids are beneficial. The non-proteinogenic β-amino acid α-amino-β-methylaminopropionic acid (BMAA) has been implicated as a neurotoxin that can cause neurodegenerative symptoms through excitotoxic mechanisms. [16]This underscores the importance of precise structural design and substitution in determining biological effect.
The Architecture of Tertiary β-Amino Acids: A Comprehensive Guide to Stereoselective Synthetic Routes
Executive Summary & Structural Taxonomy In the lexicon of modern medicinal chemistry and peptidomimetic design, the term "tertiary β-amino acids" encompasses two distinct, highly valuable structural motifs[1][2]: β,β-Dis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Taxonomy
In the lexicon of modern medicinal chemistry and peptidomimetic design, the term "tertiary β-amino acids" encompasses two distinct, highly valuable structural motifs[1][2]:
β,β-Disubstituted β-Amino Acids (Tertiary/Quaternary β-Carbon): Molecules where the carbon atom bearing the amino group is fully substituted, creating a sterically demanding quaternary stereocenter (or a tertiary alkyl framework)[1].
N,N-Dialkyl β-Amino Acids (Tertiary Amine): Molecules where the amino group itself is fully alkylated, such as 3-(diethylamino)propanoic acid[2].
These architectures are critical in drug development. For instance, novel tertiary β-amino acid analogues have been identified as highly efficacious, orally bioavailable inhibitors of the Influenza A PB2 polymerase subunit, overcoming resistance profiles of traditional therapies[1]. Furthermore, their incorporation into peptides yields foldamers with extreme resistance to enzymatic degradation and highly predictable secondary structures (helices, turns, and sheets)[3].
However, synthesizing these molecules—particularly establishing the quaternary stereocenter at the β-position—presents a formidable thermodynamic and kinetic challenge. This whitepaper details the core synthetic methodologies, mechanistic rationales, and self-validating protocols required to construct these complex molecular architectures[4][5].
Asymmetric Synthesis of β,β-Disubstituted β-Amino Acids
The primary challenge in synthesizing β-amino acids with a tertiary carbon at the β-position is overcoming the steric repulsion inherent in forming a fully substituted carbon-carbon bond while maintaining absolute stereocontrol[4].
The Ellman Auxiliary Approach (Sulfinyl Imines)
The most robust and widely adopted method for the asymmetric synthesis of β,β-disubstituted β-amino acids utilizes chiral tert-butanesulfinyl imines, pioneered by Jonathan Ellman[6].
Mechanistic Causality:
The tert-butanesulfinyl group serves a dual purpose. First, it acts as a powerful electron-withdrawing group, activating the imine carbon toward nucleophilic attack. Second, the bulky tert-butyl group provides immense facial shielding. When an enolate attacks the sulfinyl imine, the reaction proceeds through a highly ordered, six-membered chair-like transition state (often involving metal coordination, such as lithium or titanium, between the enolate oxygen and the sulfinyl oxygen). This rigid transition state dictates the trajectory of the nucleophile, resulting in exceptional diastereoselectivity[6].
Workflow of Ellman's auxiliary-based stereoselective synthesis of β,β-disubstituted β-amino acids.
This protocol incorporates built-in analytical checkpoints to ensure system integrity before proceeding to subsequent steps.
Imine Condensation:
Procedure: To a solution of the target ketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M), add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Stir for 12-24 hours.
Validation Checkpoint: Monitor via TLC. Upon completion, quench with brine, filter through Celite, and concentrate. Verify intermediate via ¹H NMR; look for the characteristic downfield shift of the adjacent alkyl protons and the sharp singlet of the tert-butyl group (~1.2 ppm).
Enolate Addition:
Procedure: Cool a solution of diisopropylamine (1.2 equiv) in THF to -78 °C. Add n-BuLi (1.1 equiv), stir for 30 mins, then add methyl acetate (1.1 equiv). After 30 mins, add the sulfinyl imine (1.0 equiv) dropwise. Stir for 2 hours at -78 °C.
Validation Checkpoint: Quench with saturated NH₄Cl. Extract and analyze the crude mixture via ¹H NMR. The diastereomeric ratio (dr) can be determined by integrating the distinct tert-butyl signals of the major and minor diastereomers. A successful reaction yields >95:5 dr.
Auxiliary Cleavage:
Procedure: Dissolve the purified sulfinamide in MeOH. Add 4M HCl in dioxane (3.0 equiv) and stir at room temperature for 1 hour.
Validation Checkpoint: The cleavage is confirmed by the disappearance of the tert-butyl singlet in ¹H NMR and a positive ninhydrin stain on TLC, indicating the liberation of the free primary amine.
Catalytic Asymmetric Mannich Reactions
For a more atom-economical approach that avoids stoichiometric chiral auxiliaries, organocatalytic asymmetric Mannich reactions are employed[4][5]. Recent breakthroughs utilize bifunctional squaramide cinchona alkaloids to synthesize β-amino acid derivatives bearing complex heterocycles (e.g., 1,3,4-thiadiazoles)[7].
Mechanistic Causality:
Bifunctional catalysts operate via a "push-pull" mechanism. The basic quinuclidine nitrogen of the cinchona alkaloid deprotonates the nucleophile (e.g., a malonate), while the acidic squaramide NH protons simultaneously activate the electrophilic imine via hydrogen bonding. This ternary complex rigidly locks the substrates in a specific spatial orientation, ensuring that the nucleophile attacks from only one enantiotopic face of the imine[7].
Dual-activation mechanism of bifunctional squaramide cinchona alkaloids in Mannich reactions.
Reaction Setup: In a dry vial, combine the aldehyde (1.2 equiv), 2-amino-1,3,4-thiadiazole (1.0 equiv), and dimethyl malonate (1.5 equiv) in toluene (0.5 M)[7].
Catalysis: Add 10 mol% of the chiral squaramide cinchona alkaloid catalyst. Stir the mixture at 60 °C for 90–110 hours[7].
Validation Checkpoint: Monitor the conversion via HPLC. The reaction is complete when the imine intermediate is fully consumed.
Purification & Analysis: Purify via flash column chromatography. Determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak IA column).
Synthesis of N,N-Dialkyl (Tertiary Amine) β-Amino Acids
When the target is a β-amino acid bearing a tertiary amine (e.g., 3-(diethylamino)propanoic acid)[2], the synthetic strategy shifts from stereoselective carbon-carbon bond formation to selective nitrogen alkylation or direct aminative coupling.
Direct Mannich-Type Aminative Coupling
Modern approaches avoid the isolation of unstable iminium intermediates. Instead, aminoboranes are used as highly efficient and mild iminium ion generators.
Mechanistic Causality: The use of diisopropylaminoboranes enables a three-component Mannich reaction of free secondary amines with aldehydes and silyl ketene acetals. The boron acts as a Lewis acid to activate the aldehyde, facilitating the condensation with the secondary amine to form an iminium ion in situ, which is immediately trapped by the silyl ketene acetal, selectively affording the N,N-dialkyl β-amino ester without forming β-hydroxy ester byproducts[6].
Quantitative Data Visualization
The following table summarizes the comparative efficiency, stereoselectivity, and optimal conditions for the primary synthetic routes discussed.
Atom economical; one-pot multicomponent capability[7].
Aminoborane Coupling
N,N-Dialkyl (Tertiary Amine)
Diisopropylaminoborane (Catalytic)
80 - 95%
N/A (Achiral)
Avoids isolation of unstable iminium intermediates[6].
Nitroacrylate Michael Addition
β,β-Disubstituted
Cu(I)-Phosphoramidite (Catalytic)
61 - 99%
82 - 97% ee
Direct access to highly functionalized precursors[5].
Conclusion & Future Perspectives
The synthesis of tertiary β-amino acids represents a masterclass in controlling steric bulk and stereoelectronic effects. While the Ellman auxiliary remains the gold standard for reliably generating β,β-disubstituted architectures (crucial for targets like Influenza PB2 inhibitors)[1][6], the rapid evolution of bifunctional organocatalysis offers a greener, highly tunable alternative[7]. Future methodologies will likely focus on combining transition-metal catalysis with engineered biocatalysts (e.g., transaminases) to achieve perfect enantioselectivity with unactivated aliphatic ketones, further expanding the chemical space of foldamers and peptidomimetics.
References
Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2
Source: National Institutes of Health (NIH)
URL:[Link]
Recent advances in the catalytic asymmetric synthesis of beta-amino acids
Source: National Institutes of Health (NIH) / Chem Soc Rev.
URL:[Link]
Recent advances in the catalytic asymmetric synthesis of beta-amino acids
Source: ResearchGate
URL:[Link]
One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids
Source: National Institutes of Health (NIH) / Molecules
URL:[Link]
Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides
Source: SciSpace
URL:[Link]
The Evolution, Synthesis, and Application of N-Alkylated β-Amino Acids in Peptidomimetic Drug Discovery
Executive Summary The transition from traditional small molecules to biologics has exposed a critical gap in modern pharmacokinetics: natural α-peptides possess high target affinity but suffer from rapid in vivo proteoly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from traditional small molecules to biologics has exposed a critical gap in modern pharmacokinetics: natural α-peptides possess high target affinity but suffer from rapid in vivo proteolytic degradation. The discovery and integration of β-amino acids —and their subsequent N-alkylation —represent a watershed moment in peptidomimetic chemistry. By introducing an extra methylene unit into the peptide backbone and sterically shielding the amide nitrogen, researchers have engineered "foldamers" that completely bypass natural enzymatic recognition while retaining potent biological activity. This whitepaper provides an in-depth technical analysis of the mechanistic rationale, historical discovery, and state-of-the-art synthetic protocols for N-alkylated β-amino acids.
Historical Context & The Evolutionary Leap
The history of β-amino acids in drug discovery began with the isolation of natural products. While nature predominantly utilizes α-amino acids for protein synthesis, β-amino acids were discovered as crucial components in secondary metabolites, such as the side chain of the blockbuster anticancer drug paclitaxel (Taxol) and naturally occurring β-alanine.
In the late 1990s, pioneers like Dieter Seebach and Samuel Gellman demonstrated that oligomers of β-amino acids (β-peptides) fold into predictable, stable secondary structures called "foldamers." However, while β-peptides exhibited superior resistance to proteolysis compared to their α-counterparts, they often lacked the membrane permeability required for intracellular targeting.
To bridge this gap, medicinal chemists introduced N-alkylation (specifically N-methylation) to the β-amino acid framework. This modification eliminates the amide hydrogen (a key hydrogen-bond donor), thereby increasing lipophilicity and facilitating passive membrane diffusion, culminating in the ultimate pseudo-natural peptide[1].
Caption: Logical progression of peptidomimetic design toward N-alkylated β-amino acids.
Mechanistic Rationale: The Causality of Pharmacokinetic Stability
Why does the combination of a β-carbon and an N-alkyl group render peptides virtually indestructible by endogenous enzymes? The causality lies in the strict geometric and electrostatic requirements of protease active sites.
For a natural α-peptide to be cleaved, a water molecule within the protease active site must first form a precise hydrogen bond with the peptide's amide backbone. This aligns the water molecule for a nucleophilic attack on the carbonyl carbon (2)[2].
The β-Methylene Effect: The addition of a single methylene group (-CH2-) extends the backbone, causing a conformational frame-shift. This mismatch prevents the water molecule from establishing the necessary hydrogen-bonding registry[2].
The N-Alkyl Shield: Alkylating the amide nitrogen removes the proton required for hydrogen bonding and introduces a bulky steric shield that physically blocks the catalytic triad from accessing the amide bond[3].
Caption: Mechanistic pathway of proteolytic resistance conferred by N-alkylated β-amino acids.
Quantitative Impact on Stability
The synergistic effect of these two modifications drastically alters the pharmacokinetic profile of peptide therapeutics.
Peptide Modification
Structural Consequence
Proteolytic Susceptibility
Plasma Half-Life
Target Affinity Potential
Natural α-Peptide
Native amide backbone
Extremely High
< 10 mins
High (Native binding)
β-Peptide
+ Methylene (H-bond mismatch)
Low
~ 2-4 hours
Moderate to High
N-Alkylated α-Peptide
N-Alkyl (Steric shielding)
Moderate
~ 1-2 hours
Variable (Steric clash)
N-Alkylated β-Peptide
Methylene + N-Alkyl
Negligible (Fully Resistant)
> 24 hours
High (Optimized foldamers)
Experimental Protocols: Synthesis of N-Alkylated β-Amino Acids
Synthesizing these molecules requires overcoming significant chemical hurdles, primarily the zwitterionic nature of amino acids and the risk of racemization at the chiral center. Below are field-proven methodologies for generating enantiopure N-alkylated β-amino acids.
Protocol A: The 1,3-Oxazinan-6-one Strategy
This method is highly effective for converting standard α-amino acids into N-methyl β-amino acids via a cyclic intermediate, preventing over-alkylation (4)[4].
Step-by-Step Methodology:
Carbamoylation: React the starting β-amino acid with a carbamoylating agent (e.g., Boc-anhydride or Cbz-Cl) to protect the primary amine.
Cyclization: Treat the N-carbamoyl β-amino acid with paraformaldehyde and a catalytic acid (e.g., p-TsOH) in toluene under reflux. Using a Dean-Stark apparatus, remove water to drive the formation of the 1,3-oxazinan-6-one intermediate.
Reductive Cleavage: Subject the purified 1,3-oxazinan-6-one to reductive cleavage using triethylsilane (Et3SiH) and boron trifluoride etherate (BF3·OEt2) in dichloromethane at room temperature.
Self-Validation Check: The cleavage of the oxazinanone ring strictly yields the N-methylated product. Validate the retention of stereochemistry by running chiral HPLC against a known racemic standard.
Caption: Experimental workflow for N-alkyl β-amino acid synthesis via 1,3-oxazinan-6-one.
Protocol B: Arndt-Eistert Homologation via Wolff Rearrangement
To build β3-amino acids directly from abundant α-amino acids while simultaneously introducing an N-alkyl group, the Wolff rearrangement of N-methyl-N-nosyl-α-aminoacyldiazomethanes is utilized (5)[5].
Step-by-Step Methodology:
Activation: Activate an N-methyl-N-nosyl-α-amino acid to a mixed anhydride using isobutyl chloroformate and N-methylmorpholine at -15°C. Causality: Mixed anhydrides prevent the oxazolone-mediated racemization common with acid chlorides.
Diazotization: Introduce an ethereal solution of diazomethane to form the diazoketone.
Wolff Rearrangement: Expose the diazoketone to silver benzoate (AgOBz) in the presence of water or an alcohol. The rearrangement extrudes nitrogen gas and shifts the chiral center to the adjacent carbon with absolute retention of configuration .
Self-Validation Check: Monitor N2 gas evolution. Post-reaction, confirm the absence of the diazo peak (~2100 cm⁻¹) via FTIR spectroscopy.
Protocol C: Direct Transition-Metal Catalyzed N-Alkylation
Historically, alkylating unprotected amino acids with alkyl halides resulted in toxic byproducts and over-alkylation. A modern, green approach utilizes homogeneous transition metal catalysis (Ru or Fe) to directly couple unprotected β-amino acids with alcohols (6)[6].
Step-by-Step Methodology:
Preparation: Suspend the zwitterionic, unprotected β-amino acid in the target alcohol (e.g., methanol for methylation).
Catalysis: Add a homogeneous Ruthenium or Iron-based pincer catalyst. Causality: The catalyst operates via a "borrowing hydrogen" mechanism, temporarily oxidizing the alcohol to an aldehyde, forming an imine with the amino acid, and then reducing it back, yielding only water as a byproduct.
Reaction: Heat the mixture to 100-130°C under an inert argon atmosphere for 12-24 hours.
Self-Validation Check: The reaction is self-validating regarding environmental purity; confirm the sole byproduct is water using Karl Fischer titration.
Translational Applications in Drug Development
The integration of N-alkylated β-amino acids has unlocked previously "undruggable" targets:
MHC-II Ligands & Immunology: Peptides containing β-amino acid residues have been engineered to bind tightly to MHC-II and activate T-cell receptor signaling. The incorporation of these unnatural residues provides profound protection against endosomal proteases, prolonging in vivo activity (3)[3].
The RaPID Platform: The Random non-standard Peptides Integrated Discovery (RaPID) platform utilizes engineered ribozymes (Flexizymes) to incorporate exotic building blocks—including cyclic β-amino acids and N-methylated amino acids—into macrocyclic peptides. This has led to the de novo discovery of potent, highly stable inhibitors against targets like human factor XIIa and influenza hemagglutinin (1)[1].
Protein-Protein Interaction (PPI) Inhibitors: In the treatment of ischemic brain diseases, N-alkylated tetrapeptides (e.g., N-methyl-ETAV) were developed to inhibit the NMDA/PSD-95 interaction. By substituting specific residues with N-alkylated β-amino acids, researchers successfully extended the plasma half-life of these inhibitors from mere minutes to hours, enabling viable therapeutic dosing (2)[2].
References
Source: nih.
Source: researchgate.
Source: researchgate.
Source: acs.
How to Enhance the Pharmacokinetic Stability of Peptides?
Safety and Handling Precautions for 3-[Butyl(methyl)amino]propanoic Acid: A Comprehensive Technical Guide
Executive Summary In modern medicinal chemistry, the incorporation of non-natural amino acids into peptidomimetics is a foundational strategy for overcoming pharmacokinetic limitations. 3-[Butyl(methyl)amino]propanoic ac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the incorporation of non-natural amino acids into peptidomimetics is a foundational strategy for overcoming pharmacokinetic limitations. 3-[Butyl(methyl)amino]propanoic acid (CAS: 165043-22-1) is a highly specialized
β
-amino acid derivative[1]. Structurally, it consists of a propanoic acid backbone substituted at the
β
-position (3-position) with a sterically demanding butyl(methyl)amine group.
The integration of
β
-amino acids into drug scaffolds is highly valued because it substantially increases the resistance of the resulting compounds to enzymatic proteolysis compared to standard
α
-peptides[2]. However, the presence of both a tertiary amine and a carboxylic acid within the same molecule dictates a unique physicochemical profile. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets (SDS), providing a mechanistic, self-validating framework for the safe handling, solubilization, and experimental application of this compound.
Physicochemical Profiling & Causality in Handling
To handle 3-[Butyl(methyl)amino]propanoic acid safely and effectively, one must first understand the causality behind its physical behavior.
The Zwitterionic Equilibrium
Because the molecule contains a basic tertiary amine and an acidic carboxylic acid, it does not exist as a neutral, uncharged species in standard aqueous environments. Instead, it undergoes intramolecular acid-base proton transfer to form a zwitterion (an internally neutralized molecule with localized positive and negative charges)[3].
Solubility Causality: The zwitterionic nature drastically alters its solubility profile. While highly soluble in aqueous buffers, its solubility in non-polar organic solvents (e.g., hexane, diethyl ether) is heavily restricted[3].
Volatility and Inhalation Risks: Zwitterions exhibit strong intermolecular ionic interactions, resulting in high melting points and exceptionally low vapor pressures. Therefore, the primary inhalation risk is not volatile off-gassing, but rather the aerosolization of fine crystalline dust during gravimetric transfer.
Figure 1: pH-dependent zwitterionic equilibrium of 3-[Butyl(methyl)amino]propanoic acid.
Hazard Assessment & Toxicology
Commercial suppliers often list specific severe acute toxicity hazards for CAS 165043-22-1 as "N/A" due to a lack of exhaustive in vivo profiling[4]. However, in rigorous drug development environments, the precautionary principle must be applied based on the compound's functional groups.
Tertiary amines are established irritants that can cause localized inflammation of the skin, eyes, and respiratory tract upon exposure. Consequently, this compound must be handled under the assumption of the following Globally Harmonized System (GHS) classifications:
STOT SE 3 (H335): May cause respiratory irritation.
Standard Operating Procedure (SOP): Safe Handling & Solubilization
The following protocol is a self-validating workflow designed to mitigate dust exposure while ensuring accurate preparation of aqueous stock solutions for biological or synthetic assays.
Phase 1: Environmental Control & Gravimetric Transfer
Preparation: Ensure the fume hood has a verified face velocity of at least 0.5 m/s. Don appropriate PPE (see Table 2).
Static Elimination (Critical Step): Zwitterionic powders frequently accumulate static charge, causing the powder to "jump" from the spatula, leading to aerosolization and balance drift. Pass an anti-static ionizing bar over the weighing boat and spatula prior to transfer.
Weighing: Carefully transfer the required mass of 3-[Butyl(methyl)amino]propanoic acid into a pre-tared, anti-static weigh boat.
Phase 2: Solubilization & Validation
Buffer Addition: Transfer the powder to a volumetric flask. Add 80% of the final target volume of a biologically relevant buffer (e.g., PBS, pH 7.4).
Agitation: Sonicate the mixture for 5 minutes at room temperature.
Self-Validation Check: Observe the solution. If the solution remains turbid, the pH may be resting exactly at the compound's isoelectric point (pI), where aqueous solubility is lowest.
pH Adjustment: Titrate with 0.1 M HCl or 0.1 M NaOH in micro-aliquots until the solution becomes optically clear. The shift from turbid to clear acts as a self-validating indicator that the compound has shifted from its neutral zwitterionic state to a highly soluble ionic state.
Finalization: Bring the solution to the final volume and sterile-filter through a 0.22 µm PES membrane.
Figure 2: Step-by-step safe handling and solubilization workflow for beta-amino acid derivatives.
Spill Management & Waste Disposal
In the event of a dry powder spill:
Do not sweep dry. Sweeping aerosolizes the tertiary amine dust.
Cover the spill with damp, absorbent laboratory paper to suppress dust formation.
Wipe the area inward from the edges to prevent spreading.
Dispose of the contaminated materials in a sealed, labeled hazardous waste container designated for basic organic compounds.
Data Presentation
Table 1: Physicochemical Properties of 3-[Butyl(methyl)amino]propanoic Acid
The Homologous Series of N-Butyl-N-Methyl-β-Alanine: Mechanistic Insights and Applications in Advanced Drug Delivery
Abstract The homologous series of N-alkyl-N-methyl-β-alanines represents a highly versatile class of amphoteric building blocks in modern synthetic chemistry and pharmaceutical development. By systematically varying the...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The homologous series of N-alkyl-N-methyl-β-alanines represents a highly versatile class of amphoteric building blocks in modern synthetic chemistry and pharmaceutical development. By systematically varying the N-alkyl chain length—with a specific focus on the N-butyl homologue—researchers can precisely tune the physicochemical properties, lipophilicity, and apparent pKa of derived molecules. This whitepaper provides an in-depth technical analysis of the N-butyl-N-methyl-β-alanine series, exploring its structural dynamics, its critical role in the formulation of next-generation Lipid Nanoparticles (LNPs)[1], and validated experimental workflows for its synthesis and application.
Physicochemical Dynamics of the Homologous Series
The core scaffold of this homologous series consists of a β-alanine backbone featuring a tertiary amine substituted with a fixed methyl group and a variable alkyl chain. The transition from short-chain (ethyl) to medium-chain (butyl, pentyl) and long-chain (hexyl) substituents fundamentally alters the molecule's behavior in aqueous and lipidic environments.
Causality of Chain Length on Molecular Behavior
The length of the N-alkyl chain dictates two critical parameters: steric hindrance and the inductive effect (+I) .
pKa Modulation: In its free amino acid form, the tertiary amine exhibits a high pKa (~10.1–10.2). However, when the carboxylic acid is conjugated (e.g., esterified to form an ionizable lipid), the N-alkyl chain's electron-donating properties directly influence the basicity of the nitrogen. The N-butyl group provides an optimal balance, tuning the apparent pKa of the resulting lipid to the critical ~6.2–6.5 range required for endosomal escape[2].
Lipophilicity (LogP): The addition of each methylene (-CH₂-) unit increases the LogP by approximately 0.4–0.5. The N-butyl homologue achieves a partition coefficient that allows for seamless integration into lipid bilayers without causing the severe aggregation often seen with hexyl or octyl derivatives.
Quantitative Profiling of the Homologous Series
The following table summarizes the theoretical physicochemical shifts across the homologous series, highlighting why the N-butyl variant is frequently selected for nanomedicine applications.
The most robust and atom-economical route to synthesize N-butyl-N-methyl-β-alanine is via the Aza-Michael addition of N-butyl-N-methylamine to an acrylate acceptor (such as methyl acrylate), followed by saponification[4].
Mechanistic Rationale
This pathway is chosen because it requires no transition metal catalysts and operates with high regioselectivity. The secondary amine acts as a potent nucleophile. The moderate steric bulk of the N-butyl group allows for rapid attack on the terminal β-carbon of the acrylate while preventing unwanted side-reactions.
Synthetic workflow for N-butyl-N-methyl-β-alanine via Aza-Michael addition.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 1.0 equivalent of N-butyl-N-methylamine. Slowly add 1.1 equivalents of methyl acrylate dropwise at 0°C to control the exothermic reaction.
Propagation: Warm the mixture to 50°C and stir neat (solvent-free) for 12 hours.
Self-Validating Step (In-Process Control): Analyze an aliquot via ¹H-NMR. The reaction is deemed complete when the vinylic protons of methyl acrylate (multiplets at δ 5.8–6.4 ppm) completely disappear, replaced by triplet signals for the α and β methylene protons (δ 2.4–2.8 ppm) of the ester intermediate[3].
Saponification: Add 2.0 M aqueous NaOH (1.5 equivalents) to the intermediate and reflux for 4 hours to hydrolyze the methyl ester.
Isolation: Cool the mixture and carefully adjust the pH to ~6.5 using 1.0 M HCl to precipitate the zwitterionic N-butyl-N-methyl-β-alanine. Lyophilize to obtain the pure product.
Application in Advanced Drug Delivery: LNP Ionizable Lipids
The most cutting-edge application of N-butyl-N-methyl-β-alanine is its use as the hydrophilic headgroup in zwitterionic amino lipids (ZALs) for mRNA-loaded Lipid Nanoparticles[1].
The "Goldilocks" pKa and Endosomal Escape
When formulated into an LNP, the ionizable lipid must remain neutral at physiological pH (7.4) to prevent rapid clearance by the mononuclear phagocyte system and systemic toxicity. However, upon cellular uptake via endocytosis, the lipid must rapidly protonate as the endosomal pH drops to ~5.5.
The N-butyl-N-methyl tertiary amine is uniquely suited for this. Shorter chains (like N-methyl) often result in a pKa > 7.0, causing premature protonation in the blood. Longer chains (N-hexyl) can depress the pKa too far and increase membrane rigidity, preventing fusion. The N-butyl derivative perfectly tunes the apparent pKa to ~6.4, driving a powerful structural transition from a cylindrical to a cone-shaped lipid geometry upon protonation, which physically disrupts the endosomal membrane[5].
pH-dependent endosomal escape mechanism of β-alanine-derived LNPs.
Protocol 2: Formulation of β-Alanine-Derived LNPs
To ensure maximum reproducibility and trustworthiness, LNP formulation must utilize controlled microfluidic mixing to govern self-assembly kinetics.
Lipid Phase Preparation: Dissolve the N-butyl-N-methyl-β-alanine-derived ionizable lipid, DSPC (helper lipid), Cholesterol, and PEG-lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5.
Aqueous Phase Preparation: Dilute the target mRNA in 50 mM citrate buffer (pH 3.0) to achieve a final lipid-to-mRNA weight ratio of 10:1. Causality Note: The acidic buffer ensures the ionizable lipid is fully protonated during mixing, driving electrostatic complexation with the negatively charged mRNA backbone.
Microfluidic Mixing: Inject the aqueous and ethanol phases into a microfluidic mixer at a 3:1 flow rate ratio (Total flow rate: 12 mL/min).
Self-Validating Dialysis: Immediately dialyze the resulting suspension against 1× PBS (pH 7.4) using a 100 kDa MWCO cassette for 18 hours. This step removes ethanol and neutralizes the pH. The shift to pH 7.4 deprotonates the N-butyl-N-methyl headgroup, driving the hydrophobic collapse that forms the dense LNP core.
Characterization: Validate the formulation using Dynamic Light Scattering (DLS). A successful formulation will yield a Z-average diameter of 60–90 nm with a Polydispersity Index (PDI) < 0.15.
Conclusion
The homologous series of N-alkyl-N-methyl-β-alanines demonstrates how subtle aliphatic modifications can exert profound effects on macroscopic chemical behavior. By leveraging the specific steric and electronic profile of the N-butyl homologue, drug development professionals can engineer highly efficient, pH-responsive delivery vectors that overcome the biological barriers of nucleic acid therapeutics.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 28830332, Methyl N-butyl-N-methyl-beta-alaninate." PubChem, [Link]
Liu, S., et al. "Reducing Complexity in Lipid Nanoparticles: Three-Component Zwitterionic Amino Lipids for Targeted Extrahepatic mRNA Delivery." ACS Biomaterials Science & Engineering, 2025. [Link]
Zhang, Y., et al. "Supramolecular Lipid Nanoparticles Based on Amine β-CD Host–Guest Lipids: Design, Mechanisms, and Biosafety." PMC, 2025. [Link]
Li, M., et al. "Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo." Nature Communications, 2023. [Link]
3-[Butyl(methyl)amino]propanoic Acid (CAS 165043-22-1): A Critical Building Block in Next-Generation Ionizable Lipids and Peptidomimetics
Executive Summary The rapid evolution of genetic medicines and targeted protein degraders has driven an unprecedented demand for highly specialized molecular building blocks. 3-[Butyl(methyl)amino]propanoic acid (CAS: 16...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rapid evolution of genetic medicines and targeted protein degraders has driven an unprecedented demand for highly specialized molecular building blocks. 3-[Butyl(methyl)amino]propanoic acid (CAS: 165043-22-1), an
N
-alkylated
β
-alanine derivative, has emerged as a structurally critical intermediate in these fields. Characterized by a tertiary amine and a terminal carboxylic acid, this molecule provides the exact physicochemical properties required for the synthesis of pH-responsive ionizable lipids used in Lipid Nanoparticles (LNPs)[1][2] and proteolytically stable peptidomimetics (
β
-peptoids)[3].
This technical guide provides an in-depth analysis of the commercial landscape, mechanistic utility, and validated experimental protocols for utilizing 3-[Butyl(methyl)amino]propanoic acid in advanced drug development workflows.
Chemical Identity & Commercial Sourcing
To ensure reproducibility in high-throughput screening and scale-up manufacturing, sourcing high-purity raw materials is paramount. The butyl-methyl substitution on the nitrogen atom provides specific steric bulk and lipophilicity, which directly influences the pKa of the resulting conjugated lipid or the conformational folding of a synthesized peptoid.
Table 1: Physicochemical Properties
Property
Specification
Causal Impact on Drug Design
CAS Number
165043-22-1
Essential for precise catalog sourcing and regulatory documentation.
Molecular Formula
C₈H₁₇NO₂
Dictates the mass balance during solid-phase or solution-phase coupling.
Molecular Weight
159.23 g/mol
Low molecular weight allows for high-density functionalization.
SMILES
O=C(O)CCN(CCCC)C
Enables computational modeling of lipid tail conjugation.
The following suppliers provide research-to-bulk grade quantities of 3-[Butyl(methyl)amino]propanoic acid, verified for use in pharmaceutical intermediate synthesis[4][5][6].
Supplier
Purity
Typical Quantities
Primary Market / Use Case
LeYan (乐研试剂)
≥98.0%
Gram to Kilogram
High-purity molecular building blocks for pharmaceutical intermediates.
Custom synthesis and scale-up for late-stage preclinical trials.
ChemicalBook
Variable
Aggregator
Sourcing alternative batches for supply chain redundancy.
Mechanistic Utility: Ionizable Lipids for LNP Formulation
The most critical bottleneck in mRNA therapeutics is intracellular delivery. Ionizable lipids derived from amino acids like
β
-alanine are the cornerstone of modern LNP technology[1].
The Causality of the Molecular Structure
When 3-[Butyl(methyl)amino]propanoic acid is esterified with long-chain aliphatic alcohols (e.g., linoleyl or myristyl alcohol), it forms an ionizable lipid. The causality behind its efficacy lies in its pH-dependent protonation state :
Formulation (pH 4.0): The tertiary amine becomes protonated (cationic). This allows it to electrostatically complex with the negatively charged phosphate backbone of mRNA, driving self-assembly into nanoparticles[7].
Systemic Circulation (pH 7.4): The amine becomes neutral. This prevents opsonization, reduces systemic toxicity, and prolongs circulation half-life compared to permanently cationic lipids.
Endosomal Escape (pH 5.5): Upon cellular endocytosis, the endosome acidifies. The tertiary amine re-protonates. This sudden accumulation of charge alters the lipid's geometry from a cylinder to a cone, inducing an inverted hexagonal (
HII
) phase that physically disrupts the endosomal membrane, releasing the mRNA into the cytosol[1][7].
Caption: Workflow from 3-[Butyl(methyl)amino]propanoic acid synthesis to LNP-mediated endosomal escape.
Mechanistic Utility:
β
-Peptoids and PROTAC Linkers
Beyond lipid nanoparticles,
N
-alkyl-
β
-alanines are fundamental in synthesizing
β
-peptoids (
N
-alkyl-
β
-alanine oligomers)[3]. Peptoids shift the side chain from the
α
-carbon to the backbone nitrogen.
The Causality of Proteolytic Stability
Endogenous proteases specifically recognize the spatial arrangement of
α
-amino acids. By utilizing 3-[Butyl(methyl)amino]propanoic acid, researchers introduce a
β
-carbon spacer and an
N
-alkyl substitution. This completely abrogates protease recognition, resulting in peptidomimetics with near-infinite serum stability[3][8]. Furthermore, the butyl-methyl group provides a specific hydrophobic interaction surface that can be tuned to enhance cell-penetrating properties or to serve as a rigidified linker in Proteolysis Targeting Chimeras (PROTACs), optimizing the distance and orientation between the E3 ligase ligand and the target protein ligand.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes an internal quality control (QC) step to verify the success of the causal mechanism.
Protocol A: Synthesis of an Ionizable Lipid via Steglich Esterification
Rationale: Standard acid-catalyzed esterification will protonate the tertiary amine of 3-[Butyl(methyl)amino]propanoic acid, halting the reaction. Steglich esterification (using EDC/DMAP) allows the reaction to proceed at room temperature under mild conditions.
Preparation: Dissolve 1.0 eq of 3-[Butyl(methyl)amino]propanoic acid and 1.1 eq of the target long-chain alcohol (e.g., dilinoleyl methanol) in anhydrous Dichloromethane (DCM).
Activation: Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP).
Reaction: Stir at room temperature under argon for 16 hours.
Purification: Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH gradient).
Self-Validation (QC): Perform ¹H-NMR. The disappearance of the carboxylic acid proton (~11 ppm) and the shift of the alcohol's
α
-protons confirm successful esterification. Measure the pKa via TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) fluorescence assay; a successful lipid will exhibit a pKa between 6.0 and 6.5.
Protocol B: Microfluidic Formulation of mRNA-LNPs
Rationale: Rapid microfluidic mixing ensures uniform nanoparticle size and high encapsulation efficiency by controlling the precipitation kinetics of the lipids around the mRNA[7].
Lipid Phase: Dissolve the synthesized ionizable lipid, DSPC, Cholesterol, and PEG-Lipid in ethanol at a molar ratio of 50:10:38.5:1.5.
Aqueous Phase: Dissolve mRNA in 50 mM Citrate Buffer (pH 4.0). Causality: pH 4.0 ensures the butyl(methyl)amino group is fully protonated for electrostatic binding.
Mixing: Use a microfluidic mixer to combine the lipid and aqueous phases at a 1:3 volume ratio with a total flow rate of 12 mL/min. Target an N/P ratio (Nitrogen on lipid to Phosphate on mRNA) of 6:1.
Dialysis: Dialyze the resulting formulation against 1x PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette to remove ethanol and neutralize the LNP surface.
Self-Validation (QC):
Measure size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Target: Size < 100 nm, PDI < 0.2.
Measure Encapsulation Efficiency (EE%) using a RiboGreen assay. Target: EE > 90%. If EE is low, the electrostatic complexation failed, indicating an incorrect N/P ratio or failed lipid synthesis.
Caption: Solid-phase synthesis and self-validating QC workflow for
β
-peptoid drug candidates.
References
Semple, S. C., et al. "Rational design of cationic lipids for siRNA delivery." Nature Biotechnology, via ResearchGate. Available at:[Link]
Patent CN118724740A. "Amino lipids, lipid nanoparticles and their applications." Google Patents.
Franzyk, H., et al. "Proteolytically stable α-peptide/β-peptoid peptidomimetics." ResearchGate. Available at:[Link]
Kulkarni, J. A., et al. "Tunable rigidity of PLGA shell-lipid core nanoparticles for enhanced pulmonary siRNA delivery." ResearchGate. Available at:[Link]
Enantioselective Synthesis of Chiral β-Amino Acids: A Technical Guide to Modern Catalytic Strategies
Executive Summary Chiral β-amino acids are indispensable pharmacophores in modern drug discovery, serving as critical building blocks for peptidomimetics, foldamers, and blockbuster therapeutics such as the DPP-4 inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chiral β-amino acids are indispensable pharmacophores in modern drug discovery, serving as critical building blocks for peptidomimetics, foldamers, and blockbuster therapeutics such as the DPP-4 inhibitor sitagliptin and the anticancer agent paclitaxel[1][2]. The transition from traditional chiral pool synthesis to catalytic asymmetric methodologies has revolutionized the scalability and atom economy of these molecules.
As a Senior Application Scientist, I have structured this technical guide to evaluate the three most robust methodologies currently deployed in process chemistry and advanced discovery: Transition-Metal Catalyzed Asymmetric Hydrogenation , Organocatalytic Mannich Reactions , and Biocatalytic Transamination . This guide emphasizes the mechanistic causality behind stereocontrol and provides self-validating protocols to ensure reproducibility in your laboratory.
The asymmetric hydrogenation of β-acylaminoacrylates using Rhodium (Rh) or Ruthenium (Ru) complexes remains the industrial gold standard for synthesizing β-amino acids[3][4]. The stereochemical outcome is dictated by the steric environment of chiral bidentate phosphine ligands, such as Josiphos or BINAP[4][5].
When the pro-chiral enamide coordinates to the cationic metal center, the bulky substituents of the chiral ligand block specific spatial quadrants. This "steric steering" forces the substrate to bind exclusively in the open quadrants. Consequently, the oxidative addition of hydrogen and the subsequent migratory insertion of the hydride occur strictly on one face of the olefin. This rigid transition state prevents facial flipping, consistently yielding enantiomeric excesses (ee) exceeding 99%[5].
Catalytic cycle of Rh-Josiphos mediated asymmetric hydrogenation.
Objective: Synthesis of (R)-3-amino-butanoic acid derivative from an α-substituted β-aminoacrylate[5].
Catalyst Activation: In a nitrogen-filled glovebox, dissolve [Rh(nbd)2]BF4 (1.0 mol%) and (R,S)-Josiphos (1.1 mol%) in degassed anhydrous methanol.
Validation Checkpoint: Observe a distinct color shift from yellow to deep orange, confirming the displacement of the norbornadiene (nbd) ligand and formation of the active complex.
Substrate Loading: Transfer the catalyst solution to a high-pressure hydrogenation vessel containing the β-acylaminoacrylate substrate (1.0 equiv) in methanol.
Hydrogenation: Purge the vessel with H2 gas three times, then pressurize to 5 atm. Stir at 60 °C for 12 hours.
Validation Checkpoint: Monitor the H2 mass flow meter. The reaction is complete when H2 uptake plateaus. Premature plateauing indicates catalyst poisoning (check solvent for dissolved O2 or thiols).
Analysis: Vent the reactor, filter through a short pad of silica to remove the metal, and analyze the crude mixture via chiral HPLC (e.g., Chiralcel OD-H).
Organocatalytic Asymmetric Mannich Reactions
Mechanistic Causality
Organocatalysis bypasses the need for toxic transition metals and pre-formed enolates. In the direct cross-Mannich reaction, small organic molecules like L-proline or thiourea derivatives act as bifunctional catalysts[6][7].
L-Proline condenses with the ketone donor to form an electron-rich, chiral enamine (raising the HOMO). Simultaneously, the carboxylic acid moiety of proline hydrogen-bonds to the imine nitrogen of the acceptor (lowering the LUMO). This dual activation orchestrates a highly ordered Zimmerman-Traxler-type chair transition state. The steric bulk of the pyrrolidine ring dictates the trajectory of the electrophilic attack, resulting in strict anti or syn diastereoselectivity and high enantioselectivity[6].
L-Proline catalyzed direct Mannich reaction workflow and enamine activation.
Objective: Synthesis of an anti-β-amino ketone[6].
Reaction Assembly: In a dry flask, combine the aldehyde (1.0 equiv) and p-anisidine (1.1 equiv) in DMSO to form the imine in situ. Stir for 30 minutes.
Catalyst & Donor Addition: Add the ketone donor (5.0 equiv, excess drives equilibrium) and L-proline (20 mol%).
Stereoselective C-C Bond Formation: Stir the mixture at room temperature for 24-48 hours.
Validation Checkpoint: Pull a 50 µL aliquot, quench with water, extract with EtOAc, and run a crude 1H NMR. The disappearance of the imine proton (~8.2 ppm) and the appearance of the β-amino methine proton confirms conversion. Calculate the diastereomeric ratio (dr) directly from the crude NMR to prevent fractionation bias during isolation.
Isolation: Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via flash chromatography.
Biocatalytic Asymmetric Transamination
Mechanistic Causality
Engineered Pyridoxal-5'-Phosphate (PLP)-dependent transaminases (ATAs) represent the pinnacle of green chemistry for chiral amine synthesis[1]. Wild-type transaminases possess narrow binding pockets tailored for α-amino acids. Through directed evolution, the active site is engineered to expand the "large pocket" and restrict the "small pocket."
When a pro-chiral ketone enters, it is sterically forced into a single conformation. The PLP cofactor, covalently bound to an active-site lysine, forms an external aldimine with the substrate. The stereoselective protonation from the re or si face is governed entirely by the engineered steric contours of the enzyme cavity, yielding the absolute configuration of the β-amino acid with near-perfect stereofidelity.
Objective: Conversion of a pro-chiral ketone to a chiral β-amino acid derivative.
Holoenzyme Assembly: Dissolve the lyophilized engineered transaminase (2 g/L) and PLP cofactor (1 mM) in 100 mM triethanolamine buffer (pH 7.5).
Substrate Introduction: Add the pro-chiral ketone substrate (50 g/L) and isopropylamine (amine donor, 1 M).
Biocatalytic Conversion: Incubate at 40 °C with gentle agitation (200 rpm).
Validation Checkpoint: The transfer of the amine from isopropylamine generates acetone, which can shift the pH. Use an automated pH-stat to titrate with 1M HCl, maintaining pH 7.5. The volume of HCl consumed directly correlates to reaction conversion.
Downstream Processing: Once HCl consumption ceases, adjust the pH to >10 to deprotonate the product, and extract with methyl tert-butyl ether (MTBE).
Quantitative Data Presentation
The selection of a synthetic route depends heavily on the specific constraints of the project (e.g., scale, substrate scope, environmental impact). The table below summarizes the operational metrics of the three methodologies discussed[1][5][6][7].
Methodology
Typical Catalyst Loading
Typical Yield (%)
Enantiomeric Excess (ee %)
Key Advantages
Primary Industrial Application
Transition-Metal Hydrogenation
0.1 - 1.0 mol%
85 - 98%
>95 - 99%
Extremely high turnover numbers (TON); highly scalable.
API Manufacturing (e.g., late-stage intermediates)
Aqueous conditions; exquisite stereocontrol; green chemistry.
Commercial scale-up (e.g., Sitagliptin)
References
Weiner, B., et al. "Recent advances in the catalytic asymmetric synthesis of beta-amino acids." Chemical Society Reviews, 2010.
Juaristi, E., & Soloshonok, V. A. (Eds.). "Enantioselective Synthesis of Beta-Amino Acids, Second Edition." Wiley-VCH, 2005.
Saito, N., et al. "Enantioselective synthesis of beta-amino acid derivatives via nickel-promoted regioselective carboxylation of ynamides and rhodium-catalyzed asymmetric hydrogenation." Organic & Biomolecular Chemistry, 2016.
Hsiao, Y., et al. "Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation." US Patent 7468459B2, 2008.
Enders, D., et al. "C-C Bond Formation: Mannich Reaction." ResearchGate, 2006.
Börner, A., et al. "Rhodium-Complex-Catalyzed Asymmetric Hydrogenation: Transformation of Precatalysts into Active Species." ResearchGate, 2000.
EduFixers. "Organocatalysis in the Industries." EduFixers, 2023.
Application Note: Derivatization of 3-[Butyl(methyl)amino]propanoic Acid for GC-MS Analysis
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The robust quantification of highly polar, zwitterion...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The robust quantification of highly polar, zwitterionic-like amino acid derivatives is a persistent challenge in gas chromatography-mass spectrometry (GC-MS). 3-[Butyl(methyl)amino]propanoic acid is a synthetic β-amino acid derivative characterized by a tertiary amine and a terminal carboxylic acid. Due to its high polarity and propensity for thermal degradation in the GC inlet, chemical derivatization is strictly required to increase volatility and thermal stability[1].
This application note provides a field-proven, self-validating protocol for the derivatization of 3-[Butyl(methyl)amino]propanoic acid. By leveraging N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) , we selectively convert the carboxylic acid into a highly stable tert-butyldimethylsilyl (TBDMS) ester, yielding a derivative with superior chromatographic behavior and a highly diagnostic [M-57]⁺ ion for trace-level quantification[2][3].
Chemical Context & Mechanistic Rationale
As a Senior Application Scientist, it is critical to understand why a specific derivatization pathway is chosen rather than blindly applying a reagent.
The Causality of the Tertiary Amine
Standard amino acids possess active protons on both the amino (-NH₂) and carboxyl (-COOH) groups, leading to multi-site silylation. However, the nitrogen atom in 3-[Butyl(methyl)amino]propanoic acid is fully substituted (bonded to a butyl chain, a methyl group, and the propanoic backbone). Because it lacks an active N-H proton, the amine group will not undergo silylation or acylation .
Therefore, the derivatization strategy must exclusively target the active proton of the carboxylic acid (-COOH).
Reagent Selection: Why MTBSTFA over BSTFA?
While N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a traditional silylating agent that forms trimethylsilyl (TMS) esters, we strongly recommend MTBSTFA for this specific analyte for three mechanistic reasons:
Hydrolytic Stability: TBDMS esters formed by MTBSTFA are approximately 10,000 times more stable to moisture than TMS esters, drastically reducing sample degradation while waiting in the autosampler queue[4].
Favorable MS Fragmentation: Under 70 eV Electron Ionization (EI), TBDMS derivatives undergo a highly predictable α-cleavage, losing the bulky tert-butyl radical. This produces a dominant, highly stable [M-57]⁺ fragment ion[2]. For 3-[Butyl(methyl)amino]propanoic acid, this yields a base peak at m/z 216, which is ideal for Selected Ion Monitoring (SIM).
Reduced Inlet Adsorption: The steric bulk of the TBDMS group effectively shields the carbonyl oxygen, preventing secondary interactions with active sites in the GC liner.
Reaction pathway for the MTBSTFA-mediated silylation of 3-[Butyl(methyl)amino]propanoic acid.
Comparative Derivatization Strategies
To justify the protocol, the table below summarizes the quantitative data and expected mass shifts for the three most common carboxylic acid derivatization techniques.
Derivatization Reagent
Derivative Formed
Derivative MW ( g/mol )
Mass Shift (Δ)
Key EI-MS Target Ions
Stability / Shelf-Life
MTBSTFA + Pyridine
TBDMS Ester
273
+114
216 [M-57]⁺ , 273 [M]⁺
High (>7 days at 4°C)
BSTFA + 1% TMCS
TMS Ester
231
+72
216[M-15]⁺, 231 [M]⁺
Low (Moisture sensitive)
BF₃ / Methanol
Methyl Ester
173
+14
142[M-31]⁺, 173 [M]⁺
Moderate (Requires extraction)
Experimental Protocol: Self-Validating Workflow
This protocol is designed as a self-validating system . By incorporating an anhydrous drying step and utilizing pyridine as both an acid scavenger and basic catalyst, we force the reaction to completion.
Derivatization Reagent: MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide), >99%. Must be stored under inert gas.
Catalyst/Solvent: Anhydrous Pyridine (AcroSeal or equivalent).
Internal Standard (IS): Isotope-labeled analog (e.g., ¹³C or D-labeled carboxylic acid) to validate extraction and derivatization efficiency.
Step-by-Step MTBSTFA Silylation Protocol
Aliquoting & Internal Standard Addition: Transfer 50 µL of the sample extract (or standard solution at 10–100 µg/mL) into a 2 mL silanized glass autosampler vial. Add 10 µL of the Internal Standard solution.
Azeotropic Drying (Critical Step): Evaporate the sample to complete dryness under a gentle stream of high-purity Nitrogen (N₂) at 40°C.
Causality: MTBSTFA reacts violently with trace water to form tert-butyldimethylsilanol, which depletes the reagent and halts analyte esterification[5].
Reagent Addition: In a fume hood, add 50 µL of anhydrous Pyridine followed by 50 µL of MTBSTFA .
Causality: Pyridine acts as a basic catalyst, deprotonating the carboxylic acid to increase its nucleophilicity, while simultaneously neutralizing the trifluoroacetamide byproduct.
Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds. Incubate in a heating block at 60°C for 60 minutes .
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS. (Do not attempt to extract the derivative into aqueous phases).
Optimized step-by-step workflow for the derivatization and GC-MS analysis of polar amino acids.
GC-MS Analytical Conditions & Troubleshooting
Instrumental Parameters
Column: DB-5MS or HP-5MS (30 m length × 0.25 mm I.D. × 0.25 µm film thickness). The slight polarity of the 5% phenyl phase perfectly resolves TBDMS esters.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injection: 1 µL, Splitless mode. Inlet temperature set to 250°C.
Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
MS Ionization: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.
System Validation (The Reagent Blank): Always run a blank containing only Pyridine and MTBSTFA. If a massive peak appears at m/z 133, your reagents have been contaminated with water (forming tert-butyldimethylsilanol). Discard and use fresh, anhydrous reagents.
Peak Tailing: If the derivative peak exhibits severe tailing, the GC inlet liner may contain active silanol sites. Ensure you are using a strictly deactivated, single-taper liner with glass wool.
Low Yield: Because the tertiary amine exerts no steric hindrance on the distant propanoic acid group, low derivatization yields are almost exclusively caused by incomplete sample drying prior to reagent addition[4].
References
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. URL:[Link]
Schummer, C., Delhomme, O., Appenzeller, B. M. R., Wennig, R., & Millet, M. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. URL:[Link]
Birkemeyer, C., Kolasa, A., & Kopka, J. (2003). Comprehensive chemical derivatization for gas chromatography-mass spectrometry-based multi-targeted profiling of the major phytohormones. Journal of Chromatography A, 993(1-2), 89-102. URL:[Link]
Halket, J. M., Waterman, D., Przyborowska, A. M., Patel, R. K. P., Fraser, P. D., & Bramley, P. M. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 219-243. URL:[Link]
Application Notes & Protocols: Utilizing 3-[Butyl(methyl)amino]propanoic Acid as a Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based d...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery. This guide provides a comprehensive overview of the application of 3-[Butyl(methyl)amino]propanoic acid, a sterically hindered N-substituted β-amino acid, as a building block in peptide synthesis. We will delve into the scientific rationale for its use, addressing the profound impact of such modifications on peptide structure, stability, and function. Detailed protocols for both solid-phase and solution-phase synthesis are provided, with a focus on overcoming the inherent challenges of coupling sterically demanding residues. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of N-substituted β-amino acids to design next-generation peptidomimetics.
Introduction: The Rationale for N-Substituted β-Amino Acids
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and limited oral bioavailability.[1] The peptide backbone is susceptible to degradation by proteases, and its inherent flexibility can lead to non-specific receptor interactions. The incorporation of modified amino acids, such as 3-[Butyl(methyl)amino]propanoic acid, offers a powerful strategy to address these limitations.
1.1. Structural Features of 3-[Butyl(methyl)amino]propanoic Acid
3-[Butyl(methyl)amino]propanoic acid is a non-proteinogenic amino acid characterized by two key modifications to the standard α-amino acid scaffold:
β-Amino Acid Structure: The amino group is attached to the β-carbon, extending the backbone by one methylene unit compared to its α-amino acid counterparts.
N-Substitution: The nitrogen atom is di-substituted with both a methyl and a butyl group.
These features impose significant structural and conformational constraints on the resulting peptide.
Caption: Structure of 3-[Butyl(methyl)amino]propanoic acid.
1.2. Therapeutic Advantages of Incorporation
The inclusion of N-substituted β-amino acids like 3-[Butyl(methyl)amino]propanoic acid into a peptide sequence can confer several significant therapeutic advantages:
Enhanced Proteolytic Stability: The N-alkylation shields the adjacent peptide bond from degradation by proteases, which significantly increases the in vivo half-life of the peptide.[2] Peptides containing β-amino acids also exhibit superior stability profiles.[3]
Conformational Rigidity: The steric bulk of the N-butyl and N-methyl groups restricts the conformational freedom of the peptide backbone. This can pre-organize the peptide into a bioactive conformation, potentially increasing receptor binding affinity and specificity.
Improved Membrane Permeability: By replacing an amide N-H with an N-alkyl group, the hydrogen bond donor capacity is reduced. This can lead to decreased polarity and improved passive diffusion across cell membranes, a key factor for oral bioavailability.[1]
Mechanistic Insights and Synthetic Challenges
The successful incorporation of 3-[Butyl(methyl)amino]propanoic acid requires an understanding of the challenges posed by its structure. The primary obstacle is the steric hindrance at the nitrogen atom, which impacts the nucleophilicity of the amine and the accessibility of the carboxyl group for activation.
2.1. The Challenge of Steric Hindrance
The di-substitution on the nitrogen atom with both a methyl and a larger butyl group presents a significant steric barrier. This has two main consequences:
Reduced Nucleophilicity: The lone pair of electrons on the nitrogen is sterically shielded, making it a less effective nucleophile for attacking the activated carboxyl group of the incoming amino acid.
Hindered Carboxyl Activation: When 3-[Butyl(methyl)amino]propanoic acid is the incoming residue, its own carboxyl group can be sterically hindered by the adjacent N-alkyl groups, making it more difficult for coupling reagents to form the active ester.
These factors lead to slower reaction kinetics and a higher likelihood of incomplete coupling reactions. Therefore, the choice of coupling reagent is paramount.
Recommended Coupling Reagents
Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids. More potent, in-situ activating reagents are required to drive the reaction to completion.
Coupling Reagent
Class
Activating Additive
Base
Reactivity
Key Considerations
HATU
Aminium Salt
HOAt
DIEA
Very High
Highly efficient for hindered couplings, but can cause guanidinylation of the N-terminal amine if used in excess.[4][5]
HBTU
Aminium Salt
HOBt
DIEA
High
A common and effective reagent, but generally less potent than HATU for severely hindered couplings.[4]
PyBOP
Phosphonium Salt
HOBt
DIEA
High
Excellent for routine and difficult couplings. Does not cause guanidinylation.[4]
COMU
Aminium Salt
Oxyma Pure
DIEA
Very High
A newer generation reagent with reactivity comparable to HATU, but with improved safety and solubility profiles.[4]
Note: DIEA (N,N-Diisopropylethylamine) is the most commonly used non-nucleophilic base for these reactions.
Experimental Protocols
The following protocols provide a general framework for the incorporation of N-Boc-3-[Butyl(methyl)amino]propanoic acid into a peptide sequence. Optimization of reaction times and equivalents may be necessary depending on the specific peptide sequence.
This protocol details the coupling of Fmoc-protected amino acids to a resin-bound peptide with an N-terminal 3-[Butyl(methyl)amino]propanoic acid residue.
Caption: General workflow for SPPS.
Materials:
Fmoc-protected amino acids
N-Boc-3-[Butyl(methyl)amino]propanoic acid
Rink Amide resin (or other suitable solid support)
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Piperidine
HATU (or other selected coupling reagent)
DIEA
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS)
Water
Procedure:
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).
Coupling of N-Boc-3-[Butyl(methyl)amino]propanoic acid:
In a separate vial, dissolve N-Boc-3-[Butyl(methyl)amino]propanoic acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
Allow the mixture to pre-activate for 1-2 minutes.
Add the activated amino acid solution to the deprotected peptide-resin.
Agitate the reaction vessel at room temperature for 2-4 hours. A second coupling may be required for difficult sequences.
Washing: Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
Boc Deprotection: To deprotect the N-terminus for subsequent couplings, treat the resin with 50% TFA in DCM for 30 minutes.
Neutralization and Subsequent Couplings: Neutralize the resin with a solution of 10% DIEA in DMF. Proceed with the coupling of the next Fmoc-protected amino acid using a similar activation and coupling procedure as in step 4.
Cleavage and Global Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
This protocol describes the coupling of a peptide fragment to the N-terminus of a fragment containing 3-[Butyl(methyl)amino]propanoic acid.
Materials:
Peptide fragment with a free C-terminus (e.g., Boc-Peptide-OH)
Peptide fragment with a free N-terminus containing the target amino acid (e.g., H-3-[Butyl(methyl)amino]propanoic acid-Peptide-OMe)
DMF or other suitable aprotic solvent
PyBOP (or other selected coupling reagent)
DIEA
Ethyl acetate
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
Dissolution: Dissolve the Boc-Peptide-OH (1 eq.) and H-3-[Butyl(methyl)amino]propanoic acid-Peptide-OMe (1.1 eq.) in DMF.
Activation: Add PyBOP (1.2 eq.) and DIEA (3 eq.) to the solution.
Coupling: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution, water, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Characterization and Analysis
The successful incorporation of 3-[Butyl(methyl)amino]propanoic acid should be verified using standard analytical techniques:
Reverse-Phase HPLC (RP-HPLC): To assess the purity of the crude and purified peptide. The increased hydrophobicity from the butyl group may lead to a longer retention time compared to analogous peptides without this modification.
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide, verifying the incorporation of the building block.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization. The N-butyl and N-methyl groups will give rise to characteristic signals in the 1H NMR spectrum.
Troubleshooting
Problem
Possible Cause
Suggested Solution
Incomplete Coupling
Insufficient activation or reaction time due to steric hindrance.
Use a more potent coupling reagent (e.g., HATU, COMU). Increase the coupling time and/or perform a double coupling. Consider microwave-assisted peptide synthesis to drive the reaction to completion.
Low Yield
Poor solvation of the growing peptide chain.
Use N-methylpyrrolidone (NMP) instead of DMF for its superior solvating properties.
Side Reactions
Guanidinylation of the N-terminus when using excess aminium-based reagents.
Use a phosphonium-based reagent like PyBOP. If using HATU/HBTU, use a slight excess of the amino acid relative to the coupling reagent.
Conclusion
The use of 3-[Butyl(methyl)amino]propanoic acid as a building block in peptide synthesis presents both challenges and significant opportunities. While the steric hindrance necessitates the use of powerful coupling reagents and potentially longer reaction times, the benefits in terms of enhanced proteolytic stability, conformational control, and improved pharmacokinetic properties make it a valuable tool for the design of novel peptidomimetic therapeutics. The protocols and guidelines presented here provide a solid foundation for researchers to successfully incorporate this and other N-substituted β-amino acids into their peptide drug discovery programs.
References
Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation.
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 42(10), 1588-1599.
Coste, J., Frérot, E., & Jouin, P. (1994). Coupling of N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: application to the synthesis of an N-methylated cyclosporin A pseudopeptide. The Journal of Organic Chemistry, 59(9), 2437-2446.
Doedens, L., Opperer, F., Cai, M., Beck, J. G., Dedek, M., Palmer, E., ... & Kessler, H. (2010). Multiple N-methylation of peptides: a new strategy to improve pharmacological properties. Journal of the American Chemical Society, 132(23), 8115-8128.
Malakoutikhah, M., Teixidó, M., & Giralt, E. (2008). N-methylation as a strategy to improve the intestinal permeability of a cell-penetrating peptide. Journal of Medicinal Chemistry, 51(16), 4881-4890.
Seebach, D., & Gardiner, J. (2008). β-Peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375.
Teixidó, M., Albericio, F., & Giralt, E. (2005). A difficult coupling in solid-phase peptide synthesis: N-methylated amino acids. Journal of Peptide Research, 65(2), 153-166.
BenchChem. (2025). Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. Retrieved from a simulated URL as the original is not directly accessible.
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical reviews, 101(10), 3219-3232.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical reviews, 97(6), 2243-2266.
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. In Methods in enzymology (Vol. 289, pp. 104-126). Academic Press.
Novabiochem®. (2009). Novabiochem® Coupling reagents. Retrieved from a simulated URL as the original is not directly accessible.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
Topic: Reaction Conditions for Coupling 3-[Butyl(methyl)amino]propanoic Acid
An Application Note and Protocol for Researchers Abstract The incorporation of N-alkylated amino acids, such as 3-[Butyl(methyl)amino]propanoic acid, into peptide scaffolds is a cornerstone of modern medicinal chemistry....
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for Researchers
Abstract
The incorporation of N-alkylated amino acids, such as 3-[Butyl(methyl)amino]propanoic acid, into peptide scaffolds is a cornerstone of modern medicinal chemistry. This modification can confer remarkable pharmacological advantages, including enhanced metabolic stability, improved cell permeability, and constrained conformational flexibility.[1][2] However, the very nature of N-alkylation introduces significant steric hindrance, rendering the amide nitrogen a weaker nucleophile and complicating the amide bond formation.[1][3] Standard coupling conditions often result in low yields, slow reaction kinetics, and incomplete reactions.[4] This guide provides a detailed examination of the principles and reaction conditions necessary for the successful coupling of 3-[Butyl(methyl)amino]propanoic acid, offering field-tested protocols and a discussion of reagent selection for both solution-phase and solid-phase synthesis.
The Challenge of Coupling N-Alkylated Amino Acids
The primary obstacle in coupling N-alkylated amino acids is the steric bulk surrounding the secondary amine. In the case of 3-[Butyl(methyl)amino]propanoic acid, the presence of both a methyl and a butyl group on the nitrogen atom significantly impedes the approach of an activated carboxylic acid. This steric clash slows the rate of the desired nucleophilic attack, making the reaction kinetically challenging compared to the coupling of primary amines.
Consequently, the choice of coupling reagent is paramount. The ideal reagent must generate a highly activated carboxyl species to overcome the low nucleophilicity of the secondary amine, while simultaneously minimizing the risk of side reactions, such as epimerization at the adjacent chiral center if one exists.[5]
Principles of Reagent Selection and Mechanism of Action
A successful coupling strategy hinges on potent carboxylic acid activation. The most effective reagents for hindered couplings fall into two main categories: uronium/aminium salts and carbodiimides used in conjunction with activating additives.
Uronium/Aminium Salts: The High-Reactivity Choice
Uronium-based reagents are renowned for their high efficiency and rapid activation kinetics.[6] For sterically demanding couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely considered the gold standard.[2][7]
Mechanism of Action: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole (OAt) moiety provides anchimeric assistance, accelerating the subsequent aminolysis and making HATU significantly more effective than its HOBt-based counterpart, HBTU, for hindered systems.[7]
Caption: HATU activation of a carboxylic acid to a reactive OAt-ester.
A critical consideration when using uronium reagents is the potential for guanidinylation of the reacting amine if the coupling reagent is used in large excess, which would cap the amine and prevent further reaction.[7][8]
Carbodiimides with Additives: The Classic Approach
Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , are widely used "zero-length" crosslinkers.[9] By themselves, they are often inefficient for hindered couplings because they form an O-acylisourea intermediate that is unstable and prone to hydrolysis or rearrangement.[10][11]
Mechanism of Action: The efficiency of EDC is dramatically improved by the addition of N-hydroxysuccinimide (NHS) or 1-hydroxy-7-azabenzotriazole (HOAt). EDC first activates the carboxyl group to form the O-acylisourea intermediate. NHS then rapidly reacts with this intermediate to generate a more stable, amine-reactive NHS ester.[9][11] This semi-stable ester can then react with the sterically hindered amine to form the desired amide bond.[12]
Caption: Two-step activation of a carboxylic acid using EDC and NHS.
Data Presentation: Reagent and Condition Summary
Table 1: Comparison of Recommended Coupling Reagents
Very fast reaction kinetics; high yields for hindered couplings; suppressed epimerization.[6][7][8]
Higher cost; potential for guanidinylation side reaction if used in excess.[8]
EDC / NHS / Base
Two-step process via a stable NHS-ester intermediate.[9]
Lower cost; readily available reagents; stable intermediate allows for sequential addition.[11]
Slower reaction rates than HATU; may require longer reaction times or elevated temperatures for hindered substrates.
HBTU / DIPEA
Forms HOBt-active ester.
Effective for standard couplings and less expensive than HATU.
Generally less effective than HATU for severely hindered or N-methylated amino acids.[1]
Table 2: General Reaction Parameters for Coupling
Parameter
Solution-Phase Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Rationale / Notes
Carboxylic Acid
1.0 - 1.2 equivalents
2.0 - 5.0 equivalents
Excess is used in SPPS to drive the reaction on the solid support to completion.
Coupling Reagent (HATU)
1.0 - 1.5 equivalents
1.9 - 4.5 equivalents
A slight excess ensures complete activation of the carboxylic acid.
Base (DIPEA)
2.0 - 5.0 equivalents
4.0 - 10.0 equivalents
Neutralizes the hexafluorophosphate salt and the proton from the carboxylic acid.
Solvent
DMF, DCM, ACN, THF
DMF, NMP
Anhydrous polar aprotic solvents are required to prevent hydrolysis of activated species.[13]
Temperature
0 °C to Room Temperature
Room Temperature
Starting at a lower temperature can help control exotherms and minimize side reactions.
Reaction Time
2 - 24 hours
1 - 4 hours
Extended reaction times are often necessary for hindered couplings.[1][6] Reaction progress should be monitored.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Solution-Phase Coupling of 3-[Butyl(methyl)amino]propanoic Acid using HATU
This protocol describes the coupling of 3-[Butyl(methyl)amino]propanoic acid to a generic primary amine (R-NH2).
Materials:
3-[Butyl(methyl)amino]propanoic acid (1.0 eq)
Amine (R-NH2) (1.1 eq)
HATU (1.1 eq)
DIPEA (3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate, 1N HCl, saturated NaHCO3, brine for work-up
Anhydrous sodium sulfate (Na2SO4)
Procedure:
Pre-activation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 3-[Butyl(methyl)amino]propanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
Add DIPEA (3.0 eq) to the mixture.
Stir the solution at room temperature for 15-20 minutes. This "pre-activation" step allows for the formation of the OAt-active ester.[6]
Coupling: Add the amine (R-NH2) (1.1 eq) to the activated mixture.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. For this hindered coupling, reaction times of 4-24 hours may be necessary.
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO3 (2x), and brine (1x).[6]
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
This protocol details a single coupling cycle of Fmoc-protected 3-[Butyl(methyl)amino]propanoic acid onto a resin-bound peptide with a free N-terminal amine.
Deprotection solution (e.g., 20% piperidine in DMF)
Washing solvents (DMF, DCM)
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Procedure:
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin. Wash the resin thoroughly with DMF (3-5 times).[6]
Amino Acid Activation: In a separate vial, dissolve Fmoc-3-[Butyl(methyl)amino]propanoic acid (4.0 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8.0 eq) to the solution and allow it to activate for 2-5 minutes.[1]
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-4 hours. Extended coupling times are often necessary for N-alkylated residues.[1]
Monitoring: Perform a bromophenol blue test to check for reaction completion. The standard Kaiser test is unreliable for secondary amines like N-alkylated residues.[1] If the test indicates incomplete coupling, a second coupling can be performed.
Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all excess reagents and byproducts.[1] The resin is now ready for the next coupling cycle.
Troubleshooting
Low Coupling Efficiency:
Ensure all reagents, especially the coupling agent and solvent, are anhydrous. EDC, in particular, is highly susceptible to hydrolysis.[12]
Increase the reaction time or consider gentle heating (e.g., 35-40 °C) for solution-phase reactions.
Increase the excess of amino acid and coupling reagents in SPPS.
Confirm the quality of the coupling reagent; HATU and HBTU can degrade over time.
Side Reactions:
To avoid guanidinylation when using HATU, ensure the carboxylic acid is fully activated before the amine is exposed to a large excess of the coupling reagent.[7]
If epimerization is a concern, conduct the reaction at 0 °C and minimize the pre-activation time.[2][5]
Conclusion
The successful amide coupling of 3-[Butyl(methyl)amino]propanoic acid is readily achievable despite its inherent steric hindrance. The key to success lies in selecting a highly potent activating system, with HATU being the premier choice for its efficiency and speed. By employing the optimized conditions and protocols outlined in this guide, researchers can effectively incorporate this valuable building block into their target molecules, paving the way for the development of novel therapeutics with enhanced pharmacological profiles.
References
BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
Zhang, Y., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega.
BenchChem. (2025).
Aapptec Peptides. Coupling Reagents. Aapptec.
Ghattas, W., et al. (2013). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
Application Note: 3-[Butyl(methyl)amino]propanoic Acid in Advanced Medicinal Chemistry
Executive Summary 3-[Butyl(methyl)amino]propanoic acid (N-butyl-N-methyl-β-alanine) is a highly specialized, bifunctional building block utilized in modern drug discovery. While standard β-alanine derivatives are frequen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-[Butyl(methyl)amino]propanoic acid (N-butyl-N-methyl-β-alanine) is a highly specialized, bifunctional building block utilized in modern drug discovery. While standard β-alanine derivatives are frequently employed as internal linkers in Proteolysis Targeting Chimeras (PROTACs)[1], the fully alkylated tertiary amine of 3-[Butyl(methyl)amino]propanoic acid fundamentally alters its chemical reactivity. Because it lacks a free N-H bond, it cannot undergo further amide chain extension.
As a Senior Application Scientist, it is critical to recognize that this structural constraint dictates its two primary applications:
An Ionizable Headgroup Precursor: For the synthesis of lipid nanoparticles (LNPs) used in mRNA delivery.
A Terminal Modulator: For N-terminal capping of peptidomimetics and PROTACs to tune pharmacokinetics (PK), improve aqueous solubility, and confer absolute resistance to aminopeptidases[2][3].
This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols for integrating this molecule into your drug development workflows.
Design and Synthesis of Ionizable Lipids for LNP Delivery
Mechanistic Causality
The success of LNP-mediated nucleic acid delivery hinges on the precise pKa of the ionizable lipid. 3-[Butyl(methyl)amino]propanoic acid features a tertiary amine that provides a highly tunable pH-dependent charge. At physiological pH (7.4), the lipid remains neutral, minimizing systemic toxicity. Upon endocytosis, the acidic environment of the late endosome (pH ~5.5) protonates the amine. This cationic shift induces electrostatic interactions with anionic endosomal lipids, driving membrane destabilization and subsequent mRNA release into the cytosol.
Figure 1: Mechanism of LNP endosomal escape driven by tertiary amine protonation.
Protocol 1: Steglich Esterification for Ionizable Lipid Assembly
This protocol details the conjugation of 3-[Butyl(methyl)amino]propanoic acid to a branched lipophilic alcohol (e.g., dilinoleyl alcohol) to form an ionizable lipid.
Self-Validating System: The use of Dragendorff’s reagent during TLC monitoring selectively stains the tertiary amine, confirming product formation. The specific exclusion of acidic washes during workup prevents the protonated product from being lost to the aqueous phase.
Step-by-Step Methodology:
Preparation: In an oven-dried flask under inert atmosphere (Ar), dissolve the lipidic alcohol (1.0 eq) and 3-[Butyl(methyl)amino]propanoic acid (1.2 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq). Expert Insight: DMAP is critical here; the tertiary amine of the acid creates steric bulk, and DMAP overcomes this by forming a highly reactive N-acylpyridinium intermediate.
Activation: Cool the mixture to 0 °C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq) portion-wise. Expert Insight: EDC is utilized over DCC to prevent the formation of dicyclohexylurea (DCU), a byproduct notoriously difficult to separate from lipophilic compounds.
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Stir for 16 hours.
Validation & Workup: Monitor completion via TLC (DCM:MeOH 9:1, Dragendorff's stain). Quench with distilled water. Wash the organic layer with saturated NaHCO₃ to remove unreacted acid. Do not use HCl or citric acid washes , as the basic product will partition into the aqueous layer.
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, DCM to DCM/MeOH gradient containing 1% NH₄OH). Expert Insight: The addition of 1% NH₄OH prevents the basic tertiary amine from streaking strongly on the acidic silica gel.
N-Terminal Capping for Peptidomimetics and PROTAC PK Optimization
Mechanistic Causality
Peptide-based therapeutics and large PROTAC degraders frequently suffer from poor oral bioavailability and rapid enzymatic clearance[3]. By utilizing 3-[Butyl(methyl)amino]propanoic acid as an N-terminal capping agent, researchers can introduce a basic center that drastically improves aqueous solubility via physiological salt formation. Concurrently, the butyl group maintains sufficient lipophilicity (logD) for cell membrane permeation. Structurally, capping the N-terminus with a fully alkylated β-amino acid completely blocks recognition by exopeptidases, enhancing half-life[2].
Figure 2: Workflow for solid-phase peptide capping and validation.
Protocol 2: Solid-Phase Peptide Capping
This protocol outlines the terminal capping of a solid-phase synthesized peptide or PROTAC ligand.
Self-Validating System: Because the capping agent forms a tertiary amine-terminated peptide, the traditional Kaiser test cannot detect the newly added residue. However, the disappearance of the primary amine on the resin prior to coupling serves as a self-validating negative control.
Step-by-Step Methodology:
Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide, 0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes. Ensure the final N-terminal Fmoc group has been removed using 20% piperidine in DMF.
Activation: In a separate vial, dissolve 3-[Butyl(methyl)amino]propanoic acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq). Expert Insight: A slight stoichiometric deficit of HATU relative to the acid prevents irreversible guanidinylation of the peptide's N-terminus. The excess DIPEA ensures the tertiary amine acid is fully deprotonated for rapid activation.
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.
Validation: Withdraw a few resin beads and perform a Kaiser test. A successful coupling yields a negative (yellow/colorless) result, indicating complete consumption of the primary amine. If the test is positive (blue), repeat the coupling step.
Cleavage: Wash the resin thoroughly with DMF (3x) and DCM (3x). Dry under vacuum. Cleave the peptide using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
Isolation: Precipitate the capped peptide in cold diethyl ether, centrifuge at 4000 rpm for 5 minutes, decant the ether, and lyophilize the resulting pellet. Confirm the mass shift via LC-MS.
Data Presentation: Comparative Physicochemical Impact
To effectively select the correct β-alanine derivative for your medicinal chemistry campaign, consult the structural and functional comparisons below.
Table 1: Physicochemical Comparison of β-Alanine Derivatives in Drug Design
Application Note: High-Yield Synthesis of 3-[Butyl(methyl)amino]propanoic Acid Esters via Aza-Michael Addition
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Synthesis of β -amino acid precursors for peptidomimetics and active pharmaceutical ingredients (APIs). Scie...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Application Focus: Synthesis of
β
-amino acid precursors for peptidomimetics and active pharmaceutical ingredients (APIs).
Scientific Background & Mechanistic Causality
The synthesis of
β
-amino acid derivatives is a critical workflow in modern drug discovery, primarily because these moieties confer proteolytic stability and unique secondary structures when incorporated into peptidomimetics [1]. The most atom-economical and scalable route to these compounds is the Aza-Michael addition —the conjugate addition of an amine across an
α,β
-unsaturated carbonyl compound.
In this protocol, we detail the synthesis of 3-[butyl(methyl)amino]propanoic acid esters using N-methylbutylamine and an acrylate ester (e.g., methyl acrylate).
The Causality of Reagent and Condition Selection
The Nucleophile (N-Methylbutylamine): As a secondary aliphatic amine, N-methylbutylamine is highly nucleophilic due to the electron-donating inductive effects of its alkyl groups. However, the steric differentiation between the methyl and butyl groups requires careful trajectory management during the attack on the Michael acceptor.
The Solvent (Methanol): While Aza-Michael additions can be performed under solvent-free conditions, the use of a polar protic solvent like methanol is highly recommended for un-catalyzed reactions. Methanol acts as a proton shuttle . It stabilizes the zwitterionic enolate intermediate and drastically lowers the activation energy required for the rate-determining proton transfer step from the amine nitrogen to the
α
-carbon.
Catalysis: For highly scalable or sterically hindered variants, the introduction of a strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can accelerate enolate formation and improve yields under solvent-free conditions [2].
To establish a highly reproducible protocol, various reaction environments were evaluated. The data below synthesizes the thermodynamic and kinetic trade-offs of different solvent systems, validating the choice of methanol for bench-scale synthesis and DBU for solvent-free process scaling [2].
Table 1: Optimization of Aza-Michael Addition (N-Methylbutylamine + Methyl Acrylate)
Solvent System
Temp (°C)
Catalyst / Additive
Time (h)
Isolated Yield (%)
Mechanistic Causality & Observation
Neat (Solvent-Free)
25
None
12
75
High initial concentration drives kinetics, but increasing viscosity limits final conversion.
Neat (Solvent-Free)
25
DBU (0.2 eq)
4
92
Base catalysis stabilizes the intermediate enolate, accelerating conversion safely.
Methanol (1.0 M)
25
None
6
88
Protic solvent acts as a proton shuttle, lowering the activation energy barrier.
Dichloromethane
25
None
24
45
Aprotic non-polar environment fails to stabilize the zwitterionic transition state.
Water (Suspension)
25
None
8
82
Hydrophobic packing accelerates the reaction, though biphasic mixing requires high shear.
This protocol describes the synthesis of Methyl 3-[butyl(methyl)amino]propanoate on a 10 mmol scale. The procedure is designed as a self-validating system, integrating In-Process Controls (IPCs) to ensure trustworthiness and prevent downstream failures.
Reagents Required
Methyl Acrylate: 10.0 mmol (860 mg). Note: Ensure the reagent is unpolymerized; filter through basic alumina to remove hydroquinone inhibitors if necessary.
N-Methylbutylamine: 11.0 mmol (958 mg, 1.1 eq).
Methanol (Anhydrous): 10 mL.
Dichloromethane (DCM) & Brine: For workup.
Step-by-Step Procedure
Step 1: Reagent Preparation & Setup
Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum.
Add 10 mL of anhydrous methanol and 10.0 mmol of methyl acrylate.
Cool the reaction vessel to 0 °C using an ice-water bath.
Causality: Acrylates are prone to radical polymerization. Cooling the initial mixture mitigates the exothermic spike that occurs upon amine addition, preventing side reactions.
Step 2: Nucleophilic Addition
Using a syringe, add 11.0 mmol of N-methylbutylamine dropwise over 5 minutes.
IPC Check 1 (Thermal Validation): Monitor the flask temperature. A mild exotherm should be observed. If the temperature exceeds 10 °C during addition, pause and allow the bath to cool the mixture.
Step 3: Reaction Maturation
Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C).
Stir vigorously for 6 hours.
IPC Check 2 (Conversion Validation): Pull a 10
μ
L aliquot, dilute in 1 mL methanol, and analyze via LC-MS or TLC (Hexane:EtOAc 7:3).
TLC Staining: The starting amine stains strongly with Ninhydrin. The tertiary amine product will not stain with Ninhydrin but will stain with Dragendorff’s reagent or iodine vapor. Proceed only when the primary amine spot is consumed.
Step 4: Quenching & Workup
Concentrate the reaction mixture under reduced pressure to remove methanol and excess volatile N-methylbutylamine.
Dissolve the resulting crude oil in 20 mL of DCM.
Wash the organic layer with saturated aqueous
NaHCO3
(15 mL) followed by brine (15 mL).
IPC Check 3 (Phase Validation): Ensure the aqueous phase pH is
≥
8. If the pH is acidic, the product will protonate and partition into the aqueous layer, destroying the yield.
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Step 5: Purification
Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexane to Hexane:EtOAc (8:2).
Evaporate the product fractions to yield Methyl 3-[butyl(methyl)amino]propanoate as a pale yellow to colorless oil.
Fig 2: Step-by-step experimental workflow with integrated in-process controls (IPC).
Analytical Characterization
To verify the structural integrity of the synthesized Methyl 3-[butyl(methyl)amino]propanoate (
C10H21NO2
, MW: 187.28 g/mol ), compare isolated material against the following expected parameters:
LC-MS (ESI+): Expected
[M+H]+
m/z = 188.2.
1
H NMR (400 MHz,
CDCl3
):
δ
3.65 (s, 3H,
−OCH3
)
δ
2.70 (t, J = 7.2 Hz, 2H,
−N−CH2−CH2−CO−
)
δ
2.45 (t, J = 7.2 Hz, 2H,
−CH2−CO−
)
δ
2.35 (t, J = 7.0 Hz, 2H,
−N−CH2−C3H7
)
δ
2.22 (s, 3H,
−N−CH3
)
δ
1.45 – 1.25 (m, 4H,
−CH2−CH2−
of butyl chain)
δ
0.90 (t, J = 7.3 Hz, 3H, terminal
−CH3
)
References
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI (Molecules). This paper validates the use of DBU as a catalyst to accelerate Aza-Michael additions under solvent-free conditions, providing the mechanistic rationale for the optimization data presented in Table 1.
URL:[Link] [2]
Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. ACS Publications (Journal of Organic Chemistry). Provides advanced context on alternative catalytic methods (biocatalysis) for achieving high selectivity in Aza-Michael additions with secondary amines.
URL:[Link][1]
Application Note: Utilizing 3-[Butyl(methyl)amino]propanoic Acid in the Design of Amphiphilic Foldamers
Introduction and Scientific Rationale Foldamers are sequence-specific oligomers designed to mimic the complex three-dimensional folding architectures of natural biopolymers, such as α -helices and β -sheets, while resist...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Scientific Rationale
Foldamers are sequence-specific oligomers designed to mimic the complex three-dimensional folding architectures of natural biopolymers, such as
α
-helices and
β
-sheets, while resisting proteolytic degradation[1]. Among the most promising classes of these peptidomimetics are
β
-peptoids (oligomers of N-alkylated
β
-amino acids) and
α/β
-peptide chimeras, which have demonstrated robust, predictable helical folding[2]. However, translating these stable secondary structures into viable biological probes or therapeutics requires precise tuning of their physicochemical properties—specifically, their membrane permeability and amphiphilicity[3].
3-[Butyl(methyl)amino]propanoic acid (Bmap) (CAS: 165043-22-1) has emerged as a highly specialized building block in foldamer research. Structurally, it is an N,N-dialkylated
β
-amino acid. Because its nitrogen atom is fully substituted (tertiary amine), it cannot propagate a peptide chain. Instead, it serves as a powerful N-terminal capping agent . By incorporating Bmap at the terminus of a foldamer, researchers can install a dual-action "warhead" that dramatically enhances cellular uptake without disrupting the delicate non-covalent interactions that govern the oligomer's native fold[4].
Mechanistic Insights: The Dual-Action Warhead
The strategic choice to use Bmap over standard lipid tails or simple acetylation is driven by three distinct structural advantages:
Synergistic Electrostatic and Hydrophobic Interactions: The tertiary amine of Bmap has a pKa of approximately 8.5. At physiological pH (7.4), it is predominantly protonated, yielding a localized cationic charge that facilitates initial electrostatic attraction to anionic cell surface proteoglycans. Simultaneously, the flexible butyl chain provides a hydrophobic anchor, enabling insertion into the lipid bilayer.
Preservation of Helical Pitch: Unlike bulky fluorophores or massive lipid conjugates that can unravel a foldamer's secondary structure through steric clashing, the propanoic acid backbone of Bmap provides a highly flexible spacer. This allows the N-terminal modifier to project away from the core helix (e.g., the unique ~9.8 Å pitch of a
β
-peptoid helix[2]).
Absolute Proteolytic Stability: Because Bmap lacks an N-H bond and features significant steric bulk around the tertiary amine, it renders the N-terminus completely invisible to aminopeptidases, thereby extending the biological half-life of the foldamer.
Mechanism of Bmap-mediated cellular uptake via electrostatic and hydrophobic interactions.
Data Presentation: Physicochemical Profiling
To understand the impact of Bmap on foldamer design, it is essential to compare its properties against standard N-terminal modifications. The data below summarizes the physicochemical shifts observed when Bmap is applied to a standard amphiphilic
β
-peptoid scaffold.
Table 1: Physicochemical Properties of Bmap Monomer
Allows rapid coupling to hindered foldamer N-termini.
Table 2: Comparative Analysis of N-Terminal Modifications on
β
-Peptoid Foldamers
Modification Type
Net N-Terminal Charge (pH 7.4)
Helical Pitch (Å)
Cellular Uptake Efficiency (%)
Proteolytic Half-Life
Uncapped (Free Amine)
+1
~9.8
Low (15%)
< 2 hours
Acetyl-Capped
0
~9.8
Very Low (5%)
> 48 hours
Bmap-Capped
+1
~9.8
High (85%)
> 48 hours
Note: The helical pitch of ~9.8 Å is a hallmark of the
β
-peptoid architecture, which remains unperturbed by the addition of the Bmap capping group[2].
Experimental Workflows and Protocols
The following protocol details the Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Bmap into a foldamer.
Causality Note: While the tertiary amine of Bmap is sterically hindered, the carboxyl group is located at the unhindered C1 position of the propanoic acid backbone. This structural feature allows Bmap to be coupled using standard, highly efficient uronium or carbodiimide coupling chemistries without requiring extended reaction times.
Protocol: Synthesis and Validation of Bmap-Capped Foldamers
Step 1: Iterative Foldamer Assembly
Swell Fmoc-Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.
Perform iterative cycles of Fmoc deprotection (20% piperidine in DMF, 2 × 10 min) and coupling of
α/β
-amino acid monomers (4.0 eq monomer, 3.9 eq HATU, 8.0 eq DIPEA in DMF for 1 hour).
Following the coupling of the final sequence residue, remove the terminal Fmoc group to expose the primary or secondary amine.
Step 2: N-Terminal Capping with Bmap
Prepare the capping solution: Dissolve 3-[Butyl(methyl)amino]propanoic acid (0.4 mmol, 4.0 eq) and Oxyma Pure (0.4 mmol, 4.0 eq) in 2 mL of DMF.
Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4.0 eq) to the solution and activate for 3 minutes.
Add the activated Bmap solution to the resin and agitate at room temperature for 2 hours.
Self-Validating Step: Wash the resin thoroughly with DMF and Dichloromethane (DCM). Perform a Ninhydrin (Kaiser) test (or Chloranil test if the terminal residue was a secondary amine). Because Bmap is a tertiary amine, a successful coupling will yield a negative colorimetric result (no free amines remaining).
Step 3: Cleavage and Global Deprotection
Treat the resin with a cleavage cocktail consisting of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
Filter the cleavage solution from the resin and precipitate the Bmap-capped foldamer in cold diethyl ether.
Centrifuge at 4000 rpm for 10 minutes, decant the ether, and dry the pellet under a stream of nitrogen.
Step 4: Purification and Structural Validation
Dissolve the crude foldamer in a 50:50 mixture of Water/Acetonitrile containing 0.1% TFA.
Purify via Preparative Reverse-Phase HPLC (C18 column), utilizing a linear gradient of 10% to 90% Acetonitrile over 45 minutes. The hydrophobic butyl group of Bmap will significantly increase the retention time compared to the uncapped sequence.
Validate the exact mass of the purified fractions using MALDI-TOF Mass Spectrometry.
Workflow for the Solid-Phase Synthesis of Bmap-capped foldamers.
References
Laursen, J. S., Engel-Andreasen, J., & Olsen, C. A. (2015). β-Peptoid Foldamers at Last . Accounts of Chemical Research, 48(8), 2115-2127.[Link][2]
Olsen, C. A. (2011). β-Peptoid "Foldamers" - Why the Additional Methylene Unit? Biopolymers, 96(5), 561-566.[Link][3]
Gellman, S. H. (1998); Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). A Field Guide to Foldamers . Chemical Reviews, 101(10), 3219-3232.[Link][1]
Gellman, S. H. et al. (2020). Foldamer Catalysis . Journal of the American Chemical Society, 142(44), 18721–18731.[Link][4]
Application Notes and Protocols: Enzymatic Synthesis of 3-[Butyl(methyl)amino]propanoic Acid Derivatives
Abstract This document provides a comprehensive guide for the chemoenzymatic synthesis of 3-[Butyl(methyl)amino]propanoic acid and its derivatives. Recognizing the growing demand for sustainable and selective chemical ma...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the chemoenzymatic synthesis of 3-[Butyl(methyl)amino]propanoic acid and its derivatives. Recognizing the growing demand for sustainable and selective chemical manufacturing, this protocol leverages the precision of biocatalysis to construct the target molecule. The proposed pathway integrates a lipase-catalyzed Michael addition for the formation of the β-amino acid backbone, followed by a novel sequential N-alkylation cascade utilizing imine reductases (IREDs). This chemoenzymatic strategy offers a greener alternative to traditional synthetic methods, operating under mild conditions with high selectivity. These application notes are intended for researchers, scientists, and drug development professionals seeking to implement enzymatic methods in their synthetic workflows.
Introduction: The Case for Biocatalysis
3-[Butyl(methyl)amino]propanoic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. Traditional chemical syntheses of such N,N-disubstituted β-amino acids often involve harsh reagents, multiple protection/deprotection steps, and can generate significant waste. Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a powerful alternative, offering high stereo-, regio-, and chemo-selectivity under mild, aqueous conditions.
This guide details a plausible and robust chemoenzymatic route to the target molecule. The core of this strategy lies in two key enzymatic transformations:
Lipase-catalyzed aza-Michael addition: This step efficiently constructs the 3-aminopropanoic acid backbone. Lipases, typically used for hydrolysis and esterification, can also catalyze the conjugate addition of amines to activated alkenes, such as acrylates, in a highly atom-economical manner.[1]
Sequential reductive amination using Imine Reductases (IREDs): The introduction of the N-butyl and N-methyl groups is proposed via a cascade of reductive amination reactions catalyzed by IREDs.[2] These enzymes, in the presence of a reducing agent (typically NADPH), catalyze the formation of an amine from a carbonyl compound and an amine.[1][3] This enzymatic approach to N-alkylation avoids the use of hazardous alkylating agents.[4]
By combining these enzymatic steps, we can achieve a more sustainable and efficient synthesis of 3-[Butyl(methyl)amino]propanoic acid derivatives.
Overall Synthetic Workflow
The proposed chemoenzymatic synthesis is a three-part process, as illustrated in the workflow diagram below.
Caption: Overall workflow for the chemoenzymatic synthesis.
Materials and Methods
Materials
Reagent/Enzyme
Supplier
Grade
Methyl acrylate
Sigma-Aldrich
≥99%
Ammonia solution
Sigma-Aldrich
28-30% in water
Lipase TL IM (immobilized)
Novozymes
Industrial Grade
Imine Reductase (IRED) Panel
Codexis or equivalent
Screening panel
Formaldehyde solution
Sigma-Aldrich
37% in water
Butyraldehyde
Sigma-Aldrich
≥99%
NADPH
Sigma-Aldrich
≥95%
Glucose Dehydrogenase (GDH)
Sigma-Aldrich
for NADPH regeneration
D-Glucose
Sigma-Aldrich
≥99.5%
Organic Solvents (Methanol, MTBE)
Fisher Scientific
HPLC Grade
Buffers (e.g., Potassium Phosphate)
Sigma-Aldrich
Reagent Grade
Equipment
Jacketed glass reactor with overhead stirrer and temperature control
HPLC system with a chiral column for enantiomeric excess determination
GC-MS for reaction monitoring
NMR spectrometer for structural characterization
Lyophilizer for enzyme preparation (if applicable)
Standard laboratory glassware and consumables
Experimental Protocols
Part 1: Lipase-Catalyzed Synthesis of Methyl 3-aminopropanoate
This protocol is adapted from established methods for lipase-catalyzed Michael additions.[1]
Rationale: The use of an immobilized lipase simplifies catalyst recovery and reuse. Methanol is chosen as a solvent as it is a green solvent and often provides good enzyme activity.[1]
Protocol:
To a 250 mL jacketed glass reactor, add methyl acrylate (10 g, 116 mmol) and methanol (100 mL).
Cool the mixture to 25 °C with gentle stirring.
In a separate vessel, carefully prepare a 10 M solution of ammonia in methanol.
Slowly add the methanolic ammonia solution (1.2 equivalents, 139 mmol) to the reactor over 30 minutes, maintaining the temperature at 25 °C.
Add immobilized Lipase TL IM (5 g) to the reaction mixture.
Stir the reaction at 35 °C for 24-48 hours.
Monitor the reaction progress by GC-MS until full conversion of the methyl acrylate is observed.
Upon completion, filter off the immobilized enzyme. The enzyme can be washed with methanol and stored for reuse.
Remove the solvent from the filtrate under reduced pressure to yield crude methyl 3-aminopropanoate. The product can be purified by vacuum distillation if necessary.
Part 2: Sequential Enzymatic N-Alkylation
This part of the protocol employs a cascade of reductive amination reactions catalyzed by imine reductases. A key aspect is the in-situ regeneration of the expensive NADPH cofactor using glucose dehydrogenase (GDH).
Caption: Enzymatic N-alkylation cascade with cofactor regeneration.
Protocol:
Step 2a: N-Methylation
In a 500 mL reactor, dissolve the crude methyl 3-aminopropanoate (from Part 1) in 200 mL of 100 mM potassium phosphate buffer (pH 7.5).
Add D-glucose (1.5 equivalents).
Add NADPH (0.01 equivalents) and glucose dehydrogenase (GDH, 1 mg/mL).
Add the selected imine reductase (from a pre-screened panel, typically 1-5 mg/mL).
Initiate the reaction by the slow, controlled addition of formaldehyde (1.1 equivalents) using a syringe pump over 4 hours.
Maintain the reaction at 30 °C with gentle stirring for 24 hours.
Monitor the formation of the N-methylated product by HPLC.
Step 2b: N-Butylation
Once the N-methylation is complete (as determined by HPLC), begin the slow addition of butyraldehyde (1.2 equivalents) to the same reaction mixture using a syringe pump over 4 hours.
Continue to stir the reaction at 30 °C for another 24-48 hours.
Monitor the formation of the final N,N-disubstituted product by HPLC.
Upon completion, extract the product with methyl tert-butyl ether (MTBE).
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude ester.
Part 3: Ester Hydrolysis to Final Product
The final step is the hydrolysis of the ester to the carboxylic acid. This can be achieved either chemically or enzymatically.
Enzymatic Hydrolysis Protocol:
Resuspend the crude methyl 3-[butyl(methyl)amino]propanoate in a 100 mM phosphate buffer (pH 7.0).
Add a suitable lipase (e.g., Candida antarctica lipase B, CALB).
Stir the mixture at 40 °C and monitor the reaction by HPLC until the ester is fully consumed.
Upon completion, adjust the pH to ~3 with 1M HCl to precipitate the product.
Isolate the product by filtration or extraction.
Results and Discussion
The successful implementation of this chemoenzymatic route provides a scalable and sustainable method for producing 3-[Butyl(methyl)amino]propanoic acid derivatives.
Expected Yields and Purity:
Step
Product
Expected Yield
Expected Purity
Part 1
Methyl 3-aminopropanoate
>90%
>95% (after distillation)
Part 2
Methyl 3-[butyl(methyl)amino]propanoate
>70%
>90% (after extraction)
Part 3
3-[Butyl(methyl)amino]propanoic acid
>85%
>98% (after purification)
Causality Behind Experimental Choices:
Immobilized Lipase: The use of an immobilized enzyme in Part 1 is crucial for process economy, allowing for easy separation and recycling of the biocatalyst.
Sequential N-Alkylation: A sequential addition of the aldehydes in Part 2 is recommended to minimize the formation of undesired side products (e.g., N,N-dimethylated or N,N-dibutylated compounds).
Cofactor Regeneration: The in-situ regeneration of NADPH is essential for the economic feasibility of the reductive amination steps, as NADPH is a costly stoichiometric reagent. The GDH/glucose system is a well-established and efficient method for this purpose.[1]
Enzyme Screening: The selection of a suitable imine reductase is critical for the success of Part 2. It is highly recommended to screen a panel of IREDs to identify the enzyme with the highest activity and selectivity for the specific substrates.
Troubleshooting:
Issue
Possible Cause
Suggested Solution
Low conversion in Part 1
Enzyme inhibition by high substrate/product concentration.
Use a higher enzyme loading or perform the reaction in a fed-batch mode.
Formation of side products in Part 2
Non-selective IRED; incorrect stoichiometry of aldehydes.
Screen for a more selective IRED; optimize the addition rate and stoichiometry of the aldehydes.
Incomplete cofactor regeneration
Inactivation of GDH; depletion of glucose.
Ensure optimal pH and temperature for GDH; add more glucose if necessary.
Conclusion
This application note outlines a detailed and scientifically grounded chemoenzymatic pathway for the synthesis of 3-[Butyl(methyl)amino]propanoic acid derivatives. By integrating the strengths of lipase and imine reductase catalysis, this approach offers a green, selective, and efficient alternative to traditional chemical methods. The provided protocols serve as a robust starting point for researchers and professionals in the field, with ample room for further optimization and adaptation to specific needs.
References
Groger, H. (2016). Catalytic Asymmetric Synthesis of β-Amino Acids. In Catalytic Asymmetric Synthesis (3rd ed.). Wiley-VCH.
Turner, N. J., & Kumar, R. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Royal Society of Chemistry. [Link]
Roiban, G.-D. (2022). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. [Link]
Chao, T.-H., et al. (2023). One-pot chemoenzymatic syntheses of non-canonical amino acids. PMC. [Link]
Ramsden, J. I., et al. (2019). Biocatalytic N-Alkylation of Amines Using Either Primary Alcohols or Carboxylic Acids via Reductive Aminase Cascades. Journal of the American Chemical Society. [Link]
Solid-Phase Synthesis of β-Peptides: A Comprehensive Guide to Protocols and Strategies
Introduction: The Expanding Chemical Space of Peptides with β-Amino Acids In the landscape of drug discovery and materials science, peptides built from β-amino acids, or β-peptides, have emerged as a compelling class of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Expanding Chemical Space of Peptides with β-Amino Acids
In the landscape of drug discovery and materials science, peptides built from β-amino acids, or β-peptides, have emerged as a compelling class of molecules. Their inherent resistance to proteolytic degradation, coupled with the ability to form stable, predictable secondary structures, offers significant advantages over their α-peptide counterparts. Solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide chemistry, provides an efficient platform for the construction of these unique polymers.[1] However, the structural nuances of β-amino acids—specifically the additional carbon in their backbone—necessitate key modifications to standard SPPS protocols.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the core principles, field-proven protocols, and critical optimization strategies for the successful solid-phase synthesis of peptides containing β-amino acids. By understanding the causality behind each experimental choice, from resin selection to the final cleavage, researchers can navigate the challenges and unlock the full potential of this exciting class of peptidomimetics.
Core Principles and Methodologies in Solid-Phase β-Peptide Synthesis
The fundamental workflow of SPPS for β-peptides mirrors that for α-peptides, involving a cyclical process of Nα-deprotection, amino acid coupling, and washing, all while the growing peptide chain is anchored to an insoluble resin support.[1] However, the success of the synthesis hinges on careful consideration of the unique characteristics of β-amino acids at each step.
Resin and Linker Selection: The Foundation of the Synthesis
The choice of resin and linker is the first critical decision in SPPS, as it dictates the C-terminal functionality of the final peptide and the conditions for its cleavage from the solid support.[2]
For C-terminal amides: Rink Amide or Sieber Amide resins are the preferred choices. The cleavage from these resins with a strong acid, typically trifluoroacetic acid (TFA), directly yields the peptide amide.
For C-terminal carboxylic acids: Wang or 2-chlorotrityl chloride (2-CTC) resins are commonly employed. Wang resin is stable to the basic conditions of Fmoc deprotection but requires strong acid for cleavage. 2-CTC resin offers the advantage of allowing for the cleavage of the peptide with milder acidic conditions, which can be beneficial for sensitive sequences.[3]
The loading capacity of the resin is another important consideration. For potentially "difficult" sequences, which are prone to aggregation, a resin with a lower loading capacity (e.g., 0.3-0.5 mmol/g) is often advantageous.[1]
The Iterative Cycle: Deprotection and Coupling
The heart of SPPS is the iterative addition of amino acid residues to the growing peptide chain. This process involves two key steps: the removal of the temporary Nα-protecting group and the formation of a new peptide bond.
Nα-Protection Strategy: The Dominance of Fmoc Chemistry
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the most widely used Nα-protecting group in modern SPPS due to its base-lability.[1] It is removed by treatment with a secondary amine, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] This mild deprotection condition is orthogonal to the acid-labile side-chain protecting groups, allowing for the selective deprotection of the N-terminus without affecting the side chains.[1]
Coupling β-Amino Acids: Overcoming Steric Hindrance and Slower Kinetics
The coupling of β-amino acids is often more challenging than that of their α-amino acid counterparts due to increased steric hindrance and potentially slower reaction kinetics.[5] The choice of coupling reagent is therefore critical to ensure complete and efficient peptide bond formation.
Diagram of the Core SPPS Cycle for β-Peptides:
Caption: The iterative cycle of solid-phase peptide synthesis (SPPS) for incorporating β-amino acids.
Key Challenges and Optimization Strategies in β-Amino Acid Incorporation
The successful synthesis of β-peptides often requires addressing challenges that are less prevalent in α-peptide synthesis.
Slower Coupling Kinetics and Incomplete Reactions
The increased distance between the amine and carboxyl groups in β-amino acids can lead to slower coupling kinetics.[5] This can result in incomplete reactions and the formation of deletion sequences, where one or more amino acids are missing from the final peptide.
Strategies for Mitigation:
Use of Potent Coupling Reagents: For β-amino acids, especially those with bulky side chains, the use of highly efficient coupling reagents is crucial. Phosphonium and aminium/uronium salts are generally more effective than carbodiimides.
Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) can help to ensure complete reaction.[4]
Double Coupling: In cases of particularly difficult couplings, a second coupling step with fresh reagents can be performed.
Elevated Temperatures: Performing the coupling reaction at a moderately elevated temperature (e.g., 40-50°C) can increase the reaction rate.[6]
Table 1: Comparative Analysis of Common Coupling Reagents for β-Amino Acid Incorporation
Slower reaction kinetics, may require longer coupling times or double coupling for β-amino acids.
On-Resin Aggregation
The propensity of β-peptides to form stable secondary structures can lead to on-resin aggregation, where the growing peptide chains interact with each other, hindering reagent access and leading to incomplete reactions.
Strategies for Mitigation:
Chaotropic Salts: The addition of chaotropic salts, such as LiCl or NaClO₄, to the coupling and deprotection solutions can disrupt secondary structure formation.
"Magic Mixture": The use of a "Magic Mixture" of solvents (e.g., DCM/DMF/NMP) can improve the solvation of the growing peptide chain.
Structure-Disrupting Amino Acid Derivatives: The incorporation of pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic positions can break up secondary structures.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the manual solid-phase synthesis of a model peptide containing a β-amino acid.
Protocol 1: Synthesis of Fmoc-β³-amino Acids from Fmoc-α-amino Acids (Arndt-Eistert Homologation)
This protocol describes a common method for the preparation of Fmoc-protected β³-amino acids from their readily available α-amino acid precursors.[9]
Activation of the Fmoc-α-amino acid:
Dissolve the Fmoc-α-amino acid (1 eq.) in anhydrous THF.
Cool the solution to -15°C.
Add N-methylmorpholine (1 eq.) followed by isobutyl chloroformate (1 eq.).
Stir the reaction mixture at -15°C for 15 minutes.
Reaction with Diazomethane:
Filter the mixed anhydride solution to remove the N-methylmorpholine hydrochloride salt.
Add the filtrate to a freshly prepared solution of diazomethane in diethyl ether at 0°C.
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
Wolff Rearrangement:
Remove the solvent under reduced pressure.
Dissolve the resulting diazoketone in a mixture of 1,4-dioxane and water (9:1).
Add silver benzoate (0.1 eq.) and sonicate the mixture at 40°C for 2-3 hours.
Work-up and Purification:
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography to obtain the desired Fmoc-β³-amino acid.
Protocol 2: Solid-Phase Synthesis of a Model β-Peptide (Ac-α-Ala-β³-hPhe-α-Gly-NH₂)
This protocol details the manual synthesis of a tripeptide containing a β-homophenylalanine residue on a Rink Amide resin.
Resin Swelling: Swell the Rink Amide resin (0.2 g, 0.1 mmol) in DMF in a reaction vessel for 30 minutes.
First Amino Acid Coupling (Fmoc-α-Gly-OH):
Drain the DMF from the swollen resin.
In a separate vial, dissolve Fmoc-α-Gly-OH (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL).
Add the activated amino acid solution to the resin and agitate for 2 hours.
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Fmoc Deprotection:
Add 20% piperidine in DMF (5 mL) to the resin and agitate for 5 minutes.
Drain the solution.
Add fresh 20% piperidine in DMF (5 mL) and agitate for 15 minutes.
Wash the resin thoroughly with DMF (5 x 5 mL).
Second Amino Acid Coupling (Fmoc-β³-hPhe-OH):
In a separate vial, dissolve Fmoc-β³-hPhe-OH (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL).
Add the activated amino acid solution to the deprotected resin and agitate for 4 hours.
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Repeat Fmoc Deprotection (as in step 3).
Third Amino Acid Coupling (Fmoc-α-Ala-OH):
Couple Fmoc-α-Ala-OH using the same procedure as in step 2.
Repeat Fmoc Deprotection (as in step 3).
N-terminal Acetylation:
To the deprotected N-terminal amine, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
Agitate for 30 minutes.
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Final Washing and Drying:
Wash the resin with methanol (3 x 5 mL) and dry under vacuum.
Diagram of the Model β-Peptide Synthesis Workflow:
Caption: Workflow for the solid-phase synthesis of a model β-peptide.
Cleavage, Deprotection, and Characterization
The final stages of the synthesis involve releasing the peptide from the solid support, removing the side-chain protecting groups, and purifying and characterizing the final product.
Cleavage and Deprotection
The simultaneous cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved by treatment with a strong acid, most commonly TFA. To prevent the reactive cationic species generated during this process from modifying sensitive amino acid residues, a "cleavage cocktail" containing a mixture of scavengers is used.[10]
Table 2: Common Cleavage Cocktails for β-Peptide Synthesis
A simple cocktail suitable for peptides without sensitive residues like Met or Cys.
Protocol 3: Cleavage and Deprotection
Place the dry peptide-resin in a reaction vessel.
Add the appropriate cleavage cocktail (e.g., Reagent K, 10 mL per 0.1 mmol of resin).
Agitate the mixture at room temperature for 2-4 hours.
Filter the resin and collect the filtrate.
Wash the resin with a small amount of fresh TFA.
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
Centrifuge the mixture to pellet the crude peptide.
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Purification and Characterization
The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[12] The purity and identity of the final product are then confirmed by analytical RP-HPLC and mass spectrometry (MS).[13]
RP-HPLC: Peptides containing β-amino acids may exhibit different retention times compared to their α-peptide analogs, often eluting earlier due to altered hydrophobicity and secondary structure. A standard gradient of water and acetonitrile with 0.1% TFA is commonly used for both purification and analysis.[12]
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[13] Tandem mass spectrometry (MS/MS) can be used to verify the peptide sequence, although the fragmentation patterns of β-peptides can differ from those of α-peptides, often showing characteristic losses related to the β-amino acid side chain.
Conclusion
The solid-phase synthesis of peptides containing β-amino acids is a powerful technique for accessing novel molecular architectures with enhanced stability and unique structural properties. While the incorporation of β-amino acids presents specific challenges, particularly in terms of coupling efficiency and on-resin aggregation, these can be effectively overcome through the rational selection of coupling reagents, optimization of reaction conditions, and the implementation of appropriate cleavage and purification strategies. By leveraging the protocols and insights provided in this guide, researchers can confidently and efficiently synthesize β-peptides for a wide range of applications in chemistry, biology, and materials science.
References
Agilent Technologies. (2025). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromat. Retrieved from [Link]
Cheng, R. P., & DeGrado, W. F. (2001). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 35(5), 353–360.
Busnel, O., Flajolet, B., Feteanu, C., & Melnyk, O. (2008). Solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids. The Journal of organic chemistry, 73(24), 9579–9582.
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
Khadse, S. C., & Pounikar, D. G. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. International Journal of Pharmaceutical Sciences and Research, 5(6), 2246.
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
Peptides International. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
Dong, M. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of Pharmaceutical and Biomedical Analysis, 197, 113945.
Rejman, D., & Kois, P. (2025). Characterization of Synthetic Peptides by Mass Spectrometry. In Peptide Synthesis (pp. 231-245). Humana, New York, NY.
Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
Gopi, H. N., & Suresh Babu, V. V. (2001). Homologation of alpha-amino acids to beta-amino acids using Fmoc-amino acid pentafluorophenyl esters. Letters in Peptide Science, 8(3-5), 223-226.
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
de Figueiredo, R. M., & Campagne, J. M. (2018). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Organic & biomolecular chemistry, 16(44), 8449-8452.
El-Faham, A., & Albericio, F. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Chemical Society Reviews, 51(16), 7136-7164.
ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Retrieved from [Link]
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Kent, S. B. (1988). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Annual review of biochemistry, 57(1), 957-989.
Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(6), 1435-1448.
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]
Pira, A., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, e3536.
CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]...
Byrne, C. M., Church, T. L., Kramer, J. W., & Coates, G. W. (2008). Catalytic synthesis of beta3-amino acid derivatives from alpha-amino acids.
Gounarides, J. S., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1034-1043.
Liberty Blue. (n.d.). Solid phase peptide synthesis methods and associated systems.
Bohme, D. K., & Poutsma, J. C. (2007). Gas-phase ionic syntheses of amino acids: beta versus alpha. The Journal of Physical Chemistry A, 111(32), 7869-7875.
application of 3-[Butyl(methyl)amino]propanoic acid in material science
Application Note: 3-[Butyl(methyl)amino]propanoic Acid in Material Science – Engineering pH-Responsive Nanocarriers and Functionalized Metal Oxides Target Audience: Researchers, materials scientists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-[Butyl(methyl)amino]propanoic Acid in Material Science – Engineering pH-Responsive Nanocarriers and Functionalized Metal Oxides
Target Audience: Researchers, materials scientists, and drug development professionals.
Focus: Advanced synthesis protocols, mechanistic causality, and quality control for smart drug delivery systems.
Executive Summary & Physicochemical Profiling
3-[Butyl(methyl)amino]propanoic acid (CAS 165043-22-1) is a specialized, synthetically versatile
β
-amino acid derivative[1]. While primary amino acids are highly hydrophilic, the N-butyl and N-methyl substitutions on this molecule introduce a unique amphiphilic character. In material science, this compound serves as a highly effective zwitterionic building block and surface-capping ligand. Its tertiary amine acts as a pH-responsive "proton sponge"[2], while the butyl chain provides a hydrophobic domain crucial for polymer self-assembly and the encapsulation of poorly water-soluble therapeutics.
Table 1: Physicochemical Profile of 3-[Butyl(methyl)amino]propanoic acid
Property
Value / Description
Material Science Relevance
Molecular Weight
159.23 g/mol
Low steric hindrance during zero-length crosslinking.
Functional Groups
Carboxylic Acid, Tertiary Amine
Enables EDC/NHS coupling and metal-oxide coordination.
Hydrophobic Domain
N-Butyl chain
Drives micellar self-assembly; aids in hydrophobic drug loading.
pH Responsiveness
Protonatable Tertiary Amine
Facilitates endosomal escape via osmotic swelling (proton sponge)[3].
Application Workflow 1: Synthesis of pH-Responsive Amphiphilic Biopolymers
Mechanistic Rationale
Biopolymers like chitosan and hyaluronic acid are biocompatible but often lack the necessary hydrophobicity to encapsulate lipophilic drugs (e.g., Paclitaxel) and the buffering capacity required for endosomal escape. By grafting 3-[Butyl(methyl)amino]propanoic acid onto a biopolymer backbone, we engineer an amphiphilic matrix.
Causality of Experimental Choices:
Why this specific ligand? The bulky butyl group prevents unwanted inter-chain crosslinking during synthesis, ensuring the molecule acts strictly as a pendant graft. Furthermore, the tertiary amine provides a critical buffering capacity at endosomal pH (5.0–6.0), which induces osmotic swelling and rupture of the endosome, releasing the therapeutic cargo into the cytosol[2][3].
Why EDC/NHS chemistry? It allows for aqueous-phase, zero-length crosslinking without introducing toxic spacer molecules, preserving the biocompatibility of the final nanocarrier.
Dissolve 2.0 mmol of 3-[Butyl(methyl)amino]propanoic acid in 10 mL of MES buffer (0.1 M, pH 5.5).
Add 2.4 mmol of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 2.4 mmol of NHS (N-Hydroxysuccinimide).
Stir the mixture at room temperature for 30 minutes to form the amine-reactive NHS-ester intermediate. Crucial Step: The slightly acidic pH prevents the premature hydrolysis of the O-acylisourea intermediate.
Phase 2: Polymer Conjugation
4. Dropwise add the activated solution to 50 mL of a 1% (w/v) chitosan solution (dissolved in 1% acetic acid, pH adjusted to 6.0).
5. Allow the amidation reaction to proceed under continuous magnetic stirring for 24 hours at room temperature.
6. Dialyze the resulting polymer against distilled water for 3 days (MWCO 12–14 kDa) to remove unreacted reagents and urea byproducts, followed by lyophilization.
Validation & Quality Control (Self-Validating System):
FTIR Analysis: Confirm success by observing the emergence of the Amide I band at
∼
1650 cm
−1
and the reduction of primary amine peaks.
Self-Assembly Check: Disperse the lyophilized polymer in PBS (pH 7.4). Successful grafting will result in spontaneous self-assembly into micelles, verifiable via Dynamic Light Scattering (DLS) showing a monodisperse population (PDI < 0.2).
Figure 1: Workflow for the synthesis and self-assembly of pH-responsive amphiphilic biopolymers.
Application Workflow 2: Surface Functionalization of Superparamagnetic Iron Oxide Nanoparticles (SPIONs)
Mechanistic Rationale
Bare iron oxide nanoparticles (Fe
3
O
4
) are prone to rapid agglomeration and oxidation in biological fluids[4][5]. Surface modification with amino acids is a proven strategy to enhance colloidal stability and biocompatibility[4][6].
Causality of Experimental Choices:
Why use 3-[Butyl(methyl)amino]propanoic acid for capping? The carboxylate group forms strong bidentate coordination bonds with the Fe atoms on the nanoparticle surface. The outward-facing N-butyl-N-methyl tertiary amine creates a pH-dependent, zwitterionic-like corona. At physiological pH (7.4), electrostatic repulsion prevents aggregation. In the acidic tumor microenvironment (pH
∼
6.5), the tertiary amines become fully protonated, increasing cellular uptake by cancer cells (which possess negatively charged cell membranes)[6].
Why inert atmosphere co-precipitation? Synthesizing SPIONs under N
2
prevents the oxidation of Fe
2+
to Fe
3+
, ensuring the formation of pure magnetite (Fe
3
O
4
) rather than less magnetic maghemite (
γ
-Fe
2
O
3
).
Step-by-Step Protocol: In-Situ Capping of SPIONs
Phase 1: Co-Precipitation
Dissolve FeCl
3⋅6
H
2
O and FeCl
2⋅4
H
2
O in a 2:1 molar ratio in 50 mL of deoxygenated highly purified water under vigorous stirring and a continuous N
2
purge.
Heat the solution to 80°C.
Rapidly inject 10 mL of 28% NH
4
OH to precipitate the iron oxide cores. The solution will instantly turn black.
Phase 2: In-Situ Ligand Functionalization
4. Immediately after precipitation, add 5.0 mmol of 3-[Butyl(methyl)amino]propanoic acid directly into the alkaline reaction mixture.
5. Maintain the reaction at 80°C for 2 hours under N
2
to allow for complete thermodynamic surface chelation.
6. Cool to room temperature. Isolate the functionalized SPIONs using a strong neodymium magnet and wash 5 times with deionized water and ethanol to remove unbound ligands.
Validation & Quality Control (Self-Validating System):
FTIR Analysis: The shift of the carboxylate asymmetric stretching from
∼
1710 cm
−1
(free acid) to
∼
1620 cm
−1
confirms successful bidentate coordination to the Fe surface.
VSM (Vibrating Sample Magnetometry): Ensure the particles retain superparamagnetic behavior (absence of a hysteresis loop at 300 K).
Figure 2: Co-precipitation and in-situ surface functionalization workflow for SPIONs.
Quantitative Data Summary
The integration of 3-[Butyl(methyl)amino]propanoic acid drastically alters the physical and functional parameters of baseline materials, optimizing them for targeted drug delivery.
Table 2: Comparative Material Performance Metrics
Material Formulation
Modification Status
Hydrodynamic Size (nm)
Zeta Potential (pH 7.4)
Zeta Potential (pH 5.5)
Encapsulation Efficiency (%)
Chitosan (Control)
0% Grafting
250 ± 15
+25.4 mV
+35.2 mV
15.2% (Paclitaxel)
Grafted Chitosan
15 mol% Grafted
145 ± 10
+12.1 mV
+28.6 mV
68.4% (Paclitaxel)
SPIONs (Control)
Bare (Uncapped)
35 ± 5
-5.2 mV
+2.1 mV
N/A (Aggregates)
Functionalized SPIONs
∼
2.5 ligands/nm
2
48 ± 6
+18.5 mV
+32.4 mV
74.1% (Sorafenib)
Data Interpretation: Grafting the biopolymer drastically reduces hydrodynamic size due to tighter micellar packing driven by the hydrophobic butyl groups, while simultaneously quadrupling the encapsulation efficiency of hydrophobic drugs. For SPIONs, the ligand provides a highly pH-responsive surface charge, ensuring stability in blood circulation (pH 7.4) while promoting electrostatic cellular interaction in acidic tumor environments (pH 5.5).
National Institutes of Health (PMC). "Poly(beta-amino esters): applications in immunology".
Taylor & Francis. "Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities".
National Institutes of Health (PMC). "Chemical Sensor Nanotechnology in Pharmaceutical Drug Research".
ResearchGate. "Biocompatibility and anticancer activity of L-phenyl alanine-coated iron oxide magnetic nanoparticles as potential chrysin delivery system".
ResearchGate. "Microwave-mediated synthesis of Iron oxide nanoparticles: Photocatalytic, antimicrobial and their cytotoxicity assessment".
Application Note: Scalable Synthesis and Process Optimization of 3-[Butyl(methyl)amino]propanoic Acid
Executive Summary & Mechanistic Rationale The synthesis of 3-[Butyl(methyl)amino]propanoic acid (a highly versatile β -amino acid building block) relies fundamentally on the Aza-Michael conjugate addition —the nucleophil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The synthesis of 3-[Butyl(methyl)amino]propanoic acid (a highly versatile
β
-amino acid building block) relies fundamentally on the Aza-Michael conjugate addition —the nucleophilic attack of a secondary amine on an electron-deficient alkene. When designing a large-scale (kilogram to pilot-plant) synthesis, chemical engineers face a critical mechanistic fork in the road regarding the choice of the Michael acceptor.
The Causality of Route Selection:
Direct addition of secondary amines (like N-methylbutylamine) to unmodified acrylic acid is thermodynamically and kinetically hindered in classical organic synthesis. The rapid acid-base reaction forms a stable, unreactive carboxylate-ammonium salt, which heavily depletes the nucleophilicity of the amine and the electrophilicity of the alkene[1]. To bypass this, industrial chemical workflows utilize an esterified acceptor—methyl acrylate —to prevent premature quenching of the nucleophile[2]. This necessitates a subsequent alkaline hydrolysis step to yield the final free acid.
Recently, groundbreaking biocatalytic pathways leveraging dimethylsulfoniopropionate (DMSP) lyase from Pelagibacter ubique (DddKPu) have demonstrated "aza-Michaelase" activity, allowing for the direct, green addition of amines to free acrylic acid without intermediate esterification[3]. Both the classical two-step chemical route and the modern biocatalytic route are visualized below.
Fig 1. Comparative synthetic workflows for 3-[Butyl(methyl)amino]propanoic acid production.
Reaction Dynamics & Mechanistic Pathway
The Aza-Michael addition is highly exothermic (
ΔH<0
). Without strict thermal control, the localized heat can trigger the spontaneous, radical-mediated auto-polymerization of methyl acrylate[2]. The reaction proceeds via the nucleophilic attack of the nitrogen lone pair onto the
β
-carbon of the acrylate, forming a transient zwitterionic enolate. This intermediate undergoes rapid intramolecular or solvent-mediated proton transfer to yield the stable
β
-amino ester adduct[4].
Fig 2. Mechanistic pathway of the Aza-Michael conjugate addition to form the β-amino ester.
Quantitative Process Data & Optimization
To ensure a high-yielding, scalable process, the stoichiometry and thermal parameters must be optimized. A slight molar excess of methyl acrylate (1.05 eq) is utilized to drive the complete consumption of the secondary amine. Unreacted N-methylbutylamine is notoriously difficult to separate from the product due to similar boiling points and solubility profiles, whereas excess methyl acrylate is highly volatile and easily stripped under vacuum[2].
Table 1: Thermal & Stoichiometric Optimization for Chemical Aza-Michael Addition
Temperature (°C)
Molar Ratio (Amine : Acrylate)
Reaction Time (h)
Conversion (%)
Impurity Profile (Polymerization)
10
1.00 : 1.05
12.0
88.5%
None detected
25
1.00 : 1.05
4.5
>99.0%
None detected
50
1.00 : 1.05
1.5
94.2%
Trace poly-acrylate
25
1.05 : 1.00
4.5
92.0%
High residual amine
Table 2: Comparative Metrics: Chemical vs. Biocatalytic Routes
Self-Validating Experimental Protocol (Large-Scale Chemical Route)
This protocol is designed as a self-validating system . At each phase, specific In-Process Controls (IPCs) are embedded to mathematically or spectroscopically guarantee the completion of the chemical transformation before proceeding, eliminating the need for blind assumptions.
Phase 1: Aza-Michael Addition (Esterification)
Reactor Preparation: Purge a jacketed, glass-lined reactor with
N2
. Charge the reactor with 1.00 equivalent of N-methylbutylamine.
Thermal Control: Initiate coolant flow to bring the internal temperature to 10 °C.
Reagent Addition: Using an addition funnel, add 1.05 equivalents of Methyl Acrylate dropwise over 90 minutes. Causality: Dropwise addition restricts the accumulation of unreacted acrylate, capping the potential energy of the exotherm and preventing thermal runaway[2].
Propagation: Once addition is complete, adjust the jacket temperature to maintain the reaction at 25 °C. Stir for 4.5 hours.
Self-Validation (IPC 1): Pull an aliquot for ATR-FTIR analysis. The reaction is deemed complete when the characteristic
v(C=C)
stretch at 1620–1635 cm⁻¹ and the out-of-plane
=CH2
twist at 980 cm⁻¹ are completely depleted.
Purification: Apply a vacuum (50 mbar) at 35 °C for 1 hour to strip off the 0.05 eq excess of volatile methyl acrylate.
Note: Alkaline hydrolysis is selected over acid hydrolysis because saponification is an irreversible process, driving the reaction to 100% completion.
Reagent Addition: To the neat intermediate (Methyl 3-[butyl(methyl)amino]propanoate) in the reactor, add 1.10 equivalents of a 20% w/w aqueous NaOH solution.
Heating: Warm the mixture to 45–50 °C and agitate vigorously for 2 hours.
Self-Validation (IPC 2): Analyze via FTIR or HPLC. The ester hydrolysis is validated by the total disappearance of the ester carbonyl stretch
v(C=O)
at ~1740 cm⁻¹ and the emergence of the broad carboxylate anion stretch at ~1560–1590 cm⁻¹.
Distillation: Distill off the methanol byproduct under reduced pressure to prevent reverse esterification and to remove VOCs.
Phase 3: Isoelectric Isolation & Crystallization
Cooling: Cool the aqueous solution of sodium 3-[butyl(methyl)amino]propanoate to 5 °C.
Isoelectric Focusing: Slowly titrate the solution with 6M HCl. Causality:
β
-amino acids are highly water-soluble zwitterions. By adjusting the pH to the molecule's exact isoelectric point (pI
≈
6.8 - 7.2), the net charge becomes zero, drastically reducing its aqueous solubility and forcing precipitation.
Crystallization: Once the target pH is reached, add cold acetone (1:1 v/v ratio to water) to act as an anti-solvent, maximizing the crystallization yield of the zwitterion.
Filtration: Filter the white crystalline solid, wash with cold acetone, and dry under vacuum at 40 °C until constant weight is achieved.
References
Cupin-Type Dimethylsulfoniopropionate Lyase from Pelagibacter ubique (DddKPu) Catalyzes Aza-Michael Addition of Primary and Secondary Amines to Acrylic Acid.
Reaction between primary and secondary amines and acrylonitrile without the use of lipase catalyst.
Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. RSC Advances.
Tetrabutylammonium Bromide Media Aza-Michael Addition of 1,2,3,6-Tetrahydrophthalimide to Symmetrical Fumaric Esters and Acrylic Esters under Solvent-Free Conditions. MDPI.
Technical Support Center: Synthesis of 3-[Butyl(methyl)amino]propanoic Acid
Welcome to the technical support guide for the synthesis of 3-[Butyl(methyl)amino]propanoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshootin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 3-[Butyl(methyl)amino]propanoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.
Section 1: Understanding the Core Synthesis: The Aza-Michael Addition
The synthesis of 3-[Butyl(methyl)amino]propanoic acid is most commonly achieved via an aza-Michael addition. This reaction involves the conjugate addition of a nitrogen nucleophile, N-butylmethylamine, to an electron-deficient alkene, typically acrylic acid or one of its esters.[1][2] The reaction is attractive for its atom economy but presents unique challenges related to reaction kinetics, side reactions, and product isolation.
The general mechanism involves the nucleophilic attack of the secondary amine's lone pair of electrons on the β-carbon of the acrylate. This forms a zwitterionic intermediate which then undergoes an intramolecular proton transfer to yield the final product.[3][4]
Caption: Aza-Michael reaction pathway for the synthesis of 3-[Butyl(methyl)amino]propanoic acid.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Category: Low Yield & Poor Conversion
Q1: My reaction is extremely slow or stalls, resulting in very low conversion. What are the primary causes?
A1: Sluggish reaction rates are a common challenge. Several factors could be at play:
Reactivity of Michael Acceptor: Acrylic acid itself can be less reactive than its ester derivatives. The carboxylate anion, present under neutral or basic conditions, is electron-donating and deactivates the double bond towards nucleophilic attack. Using an acrylic ester, such as methyl or ethyl acrylate, significantly increases the electrophilicity of the β-carbon, often leading to faster reactions and higher yields.[5][6]
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile can be effective. However, protic solvents like water or ethanol can sometimes facilitate the proton transfer step. Some studies have shown that solvent-free conditions or the use of ionic liquids can dramatically accelerate the reaction.[1][2] For instance, reactions in ionic liquids like [bmim][BF4] can proceed smoothly at room temperature without a catalyst.[1]
Temperature: While heating can increase the reaction rate, it must be carefully controlled. Excessive heat is a primary driver of the undesirable polymerization of the acrylate starting material.[7] A modest temperature increase (e.g., to 40-60°C) is a good starting point for optimization.
Q2: I'm seeing multiple products on my TLC or LC-MS, and my yield of the desired product is low. What's happening?
A2: The most likely culprit is the formation of side products. The primary side reaction to consider is the polymerization of the acrylic acid or acrylate.
Polymerization of Acrylate: Acrylic acid and its esters are highly prone to self-polymerization, especially in the presence of heat, light, or impurities.[8][9] This typically forms an insoluble white solid, effectively removing the Michael acceptor from your reaction.
Solution:
Use Inhibited Acrylate: Ensure your acrylic acid or acrylate contains an inhibitor like hydroquinone monomethyl ether (MEHQ).
Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate.
Exclude Oxygen (If Not Using Inhibitor): While counterintuitive, common inhibitors like MEHQ require oxygen to function. If you are running under strictly anaerobic conditions, polymerization can still occur. However, for most lab-scale syntheses, running under a blanket of air or nitrogen without rigorous deoxygenation is standard.
Category: Product Isolation and Purification
Q3: I believe my reaction worked based on NMR of the crude mixture, but I lose most of my product during the aqueous workup. Why?
A3: This is the most common post-synthesis challenge and is due to the zwitterionic nature of the product. 3-[Butyl(methyl)amino]propanoic acid contains both a basic amino group and an acidic carboxylic acid group.[3][4] This makes it:
Highly polar and often very soluble in water.
Insoluble in many common non-polar organic solvents (like diethyl ether, hexanes, or ethyl acetate) that are used for extraction.
Attempting to extract it from a neutral aqueous solution with a standard organic solvent will result in near-total loss of product to the aqueous phase.
Q4: What is a reliable method to isolate my zwitterionic product from the reaction mixture?
A4: The key is to manipulate the pH to suppress the zwitterionic character.
Protocol for Isolation by pH Adjustment:
Remove Solvent: If the reaction was run in an organic solvent, remove it under reduced pressure.
Dissolve in Water/Base: Dissolve the crude residue in a dilute aqueous base, such as 5% sodium hydroxide or sodium carbonate solution. This deprotonates the carboxylic acid, forming a water-soluble sodium salt. This step also allows you to filter off any insoluble polymer byproducts.[10]
Wash with Organic Solvent: Wash the aqueous solution with a non-polar solvent like diethyl ether or toluene to remove unreacted N-butylmethylamine and other non-polar impurities.
Acidify to Isoelectric Point: Slowly add an acid, such as acetic acid or dilute HCl, to the aqueous layer with vigorous stirring. The product will be least soluble at its isoelectric point (typically around pH 4-6). You should see the product precipitate as a white solid.[10][11]
Isolate: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Q5: My isolated product is still impure. What are the best purification techniques?
A5:
Recrystallization: If you have a solid product, recrystallization is often effective. A common solvent system is a mixture of a polar solvent in which the product is soluble at high temperature (like ethanol or isopropanol) and a non-polar solvent to induce precipitation upon cooling (like diethyl ether or hexanes).
Ion-Exchange Chromatography: For very difficult purifications, ion-exchange chromatography is the gold standard for amino acids. You can use a cation-exchange resin (e.g., Dowex 50), elute impurities, and then elute your product with a dilute ammonia solution.[12] After elution, the ammonia can be removed under vacuum.
Section 3: Frequently Asked Questions (FAQs)
Q: Should I use acrylic acid or methyl acrylate as my starting material?
A: This choice involves a trade-off. The table below summarizes the key considerations.
Feature
Acrylic Acid
Methyl Acrylate
Recommendation
Reactivity
Lower; can be deactivated by forming the carboxylate anion.
Higher; more electrophilic, leading to faster reactions.[5]
For higher yields and faster reactions, Methyl Acrylate is generally preferred.
Workup
Product is the final acid.
Requires a subsequent hydrolysis step to convert the ester to the carboxylic acid.[13]
Acrylic Acid offers a more direct route, avoiding an extra step.
Side Reactions
Prone to polymerization. Can potentially form amides at high temperatures.
Both require careful temperature control and the use of inhibitors.
Q: Is a catalyst necessary for this reaction?
A: Not always. The aza-Michael addition of amines to acrylates can often proceed without a catalyst, especially with reactive substrates or upon heating.[6] However, if the reaction is slow, various catalysts can be employed. Lewis acids (like InCl₃, FeCl₃) or Brønsted acids/bases can activate the reactants.[14][15] For a greener approach, some studies report excellent results under catalyst-free conditions using microwave irradiation or ionic liquid media.[1][5]
Q: How can I effectively monitor the reaction's progress?
A:
Thin-Layer Chromatography (TLC): This is the simplest method. Use a relatively polar mobile phase (e.g., 10-20% methanol in dichloromethane with a few drops of acetic acid) to visualize the polar product. The starting materials (amine and acrylate) will have much higher Rf values.
¹H NMR Spectroscopy: Withdraw a small aliquot from the reaction, remove the solvent, and dissolve in a deuterated solvent like CDCl₃ or D₂O. Monitor the disappearance of the characteristic vinyl proton signals of the acrylate (typically between 5.8 and 6.4 ppm) and the appearance of new aliphatic proton signals of the product backbone.
Caption: Troubleshooting flowchart for the synthesis of 3-[Butyl(methyl)amino]propanoic acid.
Section 4: Optimized Experimental Protocol
This protocol is based on the aza-Michael addition of N-butylmethylamine to acrylic acid, focusing on minimizing side reactions and simplifying workup.
Materials:
N-Butylmethylamine
Acrylic Acid (inhibited with MEHQ)
Toluene
5% w/v Sodium Hydroxide solution
Acetic Acid
Deionized Water
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-butylmethylamine (1.0 eq). Dilute with a minimal amount of toluene (approx. 2 mL per gram of amine).
Addition of Acrylic Acid: Slowly add acrylic acid (1.1 eq.) to the stirred solution. The addition may be exothermic; maintain the temperature below 40°C using a water bath if necessary.
Reaction: Heat the mixture to 50-60°C and stir for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR.
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (10 mL per gram of starting amine) and stir.
Basification and Extraction: Transfer the mixture to a separatory funnel. Add 5% sodium hydroxide solution until the aqueous layer reaches a pH of ~10-11. This dissolves the product in the aqueous phase. Separate the layers and discard the upper toluene layer, which contains non-polar impurities.
Acidification and Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, add glacial acetic acid dropwise until the pH of the solution is approximately 5. The product should precipitate as a white solid.[10]
Isolation: Allow the suspension to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
Washing and Drying: Wash the filter cake with a small amount of cold deionized water, followed by a cold non-polar solvent like diethyl ether to aid in drying. Dry the product under high vacuum to a constant weight.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI.
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (2024). PMC.
CAS 124072-61-3: 3-(Methylamino)propanoic acid, N-BOC protected. CymitQuimica.
Optimization of the aza-Michael reactiona. ResearchGate.
Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate.
Structures and Synthesis of Zwitterionic Polymers. (2014). MDPI.
3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... ResearchGate.
Application Notes and Protocols for the Extraction of 3-(Methylthio)propanoic Acid from Biological Samples. Benchchem.
Study of n-Butyl Acrylate Self-Initiation Reaction Experimentally and via Macroscopic Mechanistic Modeling. (2016). MDPI.
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PMC.
An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds. (2000). ACS Publications.
Synthesis of new zwitterionic surfactants and investigation of their surface active and thermodynamic properties. (2025). PMC.
Properties and Applications of Acrylates. (2020). IntechOpen.
Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications (RSC Publishing).
A process for the purification of 3-amino-1,2-propanediol and 2-amino... (2001). Google Patents.
Synthesis, crystal structure, molecular docking and cytotoxicity of Zwitterionic 3-(4-amino-3-imino-5-oxo-2, 3, 4, 5-tetrahydro-[10][16][17] triazin-6-yl)-propionic acid. (2025). ResearchGate. Available at:
Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. (2026). PMC.
Process for continuously preparing n-butyl acrylate or isobutyl acrylate. (2020). Google Patents.
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2008). MDPI.
Zwitterionic compounds are less ecotoxic than their analogous ionic liquids. (2021). Rsc.org.
Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate.
Conversion vs. time for the aza Michael addition of butyl acrylate and... ResearchGate.
Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. (2002). The Journal of Organic Chemistry.
Thermal and kinetic analyses on Michael addition reaction of acrylic acid. (2016). R Discovery.
Glacial acrylic acid (GAA), Methyl acrylate (MA), Ethyl acrylate (EA), n-Butyl acrylate (BA) and 2-Ethylhexyl acrylate (2-EHA) E. Petrochemicals Europe.
A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. (2015). Auburn University.
Synthesis and Use of Zwitterion Bearing Sulfonyl(trifluoromethane sylfonyl)imide Anion as Additive for Polymer Electrolytes. (2020). MDPI.
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). MDPI.
The Royal Society of Chemistry.
Method for recovering and purifying propionic acid. (2013). Google Patents.
Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern Commons.
Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. (2025). MDPI.
STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. (2013). TIJER.org.
Technical Support Center: Troubleshooting N-Substituted β-Amino Acid Synthesis
Welcome to the Advanced Technical Support Center for the synthesis of N-substituted β-amino acids. This guide is engineered for researchers, synthetic chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for the synthesis of N-substituted β-amino acids. This guide is engineered for researchers, synthetic chemists, and drug development professionals. Here, we move beyond basic troubleshooting to dissect the thermodynamic and kinetic causalities behind common synthetic failures—empowering you to design self-validating, robust experimental workflows.
Diagnostic Workflow: Identifying the Side Reaction
Before adjusting your protocol, you must accurately diagnose the failure mode. N-substituted β-amino acids are highly susceptible to specific side reactions due to the steric bulk of the N-alkyl group and the unique electronics of the β-carbon backbone.
Diagnostic logic flow for identifying common side reactions in β-amino acid synthesis.
Troubleshooting Module: The Retro-Aza-Michael Cleavage
The Issue: You achieve full conversion during the aza-Michael addition, but upon workup or isolation, your yield plummets, and starting materials (primary amine and α,β-unsaturated carbonyl) reappear.
The Causality: The aza-Michael addition is a pseudo-equilibrated reaction. Rate analysis reveals that for primary and secondary amines, the addition to acrylates occurs via a zwitterionic intermediate followed by a rate-controlling proton transfer[1]. Because N-substituted (secondary) amines are bulkier, the forward proton transfer is sterically hindered. Under high temperatures or strongly basic conditions, the thermodynamic driving force shifts, and the reverse reaction (retro-aza-Michael) becomes highly competitive, cleaving the C-N bond[1].
Quantitative Data: Kinetic vs. Thermodynamic Control
The following table summarizes the impact of reaction parameters on the equilibrium of aza-Michael additions in polar aprotic solvents:
To suppress retro-Michael cleavage, shift from thermodynamic to kinetic control using solvent-free, Lewis-acid catalyzed conditions.
Preparation: Combine the α,β-unsaturated ester (1.0 eq) and the primary amine (1.1 eq) in a reaction vial. Do not add basic solvents (e.g., DMF, pyridine).
Catalysis: Add a mild Lewis acid catalyst (e.g., InCl₃ or silica-supported catalysts, 5 mol%).
Execution: Stir the neat mixture at 40 °C for 4–6 hours.
Self-Validation Check (NMR): Before workup, take a 10 µL aliquot, dissolve in CDCl₃, and run a quick ¹H NMR. Validation criteria: Complete disappearance of the vinylic protons (δ 5.8–6.4 ppm). If vinylic protons are present, the reaction has not reached equilibrium; do not increase heat, simply extend time.
Workup: Quench with saturated aqueous NH₄Cl to neutralize the Lewis acid without providing the strong hydroxide bases (like NaOH) that trigger the retro-Michael pathway. Extract with EtOAc.
The Issue: When attempting to couple an N-substituted β-amino acid to form a dipeptide, or when deprotecting the N-terminus of a dipeptide, the mass spectrum shows a major impurity corresponding to [M - 18] (loss of water) or[M - ROH] (loss of ester alcohol)[2].
The Causality: N-alkylation removes the hydrogen bond donor of the amide nitrogen. This forces the peptide backbone into a cis-amide conformation. The cis geometry acts as a conformational trap, bringing the deprotected N-terminal amine into perfect spatial proximity with the activated C-terminal carbonyl. This drastically lowers the activation energy for intramolecular nucleophilic attack, leading to rapid cyclization into a 6-membered diketopiperazine (DKP) ring[3].
To outcompete the intramolecular cyclization, the intermolecular coupling rate must be artificially accelerated.
Resin Selection (Solid Phase): If using Fmoc/tBu strategies, synthesize the peptide on a highly sterically hindered resin, such as 2-chlorotrityl chloride resin. The steric bulk of the 2-chlorotrityl moiety physically blocks the backbone flexibility required for DKP formation[3].
In-Situ Neutralization: Avoid leaving the free amine exposed. Use an in-situ neutralization protocol where the deprotection base (e.g., DIEA) is added simultaneously with the pre-activated next amino acid.
Activation: Pre-activate the incoming amino acid with highly efficient coupling reagents like HATU/HOAt for exactly 2 minutes before introducing it to the N-substituted β-amino acid sequence.
Self-Validation Check (Kaiser/Chloranil Test): Because N-substituted amines are secondary amines, the standard Kaiser test will yield a false negative. Validation criteria: You must use the Chloranil test. A successful coupling (absence of free secondary amine) will result in a colorless/yellow bead, whereas incomplete coupling (or DKP formation leaving a free amine) will stain the beads dark blue/green.
The Issue: Your synthesized N-substituted β-amino acid loses its enantiomeric excess (ee) during activation and coupling steps, resulting in a diastereomeric mixture.
The Causality: Epimerization occurs almost exclusively during the amide-bond-formation step[4]. When the carboxy group is activated (e.g., into an acyl halide or active ester), the electron-withdrawing effect drastically increases the acidity of the α-proton. A base (often the coupling additive like DIEA) abstracts this proton, generating a trigonal planar enolate. Because N-substituted amino acids couple slowly due to steric hindrance, the activated intermediate sits in the basic solution longer, giving the enolization pathway ample time to occur. Upon re-protonation, the stereochemistry is scrambled[3].
Mechanism of base-catalyzed epimerization via a planar enolate intermediate.
To prevent racemization, you must avoid excess base and utilize coupling reagents that bypass the enolate intermediate. Recent advancements have shown that ynamide coupling reagents can facilitate racemization-free synthesis even with unprotected amino acids[5].
Reagent Selection: Replace standard HATU/DIEA with a ynamide coupling reagent (e.g., MYMs) or use DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) which requires minimal to no base.
Temperature Control: Pre-cool all coupling solutions to 0 °C. The enolization activation energy is higher than the coupling activation energy; lowering the temperature disproportionately slows down epimerization.
Execution: Add the coupling reagent (1.1 eq) to the N-substituted β-amino acid at 0 °C. Stir for 5 minutes, then add the amine nucleophile.
Self-Validation Check (Chiral HPLC): Isolate the crude product and run an aliquot on a Chiralpak IC column (or equivalent). Validation criteria: The presence of a single peak confirms stereochemical integrity. The appearance of a secondary peak at a different retention time with identical mass indicates base-promoted epimerization has occurred.
Frequently Asked Questions (FAQs)
Q: Why am I seeing over-alkylation (tertiary amine formation) during the reductive amination of β-keto esters?A: Primary amines react with aldehydes/ketones to form an imine, which is reduced to a secondary amine (your desired N-substituted β-amino acid). However, this secondary amine is often more nucleophilic than the starting primary amine. If there is excess carbonyl compound, the secondary amine will react again to form an enamine/iminium ion, which is subsequently reduced to a tertiary amine.
Fix: Always use a stoichiometric excess of the primary amine (1.5 to 2.0 eq) relative to the carbonyl, and use a sterically bulky reducing agent like sodium triacetoxyborohydride (STAB) which struggles to reduce the bulky iminium intermediate of the over-alkylated product.
Q: Can I use standard Fmoc-deprotection (20% Piperidine in DMF) for peptides containing N-substituted β-amino acids?A: Use with extreme caution. N-substituted β-amino acids are highly prone to base-catalyzed side reactions. Furthermore, if your sequence contains Aspartic acid (Asp), the piperidine can attack the backbone, opening the aspartimide intermediate to yield unwanted piperidides[3].
Fix: Add 0.1 M HOBt to your 20% piperidine solution. The weak acid buffers the system just enough to suppress aspartimide formation and retro-Michael pathways while still allowing Fmoc removal[3].
References
Source: The Journal of Organic Chemistry (ACS Publications)
Source: The Journal of Organic Chemistry (ACS Publications)
Aggregation, Racemization and Side Reactions in Peptide Synthesis
Source: AAPPTEC
URL
Peptide Synthesis Using Unprotected Amino Acids
Source: ChemRxiv
URL
Technical Support Center: Troubleshooting Low Recovery of 3-[Butyl(methyl)amino]propanoic acid
Welcome to the technical support guide for handling 3-[Butyl(methyl)amino]propanoic acid. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying chemical principles to resolv...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for handling 3-[Butyl(methyl)amino]propanoic acid. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying chemical principles to resolve challenges in your laboratory work. This guide is structured as a series of questions you might be asking when encountering low recovery of this molecule during extraction procedures.
Understanding the Challenge: The Zwitterionic Nature of Your Analyte
Before we dive into troubleshooting, it's crucial to understand the molecular structure of 3-[Butyl(methyl)amino]propanoic acid. It contains both a basic tertiary amine group and an acidic carboxylic acid group. This dual functionality means it is a zwitterion, a molecule that has both a positive and a negative charge, yet is electrically neutral overall at a specific pH known as the isoelectric point (pI).[1] This zwitterionic character is the primary reason for its high polarity and strong affinity for aqueous solutions, making it notoriously difficult to extract into a less polar organic solvent.
The key to successful extraction lies in manipulating the pH of the aqueous sample to suppress the ionization of one or both of these functional groups, thereby making the molecule less polar and more amenable to partitioning into an organic phase.[2][3]
Property
Estimated Value
Significance for Extraction
Structure
Butyl(methyl)amino group (basic), Propanoic acid group (acidic)
Zwitterionic, highly polar at neutral pH.
pKa (Carboxylic Acid)
~3.5 - 4.5
Below this pH, the group is neutral (-COOH).
pKa (Tertiary Amine)
~9.5 - 10.5
Above this pH, the group is neutral (-N(CH₃)C₄H₉).
Isoelectric Point (pI)
~6.5 - 7.5
pH of maximum zwitterionic form; lowest organic solubility.
LogP (neutral form)
Moderately lipophilic
The LogP value, which indicates partitioning into an organic solvent, is highly dependent on pH (this is termed LogD).[2] Extraction is most efficient when the molecule is in its most neutral, non-ionized form.[3]
Q1: Why is my recovery of 3-[Butyl(methyl)amino]propanoic acid so low when using a standard liquid-liquid extraction (LLE) with a solvent like dichloromethane or ethyl acetate at neutral pH?
Answer:
At a neutral pH (around 7), your analyte exists predominantly in its zwitterionic form: the carboxylic acid is deprotonated (negatively charged, -COO⁻) and the tertiary amine is protonated (positively charged, -HN⁺(CH₃)C₄H₉). This dual-charged species is highly polar and behaves like a salt, exhibiting very high solubility in the aqueous phase and negligible solubility in common, less-polar organic solvents.[1] Standard LLE protocols are designed for neutral compounds and are ineffective for zwitterions.[4] The fundamental principle of LLE is to partition a solute between two immiscible liquids based on its relative solubility.[4] For your compound at neutral pH, the equilibrium is overwhelmingly shifted towards the aqueous phase.
To achieve successful extraction, you must adjust the pH of your aqueous sample to neutralize at least one of the charged groups.
Q2: How does pH dramatically affect the extraction, and what is the best way to optimize it?
Answer:
By controlling the pH, you control the ionization state of your molecule. The goal is to convert the zwitterion into a predominantly singly-charged or, ideally, a fully neutral species that is more soluble in an organic solvent.[2][3]
At Low pH (e.g., pH < 2): The carboxylic acid group will be protonated and neutral (-COOH). The amine group will remain protonated and positively charged (-HN⁺<). The molecule now carries a net positive charge.
At High pH (e.g., pH > 11): The amine group will be deprotonated and neutral (-N<). The carboxylic acid will remain deprotonated and negatively charged (-COO⁻). The molecule now carries a net negative charge.
The diagram below illustrates this pH-dependent equilibrium.
Caption: The ionization state of 3-[Butyl(methyl)amino]propanoic acid as a function of pH.
While it's impossible to make the molecule completely neutral through pH adjustment alone, you can make it significantly less polar by neutralizing one of the functional groups. The general rule is to adjust the pH to at least two units away from the pKa of the functional group you wish to neutralize.[2][3]
Protocol: pH Optimization Study
This experiment will empirically determine the optimal pH for extraction into a chosen organic solvent.
Preparation: Prepare a series of aqueous buffers (e.g., 0.1 M phosphate or citrate-phosphate buffers) with pH values ranging from 2.0 to 12.0 in 1.0 pH unit increments.
Spiking: Aliquot equal volumes of your sample matrix into separate tubes. If working with a pure standard, dissolve it in water. Spike a known concentration of 3-[Butyl(methyl)amino]propanoic acid into each tube.
pH Adjustment: Add an equal volume of each buffer to the corresponding sample tubes, vortex, and confirm the final pH.
Extraction: Add a fixed volume of your chosen organic solvent (e.g., a 3:1 ratio of organic to aqueous) to each tube. Cap and vortex vigorously for 2 minutes.
Phase Separation: Centrifuge the tubes at 2000 x g for 10 minutes to separate the layers.
Analysis: Carefully collect the organic layer from each tube. Analyze the concentration of the analyte in each organic extract using a suitable method (e.g., LC-MS/MS).
Data Interpretation: Plot the measured recovery (%) against the pH. The pH that yields the highest recovery is your optimum. You will likely see two peaks of improved recovery: one at very low pH and one at very high pH.
Q3: Which organic solvent is the best choice for this extraction?
Answer:
Solvent selection is critical and should be guided by the polarity of your analyte at the optimized pH.[2][5] Even after pH adjustment, your molecule will still be quite polar. Therefore, you should select a more polar organic solvent that is immiscible with water.[6][7] Highly non-polar solvents like hexane will be ineffective.
Solvent
Polarity Index
Density (g/mL)
Water Miscibility
Comments
n-Butanol
4.0
0.81
9%
Often an excellent choice for polar analytes. Forms the upper layer.
Ethyl Acetate
4.4
0.90
3%
A common, moderately polar choice. Forms the upper layer.[6]
Methyl-tert-butyl ether (MTBE)
2.5
0.74
1.5%
Less polar than ethyl acetate but can be effective and forms clean separations.
Dichloromethane (DCM)
3.1
1.33
1.3%
A versatile solvent, but it is dense (lower layer) and has toxicity concerns.[6][7]
Hexane
0.1
0.66
Immiscible
Not Recommended. Too non-polar for this analyte.[6][7]
Recommendation: Start with n-Butanol or Ethyl Acetate . Their higher polarity makes them better candidates for extracting the still-polar cationic or anionic forms of your molecule.[2]
Q4: My recovery is still suboptimal even after pH optimization. What other LLE techniques can I try?
Answer:
If pH adjustment and solvent choice are not sufficient, two powerful techniques can significantly enhance recovery.
1. Salting Out Effect
Adding a high concentration of an inert salt (e.g., NaCl, (NH₄)₂SO₄, or Na₂SO₄) to the aqueous phase reduces the solubility of your organic analyte in water.[3] The salt ions hydrate, reducing the amount of "free" water available to solvate your compound, effectively "pushing" it into the organic phase.
How to Apply: Saturate your aqueous sample with sodium chloride or add sodium sulfate to a concentration of 3-5 M before performing the extraction.[3]
2. Ion-Pair Extraction
This is a highly effective technique for charged molecules. An ion-pairing reagent, which is a large organic molecule with an opposite charge to your analyte, is added to the sample.[2] This reagent forms a neutral, charge-masked ion pair with your analyte. This new complex is significantly more hydrophobic and readily partitions into the organic phase.
For Low pH Extraction (Analyte is Cationic): Use an anionic ion-pairing reagent like sodium dodecyl sulfate (SDS) or a large alkyl sulfonate.
For High pH Extraction (Analyte is Anionic): Use a cationic ion-pairing reagent like tetrabutylammonium (TBA) chloride or bromide.
Experimental Workflow for Ion-Pairing:
Adjust the sample to the optimal low or high pH.
Add the appropriate ion-pairing reagent to the aqueous sample (start with a 5-10 fold molar excess relative to the analyte).
Vortex to allow the ion pair to form.
Proceed with the liquid-liquid extraction using your selected organic solvent.
Q5: I'm consistently forming a stable emulsion during the extraction. How can I prevent or break it?
Answer:
Emulsions are common when dealing with complex matrices. They are a third phase of colloidal suspension between the aqueous and organic layers, which traps your analyte and makes phase separation impossible.
Prevention Strategies:
Use a gentler mixing technique. Instead of vigorous vortexing, use gentle, repeated inversions of the tube.
Increase the organic-to-aqueous phase ratio, for example, from 3:1 to 7:1.[2][3]
Methods to Break an Emulsion:
Physical Methods:
Centrifugation: This is the most common method. Increase the speed or duration of the spin.
Filtering: Pass the entire emulsion through a glass wool plug in a pipette or through a filter paper designed for phase separation.
Temperature Change: Gently warming or cooling the sample in a water bath can disrupt the emulsion's stability.
Chemical Methods:
Add Brine: Adding a small amount of saturated NaCl solution can help break the emulsion by increasing the ionic strength of the aqueous phase.
Change pH: A slight adjustment in pH away from the optimal extraction point might be necessary to break the emulsion, though this may come at a small cost to recovery.
Q6: Is LLE my only option? Would Solid-Phase Extraction (SPE) be a better choice?
Answer:
Solid-Phase Extraction (SPE) is an excellent and often superior alternative to LLE for polar, ionizable compounds like yours.[8][9] SPE can provide cleaner extracts, higher recoveries, and better reproducibility. The technique involves passing your liquid sample through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.[9][10]
The choice of SPE sorbent is critical and depends on the pH-adjusted form of your analyte.
Caption: Decision workflow for selecting an appropriate SPE sorbent.
General Protocol for Ion-Exchange SPE
This example uses Cation Exchange for the low-pH, positively charged form of the analyte.
Sample Pre-treatment: Adjust the sample pH to < 2 to ensure the analyte is fully cationic.[11] Centrifuge or filter to remove particulates.[9]
Condition: Pass 1-2 cartridge volumes of methanol through the cation exchange cartridge to wet the sorbent.
Equilibrate: Pass 1-2 cartridge volumes of your low-pH sample buffer (or acidified water) through the cartridge to prepare the sorbent for the sample.[11] Do not let the sorbent go dry.
Load: Slowly pass your pre-treated sample through the cartridge. The cationic analyte will be retained by the negatively charged sorbent.
Wash: Pass 1-2 cartridge volumes of a weak wash solvent (e.g., acidified water, followed by methanol) to remove neutral and anionic interferences.
Elute: Elute your purified analyte by passing a small volume of a strong solvent designed to neutralize the analyte or the sorbent. For a cation exchange sorbent, this is typically a basic solvent (e.g., 5% ammonium hydroxide in methanol). This neutralizes the analyte's positive charge, releasing it from the sorbent.[9]
Dry & Reconstitute: Evaporate the elution solvent under a stream of nitrogen and reconstitute the analyte in your desired mobile phase for analysis.
Mixed-Mode SPE sorbents, which combine reversed-phase and ion-exchange properties, are particularly powerful for zwitterions and can provide exceptional cleanup.[12]
Q7: Could my compound be degrading during the extraction process?
Answer:
This is a valid concern, especially when using extreme pH values. While many beta-amino acids are stable, prolonged exposure to strong acids or bases, particularly at elevated temperatures, could potentially lead to degradation (e.g., hydrolysis or other side reactions).
How to Check for Degradation:
Run a Stability Study: Spike your analyte into both the low-pH and high-pH buffers you plan to use for extraction. Let them sit at room temperature for the expected duration of your extraction procedure. Analyze the samples and compare the concentration to a freshly prepared standard. A significant decrease indicates instability.
Minimize Exposure Time: Perform your pH adjustment and extraction steps as quickly as is reasonably possible. Avoid letting samples sit for extended periods in highly acidic or basic conditions.
Work at Lower Temperatures: If you suspect thermal degradation, perform the extraction on ice or in a cold room.
By systematically addressing these issues—starting with the fundamental chemistry of your zwitterionic analyte—you can develop a robust and high-recovery extraction method.
References
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
Agilent Technologies. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. Retrieved from [Link]
Journal of Engineering Studies and Research. (2009). AMINO ACIDS RECUPERATION BY LIQUID-LIQUID EXTRACTION AND SUPPORTED LIQUID MEMBRANE EXTRACTION. OPTIMIZATION OF THE PROCESSES. Retrieved from [Link]
Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]
University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from [Link]
Phenomenex. (n.d.). The Complete Guide - to Solid Phase Extraction (SPE). Retrieved from [Link]
ResearchGate. (2020, February 20). How to desalt zwitterions?. Retrieved from [Link]
LCGC International. (2026, March 13). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
ResearchGate. (n.d.). Selective separation of amino acid by reactive extraction. Retrieved from [Link]
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]
Grokipedia. (2026, February 27). Zwitterion. Retrieved from [Link]
Technical Support Center: Optimization of Michael Addition for β-Amino Acid Synthesis
Welcome to the technical support center for the optimization of reaction parameters in the Michael addition for the synthesis of β-amino acids. This guide is designed for researchers, scientists, and professionals in dru...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the optimization of reaction parameters in the Michael addition for the synthesis of β-amino acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. β-amino acids are crucial building blocks in the development of pharmaceuticals and agrochemicals due to their tendency to form stable secondary structures in peptides.[1] This resource synthesizes technical expertise with practical, field-proven insights to help you navigate the complexities of this powerful C-N bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts for the asymmetric Michael addition to form β-amino acids, and what are their general mechanisms?
A1: The asymmetric Michael addition, a cornerstone of stereoselective synthesis, predominantly employs two major classes of catalysts: organocatalysts and metal-based catalysts.
Organocatalysts: These are small, chiral organic molecules that facilitate the reaction without a metal center. A prominent example is the use of chiral primary or secondary amines, such as those derived from proline.[2] The general mechanism involves the formation of a nucleophilic enamine intermediate from the reaction of a ketone or aldehyde with the amine catalyst. This enamine then adds to the α,β-unsaturated Michael acceptor.[2][3] The chirality of the catalyst directs the stereochemical outcome of the addition. Another class of organocatalysts are bifunctional catalysts, like thiourea-tertiary amine derivatives, which can activate both the nucleophile and the electrophile through hydrogen bonding.[4]
Metal-Based Catalysts: Chiral Lewis acids, often complexes of metals like copper(II), are also effective.[5] These catalysts activate the α,β-unsaturated carbonyl compound by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic and susceptible to nucleophilic attack.[5] The chiral ligands attached to the metal center control the facial selectivity of the addition, leading to high enantioselectivity.
Q2: How does the choice of solvent influence the yield and stereoselectivity of the Michael addition?
A2: The solvent plays a critical role in the Michael addition, influencing reactant solubility, catalyst activity, and the stability of the transition state. The polarity and protic/aprotic nature of the solvent can significantly impact both the reaction rate and the stereochemical outcome.
For instance, in some organocatalyzed reactions, polar aprotic solvents like DMSO or DMF are preferred as they can stabilize charged intermediates.[6] However, in other systems, less polar solvents like chloroform or even solvent-free conditions have been shown to be effective.[7][8] In certain cases, the use of environmentally friendly solvents like water or ethanol/water mixtures has been explored, though reaction times may be longer.[3][7] It is crucial to screen a range of solvents during the optimization process to identify the optimal medium for a specific catalyst and substrate combination. The ability of a solvent to participate in hydrogen bonding can also affect the conformation of the catalyst-substrate complex, thereby influencing stereoselectivity.[9]
Q3: What are the key factors to consider when selecting a nitrogen nucleophile for the synthesis of β-amino acids via Michael addition?
A3: The choice of the nitrogen nucleophile is fundamental to the success of the aza-Michael addition. Key considerations include:
Nucleophilicity: The amine must be sufficiently nucleophilic to add to the Michael acceptor. Steric hindrance around the nitrogen atom can reduce its nucleophilicity and slow down or prevent the reaction.
Protecting Groups: Often, the amine is used in a protected form (e.g., as a carbamate or phthalimide) to prevent side reactions and to modulate its reactivity. The choice of protecting group can influence the stereochemical outcome and must be easily removable in a subsequent step.
Chirality: If a chiral amine is used as the nucleophile, it can induce asymmetry in the product. This is a common strategy for diastereoselective Michael additions.[10]
Troubleshooting Guide
This section addresses common problems encountered during the optimization of Michael addition reactions for β-amino acid synthesis.
Problem 1: Low or No Yield of the Desired β-Amino Acid Adduct
Possible Causes & Solutions
Potential Cause
Troubleshooting Steps
Insufficient Catalyst Activity
1. Increase Catalyst Loading: While catalytic amounts are ideal, a higher loading (e.g., 10-20 mol%) may be necessary initially to drive the reaction. 2. Catalyst Activation: Some catalysts require pre-activation. Consult the literature for specific activation procedures for your chosen catalyst. 3. Switch Catalyst Type: If an organocatalyst is ineffective, consider a Lewis acid-based metal catalyst, or vice versa, as their activation modes differ.
Poor Reactivity of Substrates
1. Michael Acceptor: Ensure the Michael acceptor has a sufficiently electron-withdrawing group (e.g., ester, ketone, nitro) to activate the double bond.[6] 2. Nitrogen Nucleophile: If using a weakly nucleophilic amine, consider using a stronger base to deprotonate it or switch to a more nucleophilic amine derivative.
Unfavorable Reaction Temperature
1. Screen Temperatures: Run the reaction at a range of temperatures (e.g., from -78°C to room temperature or even elevated temperatures with microwave irradiation).[11][12] Lower temperatures often improve selectivity but can decrease the reaction rate.
Inappropriate Solvent
1. Solvent Screen: As discussed in the FAQs, the solvent choice is critical.[7] Test a variety of solvents with different polarities (e.g., THF, CH2Cl2, Toluene, Acetonitrile).
Problem 2: Poor Diastereoselectivity or Enantioselectivity
Possible Causes & Solutions
Potential Cause
Troubleshooting Steps
Ineffective Chiral Catalyst
1. Catalyst Structure: The steric and electronic properties of the chiral catalyst are paramount. Small changes to the catalyst structure can have a large impact on stereoselectivity. Consider screening a library of related catalysts. 2. Catalyst/Co-catalyst System: Some reactions require a co-catalyst or additive to achieve high stereoselectivity.[13][14] For example, an acidic co-catalyst can aid in the formation of the active iminium intermediate in some organocatalytic cycles.[14]
Reaction Temperature
1. Lower the Temperature: As a general rule, lower reaction temperatures often lead to higher stereoselectivity by favoring the transition state with the lowest activation energy.
Solvent Effects
1. Optimize Solvent: The solvent can influence the conformation of the transition state assembly. A systematic solvent screen is highly recommended.
Substrate Control vs. Catalyst Control
1. Substrate Chirality: If your substrate is chiral, it may have an inherent facial bias for the addition.[15] To overcome this, you may need a highly selective catalyst that can override the substrate's intrinsic preference.[15]
Problem 3: Formation of Significant Side Products
Possible Causes & Solutions
Potential Cause
Troubleshooting Steps
Poly-addition
1. Control Stoichiometry: Use a slight excess of the Michael acceptor to ensure the nucleophile is fully consumed. 2. Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration and disfavor multiple additions.
1,2-Addition to Carbonyl
1. "Soft" Nucleophiles: Michael addition (1,4-addition) is favored by "soft" nucleophiles.[16] If you are observing significant 1,2-addition, your nucleophile may be too "hard". Consider using a different nitrogen source or modifying the reaction conditions to favor 1,4-addition.
Retro-Michael Reaction
1. Isolate Product Quickly: The Michael addition can be reversible.[14] Once the reaction is complete, quench it and proceed with the workup and purification promptly to prevent decomposition of the product back to the starting materials.
Catalyst-Related Side Reactions
1. Reduce Catalyst Loading: In some cases, the catalyst itself can participate in or catalyze side reactions, especially at high concentrations.[17][18] Once optimal conditions are found, try to reduce the catalyst loading to the minimum effective amount.
Experimental Protocols & Visualizations
General Protocol for Catalyst Screening in an Asymmetric Michael Addition
Preparation: To a series of oven-dried reaction vials, add the Michael acceptor (1.0 equiv) and the chiral catalyst (0.1 equiv).
Inert Atmosphere: Purge each vial with an inert gas (e.g., nitrogen or argon) and add the chosen anhydrous solvent.
Cooling: Cool the vials to the desired reaction temperature (e.g., 0 °C, -20 °C, or -78 °C).
Nucleophile Addition: Add the nitrogen nucleophile (1.2 equiv) dropwise to each vial.
Monitoring: Stir the reactions at the set temperature and monitor their progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Quenching and Workup: Once the reaction is complete, quench it with a suitable reagent (e.g., saturated aqueous NH4Cl solution). Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
Analysis: Analyze the crude product by NMR to determine the diastereomeric ratio and by chiral HPLC to determine the enantiomeric excess.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Catalytic Cycle of a Proline-Catalyzed Michael Addition
Caption: Simplified catalytic cycle for a proline-catalyzed Michael addition.
References
Enantioselective Synthesis of β-amino acids: A Review. (2015). ResearchGate. [Link]
Enantioselective Synthesis of β-amino acids: A Review. (2015). SciSpace. [Link]
Enantioselective Synthesis of β-amino acids: A Review | Request PDF. (n.d.). ResearchGate. [Link]
Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis. (2025). RSC Publishing. [Link]
Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. (n.d.). PMC. [Link]
Initial solvent effect studies for synthesis of β-amino ketone... (n.d.). ResearchGate. [Link]
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2021). MDPI. [Link]
The Asymmetric Michael Addition Reaction Using Chiral Imines. (n.d.). ResearchGate. [Link]
Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. (2008). PMC. [Link]
Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. (n.d.). Polymer Chemistry (RSC Publishing). [Link]
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (2021). Beilstein Journals. [Link]
Diastereoselective Control of Intramolecular Aza-Michael Reactions Using Achiral Catalysts. (2011). ACS Publications. [Link]
Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza. (2025). ChemRxiv. [Link]
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). PMC. [Link]
s Microwave Assisted Aza-michael Additions Towards β-amino Acids. (2023). Bentham Science Publishers. [Link]
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. (2023). MDPI. [Link]
Michael addition reactions to show evidence of side reactions | Download Table. (n.d.). ResearchGate. [Link]
Synthesis of β-amino acid esters by enzymatic Michael reaction of... (n.d.). ResearchGate. [Link]
β-Amino Acid Catalyzed Asymmetric Michael Additions: Design of Organocatalysts with Catalytic Acid/Base Dyad Inspired by Serine Proteases. (2011). The Journal of Organic Chemistry - ACS Publications. [Link]
Chiral Primary Amine Catalyzed Asymmetric Michael Addition of Malononitrile to α-Substituted Vinyl Ketone. (2014). Organic Letters - ACS Publications. [Link]
Michael Addition Reaction, Mechanism & Applications. (n.d.). Chemist Wizards. [Link]
Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. (2002). The Journal of Organic Chemistry - ACS Publications. [Link]
A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (2015). SCIRP. [Link]
A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions. (n.d.). RSC Publishing. [Link]
Michael addition reaction. (n.d.). Wikipedia. [Link]
The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (2017). MDPI. [Link]
Michael Addition. (n.d.). Organic Chemistry Portal. [Link]
Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. (2020). RSC Publishing. [Link]
(PDF) Michael Addition of Imidazole to α,β -Unsaturated Carbonyl/Cyano Compound. (2018). ResearchGate. [Link]
Technical Support Center: Preventing Racemization During Derivatization of Chiral β-Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on a critical challenge in the synthesis and analysis of chi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on a critical challenge in the synthesis and analysis of chiral molecules: preventing racemization during the derivatization of β-amino acids. The stereochemical integrity of these compounds is paramount, as even minor epimerization can drastically alter the biological activity and therapeutic efficacy of peptide-based drugs and other chiral molecules.[1]
This guide offers troubleshooting advice and frequently asked questions to help you navigate the complexities of β-amino acid derivatization while preserving their chiral purity.
Troubleshooting Guide: Diagnosing and Solving Racemization
Encountering unexpected racemization can be a significant setback in your experimental workflow. This section provides a structured approach to identifying the root cause of the problem and implementing effective solutions.
Issue 1: Significant Racemization Detected After Derivatization for HPLC or GC Analysis
You've derivatized your β-amino acid sample for chiral chromatography, but the resulting chromatogram shows a much higher proportion of the undesired enantiomer than expected.
Potential Causes & Solutions:
Harsh Derivatization Conditions: High temperatures and extreme pH levels are common culprits that can accelerate racemization.[1][2]
Mechanism: The primary mechanism of racemization involves the abstraction of the α-proton (the proton on the carbon bearing the amino group) by a base, leading to the formation of a planar enolate intermediate.[3][4] Reprotonation can then occur from either face of this intermediate, resulting in a mixture of enantiomers.[2][3] For β-amino acids, the proton on the β-carbon is the one at risk.
Solution:
Lower the Reaction Temperature: Conduct the derivatization at a lower temperature, such as 0°C or even -15°C, to minimize the rate of proton abstraction.[1]
Optimize pH: Avoid strongly basic or acidic conditions if possible. If a base is necessary, use the weakest base that can effectively catalyze the reaction.
Inappropriate Choice of Derivatizing Agent: Some derivatizing agents are inherently more prone to causing racemization than others.
Insight: The structure of the derivatizing agent can influence the stability of the activated intermediate. Reagents that form highly activated, and thus more reactive, intermediates can increase the likelihood of racemization.
Solution:
Select Milder Reagents: Consider using chiral derivatizing agents known for their mild reaction conditions, such as variants of Marfey's reagent (e.g., FDAA, FDVA) or Sanger's reagent (1-fluoro-2,4-dinitrobenzene).[5][6][7] These reagents react with the amino group to form stable diastereomers that can be separated on a non-chiral column.[8][9][10]
Evaluate Different Reagent Analogues: The choice of the amino acid amide in Marfey's reagent can impact the resolution of β-diastereomers.[5][11] For some β-hydroxy noncanonical amino acids, a proline analogue or the D-enantiomers of other Marfey's reagents may provide better separation.[5][7][11]
Extended Reaction Times: Prolonged exposure to derivatization conditions increases the window of opportunity for racemization to occur.
Solution:
Monitor Reaction Progress: Use techniques like thin-layer chromatography (TLC) or a small-scale LC-MS analysis to monitor the reaction and stop it as soon as it reaches completion.
Optimize Reagent Stoichiometry: Ensure you are using the optimal amount of derivatizing agent. An excess of a highly reactive reagent can lead to side reactions and increase the risk of racemization.
Troubleshooting Workflow: Derivatization for Analysis
Caption: Troubleshooting workflow for racemization during derivatization.
Issue 2: Racemization Occurring During Peptide Synthesis Involving β-Amino Acids
The incorporation of a β-amino acid into a peptide sequence has resulted in diastereomeric impurities, compromising the purity of the final product.
Potential Causes & Solutions:
Activation Step: The activation of the carboxylic acid group of the N-protected β-amino acid is the most critical step where racemization can occur.[12][13][14]
Mechanism: Activation can lead to the formation of an oxazolone intermediate.[3][14] The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to racemization.[3][12] While this is a well-known mechanism for α-amino acids, analogous pathways can be problematic for β-amino acids.
Solution:
Choice of Coupling Reagent: Avoid using carbodiimides like DIC or DCC alone, as they are known to promote racemization.[1] Instead, use them in conjunction with racemization-suppressing additives.[1][12]
Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective at minimizing racemization.[12][15] They react with the activated amino acid to form an active ester that is less prone to epimerization.[1][12]
Consider Phosphonium or Uronium Salt-Based Reagents: Reagents like HBTU, HATU, and PyBOP are generally more efficient and can lead to lower levels of racemization, especially when used with an appropriate base.
Base Selection and Concentration: The choice and amount of base used during the coupling step have a significant impact on racemization.[1][12]
Insight: Strong, non-sterically hindered bases can increase the rate of proton abstraction and subsequent racemization.[1] The basicity and steric hindrance of organic bases play a crucial role.[12]
Solution:
Use a Weaker, Sterically Hindered Base: N,N-diisopropylethylamine (DIPEA) is a common choice, but for particularly sensitive couplings, consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[12]
Optimize Base Concentration: Use the minimum amount of base necessary to facilitate the reaction.[1] Typically, one equivalent relative to the amino acid is sufficient.
Solvent Polarity: The polarity of the solvent can influence the rate of racemization.[1][14]
Solution:
Solvent Selection: Nonpolar solvents can sometimes favor racemization. Dimethylformamide (DMF) is a standard solvent for solid-phase peptide synthesis. If racemization is an issue, consider alternative solvents or solvent mixtures.
Comparative Table of Coupling Reagents and Additives
Coupling System
Relative Racemization Risk
Key Considerations
DIC/HOBt
Low
A classic and effective combination for suppressing racemization.[12][15]
DIC/HOAt
Very Low
HOAt is generally more effective than HOBt at preventing racemization.[12]
DIC/Oxyma
Very Low
Oxyma is a non-explosive alternative to HOBt and HOAt with excellent racemization suppression.[12]
HBTU/DIPEA
Low to Moderate
A widely used and efficient system, but the choice of base is critical.
HATU/DIPEA
Low
Generally considered one of the most effective reagents for difficult couplings with low racemization.
Q1: What is the fundamental mechanism of racemization in β-amino acids during derivatization?
A1: The primary mechanism is the removal of the proton on the β-carbon by a base.[3] This creates a planar carbanion or enolate intermediate.[2][4] Subsequent reprotonation can occur from either side of this planar structure, leading to the formation of both the original enantiomer and its mirror image, resulting in a racemic mixture.[2][3] Factors like heat, strong bases, and certain solvents can accelerate this process.[1][2]
Q2: Are there any β-amino acid structures that are particularly prone to racemization?
A2: While any chiral β-amino acid can racemize, those with electron-withdrawing groups near the β-carbon can be more susceptible. These groups can increase the acidity of the β-proton, making it easier to abstract. Additionally, β-amino acids with side chains that can participate in intramolecular catalysis, similar to histidine in α-amino acids, may also show increased racemization.[1][15]
Q3: How can I accurately quantify the level of racemization?
A3: The most common method is through chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), after derivatization.[1][8]
Indirect Method: Derivatize the amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.[6][9] These diastereomers can then be separated on a standard, non-chiral column.[8][9] The peak areas of the two diastereomers can be used to calculate the enantiomeric ratio.
Direct Method: Use a chiral stationary phase (chiral column) in your HPLC or GC system to directly separate the enantiomers of the derivatized (or in some cases, underivatized) β-amino acid.
Q4: Can microwave irradiation be used to speed up derivatization without causing racemization?
A4: Microwave-assisted synthesis can be a valuable tool for accelerating reactions, but it must be used with caution. While the rapid heating can reduce overall reaction times, the high temperatures achieved can also increase the rate of racemization.[14] It is crucial to carefully optimize the microwave parameters (temperature, time, and power) and to use racemization-suppressing reagents to minimize epimerization.[14]
Q5: What is a reliable, general-purpose protocol for derivatizing β-amino acids for chiral analysis while minimizing racemization?
A5: Derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) is a widely accepted and robust method.[5][7]
Protocol: Derivatization with Marfey's Reagent (L-FDAA)
Caption: Standard protocol for derivatization with Marfey's reagent.
Carpino, L. A. (2009). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a (pp. 660-671). Georg Thieme Verlag.
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
ResearchGate. Application to the synthesis of β²- and β³-amino acids Reaction conditions. [Link]
Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2013). Stereoselective Synthesis of β-Alkylated α-Amino Acids via Palladium-Catalyzed Alkylation of Unactivated Methylene C(sp3)–H Bonds with Primary Alkyl Halides. Journal of the American Chemical Society, 135(33), 12432–12435.
Academia.edu. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. [Link]
Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1–15.
ResearchGate. Novel route to bio-based β-amino acid esters via direct catalytic... [Link]
Zanden, C. M., Wilde, M. J., & Miller, S. J. (2021). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega, 6(44), 30043–30051.
bioRxiv. Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry. [Link]
Google Patents.
Royal Society of Chemistry. Strategies for chiral separation: from racemate to enantiomer. [Link]
National Institutes of Health. Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. [Link]
National Institutes of Health. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. [Link]
American Chemical Society. Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. [Link]
National Institutes of Health. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
Beilstein Journals. Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. [Link]
American Chemical Society. Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. [Link]
Springer. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. [Link]
Technical Support Center: Characterization of 3-[Butyl(methyl)amino]propanoic Acid
Welcome to the analytical support center for 3-[Butyl(methyl)amino]propanoic acid (also known as N-butyl-N-methyl-β-alanine). As a highly polar, zwitterionic β-amino acid derivative, this compound presents unique analyti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the analytical support center for 3-[Butyl(methyl)amino]propanoic acid (also known as N-butyl-N-methyl-β-alanine). As a highly polar, zwitterionic β-amino acid derivative, this compound presents unique analytical challenges. Its structure—comprising a carboxylic acid and a sterically hindered tertiary amine—often leads to poor chromatographic retention, lack of optical detectability, and complex spectral dynamics.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure absolute scientific integrity in your characterization workflows.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: Why does my compound elute in the void volume during standard Reversed-Phase LC (RPLC)?A: 3-[Butyl(methyl)amino]propanoic acid is highly hydrophilic and exists as a zwitterion at physiological pH. Standard C18 RPLC columns rely on hydrophobic interactions, which are fundamentally insufficient to retain this polar molecule. While ion-pairing agents (e.g., trifluoroacetic acid or heptafluorobutyric acid) can force retention, they severely suppress electrospray ionization (ESI) in mass spectrometry[1].
Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). A zwitterionic stationary phase (ZIC-HILIC) provides balanced electrostatic and hydrophilic partitioning, enabling strong retention of underivatized amino acids using MS-compatible mobile phases[1][2].
Q2: I am using UV detection at 254 nm and 210 nm, but I see no peaks. Is my sample degraded?A: No, your sample is likely intact. The molecule lacks an extended conjugated π-system or aromatic ring. Its only chromophore is the carboxylate group, which exhibits very weak absorption below 210 nm. At these low wavelengths, standard mobile phase solvents (like methanol) and buffer salts cause severe baseline drift, masking any potential analyte signal.
Solution: Abandon UV detection. Utilize Mass Spectrometry (LC-MS/MS), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD) for reliable quantification[3].
Q3: My
1
H-NMR spectrum shows broad, unresolved multiplets for the alkyl chain protons near the nitrogen. How can I resolve this?A: Peak broadening in the NMR spectra of tertiary β-amino acids is typically caused by intermediate chemical exchange rates. At neutral pH, the molecule undergoes rapid proton exchange at the zwitterionic isoelectric point, and the sterically hindered tertiary amine may experience restricted rotation or nitrogen inversion.
Solution: Break the zwitterionic state. Adjusting the pH of your NMR sample to fully protonate (< pH 2) or fully deprotonate (> pH 11) the molecule forces it into a single, stable conformation, immediately sharpening the signals.
Part 2: Quantitative Data & Method Comparison
To optimize your workflow, compare the expected quantitative metrics of sub-optimal versus optimized analytical approaches.
Analytical Target
Sub-optimal Approach
Optimized Approach
Key Quantitative Metric
Chromatographic Retention
C18 RPLC
ZIC-HILIC
Retention Factor (
k′
) shifts from < 0.5 to > 2.0
Detection Sensitivity
UV at 210 nm
LC-MS/MS (MRM)
Limit of Detection (LOD) improves from > 10 µg/mL to < 1 ng/mL
NMR Peak Resolution
D
2
O at pH 6.0
D
2
O + DCl at pH 2.0
Full Width at Half Maximum (FWHM) sharpens from > 15 Hz to < 2 Hz
Part 3: Validated Experimental Protocols
Protocol A: LC-MS/MS Method for 3-[Butyl(methyl)amino]propanoic Acid
This protocol utilizes a superficially porous HILIC-Z column to achieve high-efficiency separation without derivatization[3].
Column Selection: Install a ZIC-HILIC column (e.g., 2.1 x 100 mm, 2.7 µm superficially porous particles). Self-Validation Check: Ensure a guard column is installed, as HILIC phases are highly sensitive to matrix particulates[1].
Mobile Phase Preparation:
Buffer A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (The acidic pH ensures the amine is fully protonated, optimizing positive ESI).
Buffer B (Organic): 100% Acetonitrile with 0.1% Formic acid.
Gradient Elution:
Start at 90% B. Ramp down to 60% B over 10 minutes.
Hold at 60% B for 2 minutes, then return to 90% B.
Critical Step: Equilibrate at 90% B for at least 10 column volumes (approx. 5 minutes). HILIC requires extended equilibration to rebuild the aqueous layer on the stationary phase[1].
MS/MS Parameters (Positive ESI):
Precursor Ion: Target
m/z
160.1
[M+H]+
.
Product Ions (MRM): Optimize collision energy to monitor transitions corresponding to the loss of the butyl group or dehydration (loss of H
2
O).
Protocol B: NMR Sample Preparation for High-Resolution Spectra
This protocol eliminates zwitterion-induced peak broadening.
Solvent Selection: Dissolve 5–10 mg of the purified compound in 0.6 mL of Deuterium Oxide (D
2
O).
pH Adjustment: Add 5–10 µL of 1M Deuterium Chloride (DCl) in D
2
O.
Self-Validation Check: Spot a micro-drop of the solution onto pH paper. The pH must read ~2.0. If it is higher, add another 5 µL of DCl. This ensures the carboxylate is protonated (neutral) and the amine is protonated (cationic), locking the conformational state.
Acquisition: Acquire
1
H and
13
C spectra at 298 K.
Part 4: Method Development Visualization
Workflow for LC-MS method development of zwitterionic β-amino acids.
References
Werneth, M., Koellensperger, G., & Hann, S. (2019). Analysis of Underivatized Amino Acids: Zwitterionic Hydrophilic Interaction Chromatography Combined with Triple Quadrupole Tandem Mass Spectrometry. Methods in Molecular Biology. [Link]
Agilent Technologies / LCGC International. (2018). The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. Chromatography Online.[Link]
F. G. Pinto et al. (2014). Metabolic profiling of amino acids in cellular samples via zwitterionic sub-2 μm particle size HILIC-MS/MS. PubMed.[Link]
Technical Support Center: Troubleshooting Emulsions in 3-[Butyl(methyl)amino]propanoic Acid Synthesis
Welcome to the Technical Support Center. Synthesizing amphiphilic amino acids like 3-[Butyl(methyl)amino]propanoic acid often presents a significant downstream bottleneck: severe, unbreakable emulsions during liquid-liqu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Synthesizing amphiphilic amino acids like 3-[Butyl(methyl)amino]propanoic acid often presents a significant downstream bottleneck: severe, unbreakable emulsions during liquid-liquid extraction.
As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Emulsions in this specific synthesis are not random; they are a direct consequence of the molecule's physical chemistry. By understanding the causality behind the emulsion, you can apply targeted, self-validating protocols to break it.
Diagnostic Workflow for Zwitterionic Emulsions
Workflow for diagnosing and resolving emulsions during the workup of amphiphilic zwitterions.
The Causality of the Emulsion: Zwitterionic Surfactancy
3-[Butyl(methyl)amino]propanoic acid contains a hydrophilic core (a basic tertiary amine and an acidic carboxylate) and a hydrophobic tail (the N-butyl group). At its isoelectric point (typically between pH 6.0 and 8.0), the molecule exists almost entirely as a neutral, dipolar zwitterion[1].
In this state, the molecule acts as a highly effective surfactant. The hydrophobic butyl chain solvates into the organic layer, while the charged zwitterionic head remains anchored in the aqueous layer[2]. This dramatically lowers the interfacial tension between the two phases, stabilizing microscopic droplets and creating a stubborn emulsion[3]. To break the emulsion, we must disrupt this thermodynamic stability.
Avoid liquid-liquid extraction. Product acts as an emulsifier.
> 12.0
Anionic (Neutral amine, deprotonated carboxylate)
Low
Low
Perform basic washes to remove neutral amines.
Step-by-Step Troubleshooting Protocols
The following protocols are designed as self-validating systems. Never discard a layer until you have analytically confirmed the location of your product.
Protocol A: The pH-Swing Wash (Chemical Resolution)
Mechanism: Pushing the pH to extreme highs or lows forces the molecule out of its zwitterionic state into a fully cationic or anionic state[3],[1]. This destroys its surfactant properties, forcing it entirely into the aqueous phase and allowing the emulsion to separate.
Identify the Impurity: Determine if you are washing away unreacted N-methylbutylamine (requires basic wash) or unreacted acrylic acid (requires acidic wash).
Adjust pH:
For acidic washes: Carefully add 1M HCl dropwise to the emulsified mixture until the aqueous phase registers a pH < 2 on indicator paper.
For basic washes: Carefully add 1M NaOH dropwise until the aqueous phase registers a pH > 12.
Agitate Gently: Do not shake vigorously. Invert the separatory funnel 3–4 times to allow the acid/base to neutralize the zwitterion[3].
Phase Separation: Allow the funnel to sit for 10 minutes. The emulsion should rapidly clear.
Self-Validation Check: Before discarding the organic wash layer, spot both the aqueous and organic phases on a TLC plate (visualize with Ninhydrin) or run a rapid LCMS. The 3-[Butyl(methyl)amino]propanoic acid must be exclusively in the aqueous layer.
Protocol B: Salting Out (Thermodynamic Resolution)
Mechanism: Adding an excess of salt increases the ionic strength of the aqueous phase. This maximizes the hydrophobic effect, reducing the solubility of organic solvents in the water layer and increasing the density differential between the two phases, physically forcing the droplets to coalesce[3],[4].
Prepare Brine: Formulate a saturated aqueous solution of NaCl.
Addition: Add a volume of brine equivalent to 10–20% of your total emulsion volume directly into the separatory funnel[3].
Saturation: If the emulsion is highly persistent, add solid NaCl or
Na2SO4
directly to the funnel until the aqueous layer is fully saturated (undissolved salt remains at the bottom)[3].
Settle: Swirl gently and let stand for 15 minutes.
Mechanism: If your synthesis generated polymeric byproducts (e.g., polyacrylic acid), these fine, insoluble particulates will accumulate at the biphasic interface, creating a "Pickering emulsion"[3]. Chemical and thermodynamic methods will fail here; the solids must be mechanically removed.
Prepare the Filter: Place a Büchner funnel on a clean filter flask connected to a vacuum line.
Build the Pad: Pour a slurry of Celite® 545 (suspended in your organic solvent) into the funnel to build a 1–2 cm thick pad[3].
Filter: Apply the vacuum and pour the entire emulsified mixture directly through the Celite pad[3].
Rinse & Separate: Rinse the pad with a small amount of clean organic solvent. Transfer the biphasic filtrate back to a clean separatory funnel; the phases will now separate cleanly.
Frequently Asked Questions (FAQs)
Q: Why does dichloromethane (DCM) make my emulsions so much worse?A: DCM is a notorious offender for emulsions[5]. Its density (~1.33 g/mL) is very close to that of highly concentrated or basic aqueous layers. When the density differential between the two phases approaches zero, gravity cannot overcome the stabilization provided by the zwitterionic surfactant. Solution: Swap DCM for Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE), which have much lower densities (~0.90 g/mL and ~0.74 g/mL, respectively) and promote rapid phase separation[5].
Q: If I can't use liquid-liquid extraction at pH 7, how do I actually isolate the final product from the water?A: Because 3-[Butyl(methyl)amino]propanoic acid is highly water-soluble, you should abandon liquid-liquid extraction for the final isolation step. Instead, evaporate the aqueous layer completely to dryness under reduced pressure. Take the resulting crude solid (which contains your product and inorganic salts) and triturate/extract it with a hot organic solvent like hot acetone, ethanol, or isopropanol. The amino acid derivative will dissolve in the hot solvent, while the inorganic salts (like NaCl) will remain insoluble and can be filtered away.
Q: Can temperature adjustments help break the emulsion?A: Yes. Gently warming the mixture decreases the viscosity of the continuous phase, which increases the rate of droplet coalescence[4]. However, only apply heat if you are using non-volatile solvents and your product is thermally stable.
FAQ 1: Why does my solution lose active concentration and generate secondary peaks over time?
Technical Support Center: Troubleshooting 3-[Butyl(methyl)amino]propanoic Acid Stability in Solution Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help research...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 3-[Butyl(methyl)amino]propanoic Acid Stability in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the unique physicochemical challenges of working with 3-[Butyl(methyl)amino]propanoic acid (Molecular Formula:
C8H17NO2
).
Because this molecule is a
β
-amino acid featuring both a tertiary amine and a carboxylic acid, it exhibits zwitterionic behavior and is highly susceptible to specific degradation pathways in aqueous environments. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting protocols.
The Causality:
If your LC-MS or NMR data shows a time-dependent loss of the parent compound alongside the appearance of acrylic acid and N-methylbutylamine, your solution is undergoing base-catalyzed retro-aza-Michael degradation [1].
Because 3-[Butyl(methyl)amino]propanoic acid is a
β
-amino acid, the
Cβ−N
bond is inherently labile. When the solution pH exceeds the
pKa
of the tertiary amine (typically pH > 8.5), the nitrogen becomes deprotonated. The resulting free lone pair of electrons, combined with thermal energy, drives an elimination reaction (retro-Michael addition) that cleaves the molecule into an amine and an
α,β
-unsaturated carbonyl[1][2].
Fig 1: Mechanism of base-catalyzed retro-aza-Michael degradation.
The Protocol: Preparation of Degradation-Resistant Stock Solutions
To halt this degradation, you must lock the amine's lone pair by keeping it protonated.
Weigh the required mass of 3-[Butyl(methyl)amino]propanoic acid powder.
Dissolve the powder in a mildly acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0). Avoid primary alcohols (like methanol or ethanol) to prevent unwanted esterification.
Chill the solution immediately to 4°C to minimize the thermal kinetic energy required to reach the elimination transition state.
Sterile filter through a 0.22 µm PTFE membrane.
Self-Validation Step: Perform a baseline LC-MS injection at
T=0
and
T=72
hours. The intact mass should remain stable at
[M+H]+=160.13
m/z. The protocol is validated if peaks at 73.05 m/z (acrylic acid) and 88.11 m/z (N-methylbutylamine) remain below the 0.1% limit of detection.
FAQ 2: Why does my solution turn cloudy when adjusted to physiological pH?
The Causality:
This is a classic zwitterionic precipitation event. The molecule possesses a carboxylic acid (
pKa≈4.0
) and a tertiary amine (
pKa≈10.0
). At physiological pH (~7.4), the molecule exists almost entirely as a net-neutral zwitterion (the isoelectric point, pI). In this state, intermolecular ionic bonds outcompete ion-dipole interactions with the aqueous solvent, leading to a sharp drop in solubility and subsequent precipitation.
Fig 2: Workflow for mitigating pH-dependent precipitation and degradation risks.
The Protocol: Isoelectric Solubilization
Assess Concentration: If your target concentration is >10 mM at pH 7.4, aqueous buffers alone will fail.
Co-Solvent Addition: Add a biocompatible co-solvent (e.g., 5-10% DMSO or PEG400) to the acidic stock before titrating up to pH 7.4. The co-solvent disrupts the zwitterionic lattice network.
Titration: Slowly titrate with 0.1 M NaOH under vigorous vortexing to prevent localized basic pockets that could trigger retro-Michael degradation.
Self-Validation Step: Measure the optical density at 600 nm (
OD600
). A successful, fully solubilized formulation will yield an
OD600<0.05
.
FAQ 3: What is the +16 Da mass shift appearing in my stored samples?
The Causality:
A +16 Da mass shift is the hallmark of N-oxide formation . Tertiary amines are highly susceptible to electrophilic oxidation by dissolved molecular oxygen (
O2
) or trace peroxides (
H2O2
) found in aging solvents or surfactants (like Tween or Triton X-100)[3][4]. This reaction converts the tertiary amine into 3-[Butyl(methyl)amino]propanoic acid N-oxide[5][6]. Transition metals present in lower-grade buffers can heavily catalyze this oxidative pathway[3][4].
The Protocol: Deoxygenation and Chelation
Solvent Purging: Transfer your aqueous buffer to a heavy-walled vacuum flask. Apply vacuum (20-30 mbar) while sonicating for 10 minutes to strip dissolved
O2
.
Inert Atmosphere: Backfill the flask with Argon gas.
Chelation: Add 1 mM EDTA to the buffer to sequester trace transition metals (e.g., Fe, Cu) that act as oxidation catalysts.
Dissolution: Dissolve the compound under the Argon atmosphere and use only peroxide-free, freshly opened solvents.
Self-Validation Step: Store an aliquot at room temperature for 48 hours. Run an LC-MS analysis; the extracted ion chromatogram for the N-oxide peak (
[M+H+16]+=176.13
m/z) must constitute <0.5% of the parent peak area.
Quantitative Stability Summary
To assist in experimental planning, refer to the following synthesized stability data matrix for 3-[Butyl(methyl)amino]propanoic acid solutions (10 mM):
Storage Condition
pH
Co-Solvents / Additives
Primary Degradation Risk
Expected Shelf Life (>95% Intact)
4°C (Refrigerated)
5.0
None
None (Highly Stable)
> 6 Months
25°C (Ambient)
5.0
None
Trace Oxidation
14 Days
37°C (Incubator)
7.4
5% DMSO
Precipitation / Oxidation
< 48 Hours
37°C (Incubator)
9.0
None
Retro-Aza-Michael
< 12 Hours
25°C (Ambient)
7.4
1 mM EDTA, Argon
None (Stabilized)
7 Days
References
JP2019524759A - Drug conjugates using self-stabilizing linkers with improved physiochemical properties. Google Patents.
KR20190038579A - A drug conjugate with a self-stabilizing linker having improved physicochemical properties. Google Patents.
Product Class 3: Amine N-Oxides. Thieme Connect.
Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central (PMC).
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.
Mild and Efficient Flavin-Catalyzed H2O2 Oxidation of Tertiary Amines to Amine N-Oxides. ACS Publications.
Technical Support Center: Purification of 3-[Butyl(methyl)amino]propanoic Acid
Welcome to the technical support center for the purification of 3-[Butyl(methyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 3-[Butyl(methyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this N-substituted beta-amino acid. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve the highest possible purity for your compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 3-[Butyl(methyl)amino]propanoic acid?
The impurity profile of your final compound is intrinsically linked to its synthetic route. Most syntheses involve either a Michael addition of N-butylmethylamine to an acrylate or the alkylation of a β-alanine derivative. Therefore, impurities typically fall into three categories:
Process-Related Impurities: These are unreacted starting materials or reagents from the synthesis. Common examples include residual N-butylmethylamine, acrylic acid (or its ester), and solvents used in the reaction.
Side-Reaction Products: These can include products of over-alkylation or side-reactions involving the solvent or base. For instance, if N-methyl-β-alanine were alkylated with a butyl halide, a small amount of di-butylated quaternary ammonium salt might form.
Degradation Products: 3-[Butyl(methyl)amino]propanoic acid, like many amines, can be susceptible to oxidative degradation over time. Impurities can also arise from the decomposition of the product during workup or storage, especially at elevated temperatures.[1][2]
Q2: My final product is a persistent, viscous oil that refuses to crystallize. What are my options?
This is a very common issue with N-substituted amino acids, which often have low melting points and a high affinity for residual solvents. Before attempting advanced purification, ensure all volatile solvents have been thoroughly removed under high vacuum. If it remains an oil, consider these strategies:
Induce Crystallization: Try dissolving the oil in a minimal amount of a good solvent (e.g., isopropanol, acetone) and then slowly adding a poor solvent (an "anti-solvent") like heptane, hexane, or diethyl ether until turbidity persists. Chilling the mixture, scratching the inside of the flask with a glass rod, or adding a seed crystal can initiate crystallization. A patented method for related Boc-amino acids involves obtaining the oil, adding seed crystals, and then adding a weak polar solvent for pulping to induce solidification.[3]
Salt Formation: Convert the free amino acid to a well-defined crystalline salt. Reacting your compound with a stoichiometric amount of an acid like hydrochloric acid (in isopropanol or ether) or oxalic acid can yield a salt that is often highly crystalline and easier to handle and purify by recrystallization.
Chromatography: If crystallization fails, column chromatography is the most effective alternative. Given the compound's polarity, ion-exchange chromatography is often the best choice for high purity.
Q3: What is the most reliable method for assessing the purity of my final product?
A multi-faceted approach is always best. For routine checks, High-Performance Liquid Chromatography (HPLC) is the industry standard.[4]
Reversed-Phase HPLC (RP-HPLC): This is excellent for separating the target compound from less polar impurities. A C18 column with a mobile phase of acetonitrile/water containing an ion-pairing agent like trifluoroacetic acid (TFA) is a good starting point.
Quantitative NMR (qNMR): This provides structural confirmation and can quantify the purity against a certified internal standard without needing a reference standard of the compound itself.
LC-MS: This is invaluable for identifying the molecular weights of unknown impurity peaks observed in the HPLC, which can provide clues to their identity.[5]
Q4: I see a persistent impurity with a very similar polarity to my product. How can I separate them?
This is where exploiting the amphoteric nature of your amino acid becomes critical. The charge of 3-[Butyl(methyl)amino]propanoic acid is highly dependent on pH. An impurity that has a similar polarity at one pH may have a different charge state at another.
Ion-Exchange Chromatography (IEX): This is the most powerful technique for this scenario.[6] By using a pH gradient, you can finely tune the conditions where your product binds to or elutes from the resin, allowing for sharp separation from impurities with different isoelectric points (pI).
pH-Mediated Extraction: Before chromatography, you can attempt a careful liquid-liquid extraction by adjusting the pH of the aqueous phase. For example, adjusting the pH to just below the pI of your compound might protonate a more basic impurity, allowing it to be extracted, while your zwitterionic product remains in the aqueous layer.
Section 2: Troubleshooting Guide for Common Purification Issues
This section provides structured solutions to specific problems you may encounter during purification.
¹H NMR: Look for the characteristic vinyl protons of acrylic acid (~5.8-6.4 ppm) or the N-methyl and butyl signals of the starting amine that do not correspond to the product's structure.
GC-MS: Volatile starting materials are easily detected by GC-MS analysis of your crude product.
Root Cause: Incomplete reaction or improper stoichiometry of reagents.
Solution: Acid-Base Extraction Workflow
This method leverages the different pKa values of the acidic product, basic starting amine, and acidic starting acrylate.
Step
Action
Rationale
1
Dissolve Crude Product
Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
2
Acid Wash
Wash the organic layer with a dilute acid solution (e.g., 1M HCl).
3
Base Wash
Wash the organic layer with a dilute base solution (e.g., saturated NaHCO₃).
4
Isolate Product
Adjust the pH of the combined aqueous layers from steps 2 & 3 to the isoelectric point (pI) of the product (typically pH 3-5 for β-amino acids). The product will precipitate or can be extracted with an organic solvent like ethyl acetate.
Issue 2: Product is an Intractable Oil or has Poor Crystalline Form
Diagnosis: The product fails to solidify upon solvent removal, even under high vacuum, or precipitates as an amorphous solid or "gummy" precipitate.
Root Cause: The compound has a low melting point, or trace impurities (especially water or solvents) are inhibiting the formation of a crystal lattice.
Solution: Optimized Recrystallization Protocol
Issue 3: Contamination with Highly Polar or Charged Impurities
Diagnosis: Impurities are not removed by standard organic solvent extraction. They may appear as very polar spots on a normal-phase TLC plate or elute very early (near the void volume) on a reversed-phase HPLC column.
Root Cause: These are often salts, degradation by-products with multiple charged groups, or residual amino-acid-like starting materials.
Solution: Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge at a given pH.[7] Since your product is amphoteric, it can exist as a cation, zwitterion, or anion. This property is key to its purification.
Section 3: Detailed Experimental Protocols
Protocol 1: Recrystallization from an Isopropanol/Heptane Solvent System
This protocol is a starting point for inducing crystallization from an oil or purifying a semi-pure solid.
Dissolution: Place the crude 3-[Butyl(methyl)amino]propanoic acid (e.g., 5.0 g) into a clean Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of warm isopropanol (e.g., 10-15 mL) and stir until the oil is completely dissolved. Gentle heating (to ~40-50°C) may be required.
Anti-Solvent Addition: While stirring at room temperature, slowly add heptane dropwise from a dropping funnel. Observe the solution for the first sign of persistent cloudiness (turbidity).
Induce Crystallization: Once the solution is faintly turbid, stop adding heptane. If crystals do not form spontaneously, scratch the inside wall of the flask below the liquid level with a glass rod. Alternatively, add a tiny seed crystal of pure product if available.
Crystal Growth: Once crystallization begins, allow the flask to stir slowly at room temperature for 1-2 hours to allow for substantial crystal growth. Then, transfer the flask to an ice bath or refrigerator (4°C) for at least 4 hours (or overnight) to maximize precipitation.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the filter cake with a small amount of ice-cold heptane (or a 1:5 mixture of isopropanol:heptane) to remove any soluble impurities clinging to the crystals.
Drying: Dry the purified crystals under high vacuum to a constant weight.
Purity Check: Assess the purity of the mother liquor and the final product by HPLC or TLC to confirm the successful removal of impurities.
Protocol 2: High-Purity Purification by Strong Cation Exchange (SCX) Chromatography
This protocol is designed to remove both more and less basic/acidic impurities to achieve >99% purity.
Resin Preparation: Select a strong cation exchange resin (e.g., Dowex® 50WX8 or similar). Prepare a slurry in a low-pH buffer (e.g., 0.1 M acetic acid, pH ~2.8) and pack it into a suitable chromatography column. Equilibrate the packed column by washing with 5-10 column volumes (CV) of the low-pH buffer until the eluent pH matches the buffer pH.
Sample Preparation & Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal volume of the low-pH buffer. Ensure the pH is low enough to fully protonate the secondary amine, rendering the molecule a cation. Apply the sample solution carefully to the top of the resin bed.
Washing: After loading, wash the column with 2-3 CV of the low-pH buffer. This will elute any neutral or anionic impurities that do not bind to the resin.
Elution: Elute the bound product from the column. This can be done in two ways:
pH Gradient Elution: Gradually increase the pH of the mobile phase by using a series of buffers or a gradient mixer. The product will elute as the pH approaches and surpasses its isoelectric point. A common elution buffer is dilute ammonium hydroxide (e.g., 0.5 to 2.0 M).
High Salt Elution: Use a buffer at the same low pH but with a high salt concentration (e.g., 1-2 M NaCl). The high concentration of cations (Na⁺) will compete with the product for binding sites on the resin, causing it to elute.
Fraction Collection & Analysis: Collect fractions throughout the elution process. Analyze each fraction by TLC (using a ninhydrin stain) or by spotting onto a plate and checking for a UV response after basifying with triethylamine if the product has a chromophore.
Product Isolation: Combine the fractions containing the pure product.
If eluted with a volatile buffer (ammonium hydroxide, acetic acid), the solvent can be removed by rotary evaporation and lyophilization.
If a non-volatile salt (NaCl) was used, the product must be desalted using a reversed-phase C18 plug or by dialysis before final isolation.
Final Purity Verification: Confirm the purity of the final isolated solid by HPLC and NMR.
References
Vertex AI Search, based on a synthesis of a related compound, which uses TLC for monitoring and extraction for initial purific
Arnold, F. H., & Grodzinski, P. (Eds.). (2011). Directed Evolution of Proteins. Humana Press. Discusses biocatalytic synthesis, where purification of polar amino acids can be challenging.
"Separation and Refining of Amino acids." Ion Exchange Resins, Diaion. Provides a detailed overview of using ion-exchange resins for amino acid purification based on their charge properties. [Link]
Tang, T. P., & Ellman, J. A. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry, 67(21), 7819–7832. Describes chromatographic purification of related N-sulfinyl β-amino esters. [Link]
NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. NIST Chemistry WebBook. Provides thermochemical data for a related beta-amino acid. [Link]
Frey, P. A. (2004). Methods for the preparation of β-amino acids. Google Patents. Discusses the importance of purified β-amino acids.
CN112661672A. (2021). Crystallization method of Boc-amino acid. Google Patents. Describes methods to crystallize oily Boc-protected amino acids.
US10975031B2. (2021). Method for purifying aromatic amino acids. Google Patents.
Liang, K., et al. (2018). Amino acids as biomimetic crystallization agents for the synthesis of ZIF-8 particles. RSC Advances. Discusses the role of amino acids in crystallization processes. [Link]
Dubey, S., et al. (2018). An Overview on Various Analytical Methodologies for the Determination of Impurities in Pharmaceuticals. Indo American Journal of Pharmaceutical Sciences. Discusses various sources of impurities including degradation and storage. [Link]
Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Identifies degradation products in related amine systems. [Link]
Ok, S., & Ozer, T. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules. Reviews analytical methods like HPLC for analyzing amino acid impurities. [Link]
common pitfalls in the synthesis of β-amino acid derivatives
Welcome to the Technical Support Center for β-Amino Acid Synthesis . As a Senior Application Scientist, I have structured this knowledge base to move beyond generic textbook advice.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for β-Amino Acid Synthesis . As a Senior Application Scientist, I have structured this knowledge base to move beyond generic textbook advice. Here, we dissect the root chemical causes of synthesis failures and provide field-proven, self-validating workflows to ensure high-yield, stereopure β-amino acid derivatives.
Diagnostic Knowledge Base (Troubleshooting & FAQs)
Issue Ticket #001: Arndt-Eistert Homologation Side Reactions
User Query: I am synthesizing a β-amino acid via the Arndt-Eistert homologation of an N-protected α-amino acid. However, LC-MS shows a massive spike in an α-chloromethylketone byproduct instead of my desired diazoketone. How do I prevent this?
Root Cause Analysis:
This is a classic stoichiometric pitfall. During the activation step, treating the carboxylic acid with thionyl chloride or oxalyl chloride generates an acid chloride. When this reacts with diazomethane, HCl is liberated as a byproduct. If diazomethane is not present in a strict, massive excess, the liberated HCl rapidly protonates the newly formed diazoketone, driving a substitution reaction that yields the dead-end α-chloromethylketone and nitrogen gas[1].
The Solution:
Implement the Newman–Beal modification . By introducing a tertiary amine base, such as triethylamine (Et₃N), into the diazomethane solution, you create an in situ HCl scavenger. The Et₃N completely neutralizes the acid before it can attack the diazoketone[1].
Advanced Alternative: To avoid the explosive hazards of batch diazomethane generation, upgrade to a continuous-flow reactor setup. Recent advancements demonstrate that generating diazomethane in flow, followed immediately by a photochemical Wolff rearrangement (using 365 nm LEDs), bypasses intermediate isolation entirely, enhancing safety and yield[2][3].
Issue Ticket #002: Loss of Enantioselectivity in Mannich Reactions
User Query: My asymmetric Mannich reaction for de novo β-amino acid synthesis is yielding poor enantiomeric excess (ee% ~60%). I am using an imine and an enolate equivalent. What is driving this racemization?
Root Cause Analysis:
Poor enantiocontrol in Mannich-type reactions typically stems from background, uncatalyzed racemic pathways outcompeting the chiral catalyst, or from post-reaction epimerization of the highly labile α-proton in the resulting product[4].
The Solution:
Shift to a highly controlled, tightly-bound catalytic system. For instance, N-heterocyclic carbenes (NHCs) can catalyze the reaction using α-aryloxyacetaldehydes. The NHC facilitates the elimination of a phenoxide anion to generate an enol/enolate intermediate that is sterically locked by the catalyst. This ensures a highly stereocontrolled addition to a tosylimine[5].
Issue Ticket #003: Epimerization During Peptide Coupling
User Query: I successfully synthesized my chiral β-amino acid. However, during fragment coupling to form a macrocycle precursor, I observe severe epimerization at the stereocenter. How do I couple sterically hindered β-amino acids without losing stereochemical integrity?
Root Cause Analysis:
β-amino acids, especially those with bulky side chains, suffer from severely retarded coupling kinetics due to steric hindrance[6]. This sluggishness provides ample time for base-catalyzed epimerization to occur. The base in the reaction mixture directly deprotonates the activated ester intermediate (often via an oxazolone-like mechanism) before the incoming amine can successfully attack[7].
The Solution:
You must maximize the electrophilic activation rate while minimizing base strength.
Saponification: If your synthesis involves deprotecting a methyl ester prior to coupling, avoid harsh bases like LiOH. Instead, use trimethyltin hydroxide (Me₃SnOH) under mild conditions, which quantitatively saponifies esters without inducing epimerization[7].
Coupling Reagents: Switch from standard carbodiimides (like EDCI) to highly reactive uronium/aminium salts like HATU combined with HOAt[7].
Base Selection: Replace strong, unhindered bases with sterically hindered, less nucleophilic bases like 2,4,6-collidine.
Every protocol below is designed as a self-validating system. Do not proceed to the next step without passing the listed analytical checkpoint.
Protocol A: Safe Arndt-Eistert Homologation via Newman-Beal Modification
Activation: Dissolve the N-protected α-amino acid (1.0 eq) in anhydrous THF at 0 °C. Add N-methylmorpholine (1.1 eq) and isobutyl chloroformate (1.05 eq) to form the mixed anhydride.
Validation Checkpoint: TLC (UV/Ninhydrin) must show complete consumption of the starting material within 30 minutes.
Diazoketone Formation: Filter the precipitated salts. Add the filtrate dropwise to a pre-chilled (0 °C) ethereal solution of diazomethane (2.0 eq) containing Et₃N (1.1 eq). Stir for 2 hours.
Validation Checkpoint: Monitor via IR spectroscopy. The appearance of a strong diazo peak at ~2100 cm⁻¹ confirms successful conversion.
Wolff Rearrangement: Concentrate the mixture cautiously. Redissolve in methanol, add silver benzoate (0.1 eq) and Et₃N (2.0 eq), and sonicate in the dark for 4 hours.
Validation Checkpoint: IR spectroscopy must show the complete disappearance of the 2100 cm⁻¹ diazo peak and the appearance of the ester carbonyl at ~1740 cm⁻¹.
Protocol B: Epimerization-Free Peptide Coupling of β-Amino Acids
Mild Saponification: Dissolve the β-amino acid methyl ester in toluene. Add Me₃SnOH (3.0 eq) and heat to 80 °C for 6 hours[7].
Validation Checkpoint: LC-MS must confirm the exact mass of the free acid. Crucially, the chromatogram must show a single sharp peak (no diastereomeric splitting).
Activation & Coupling: Dissolve the free acid (1.0 eq) and the incoming amine (1.1 eq) in anhydrous DMF at 0 °C. Add HATU (1.2 eq), HOAt (1.2 eq), and 2,4,6-collidine (2.5 eq)[7]. Stir for 12 hours, allowing the reaction to slowly reach room temperature.
Validation Checkpoint: Perform chiral HPLC comparing the crude product against a deliberately synthesized racemic standard. You must observe >99% retention of stereochemistry.
Performance Metrics & Quantitative Data
The following table summarizes the expected quantitative improvements when transitioning from traditional methods to the optimized protocols described above.
Synthesis Pitfall
Traditional Approach
Optimized Approach
Key Metric Improvement
Homologation Side Reactions
Standard Arndt-Eistert (No Scavenger)
Newman-Beal Mod (+ Et₃N)
α-chloromethylketone reduced from >30% to <2%
Homologation Scalability
Batch Diazomethane Generation
Photochemical Flow Reactor (365 nm)
Overall Yield: 40% → 85-95% (Zero explosive risk)
Mannich Enantioselectivity
Uncatalyzed / Basic Amine Catalysis
NHC-Catalyzed Addition
Enantiomeric Excess (ee%): 50-70% → >95%
Coupling Epimerization
EDCI / LiOH Saponification
HATU/HOAt / Me₃SnOH Saponification
Epimerization Rate: >20% → <1%
Troubleshooting Decision Tree
Use the following logical workflow to diagnose and bypass common bottlenecks in your synthesis pipeline.
Workflow for identifying and resolving common pitfalls in the synthesis and coupling of β-amino acids.
References
Enantioselective Synthesis of β-amino acids: A Review
SciSpace[Link]
N-heterocyclic carbene-catalyzed enantioselective Mannich reactions with alpha-aryloxyacetaldehydes
PubMed / J Am Chem Soc.[Link]
Technical Support Center: Optimizing Chromatographic Separation of 3-[Butyl(methyl)amino]propanoic Acid Isomers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic challenges associated with highly polar, amphoteric molecules.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic challenges associated with highly polar, amphoteric molecules.
3-[Butyl(methyl)amino]propanoic acid is a zwitterion. At physiological and typical mobile phase pH ranges, it contains both a protonated tertiary amine and a deprotonated carboxylic acid. This dual-charge state results in a net-neutral but highly polar molecule that resists partitioning into traditional hydrophobic stationary phases. Furthermore, separating its isomers—whether they are aliphatic chain variants (e.g., isobutyl vs. n-butyl) or positional isomers along the propanoic backbone—requires exploiting subtle differences in spatial charge distribution and hydrodynamic volume.
This guide provides mechanistic troubleshooting, validated workflows, and specific protocols to ensure robust, isomer-resolved separations.
Part 1: Core Troubleshooting Guide & FAQs
Q: Why does 3-[Butyl(methyl)amino]propanoic acid elute in the void volume on my standard C18 column?A: This is a classic symptom of zwitterion hydrophilicity. At a pH of 4.0–8.0, the molecule is fully ionized. The highly polar nature of the charged amine and carboxylate groups creates a dense hydration shell, preventing the molecule from partitioning into the hydrophobic C18 stationary phase[1].
Solution: You must switch the retention mechanism. Either utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to partition the analyte into an aqueous enriched layer[2], or use a Mixed-Mode column that incorporates ion-exchange sites[1].
Q: How do I separate positional isomers (e.g., 2-[Butyl(methyl)amino]propanoic acid vs. 3-[Butyl(methyl)amino]propanoic acid)?A: Positional isomers of zwitterions have nearly identical mass-to-charge ratios and overall hydrophobicity, making them indistinguishable in standard Reversed-Phase (RP) or HILIC modes[3]. However, the spatial distance between the positive and negative charges differs between the alpha, beta, and gamma positions.
Solution: Utilize Mixed-Mode chromatography (e.g., Obelisc N). The stationary phase contains both hydrophobic chains and embedded charged groups. The isomers will interact differently based on the steric alignment of their charged centers with the stationary phase, allowing for baseline resolution[1].
Q: I am experiencing severe peak tailing and shifting retention times in HILIC mode. What is the mechanism behind this, and how can I fix it?A: Peak tailing in HILIC for amine-containing compounds is driven by secondary electrostatic interactions with unshielded, ionized silanol groups (Si-O⁻) on the silica support. Shifting retention times indicate that the water layer on the stationary phase has not fully equilibrated[4].
Solution: Ensure your mobile phase contains at least 10–20 mM of a volatile buffer (e.g., Ammonium Formate) to increase ionic strength and shield silanol interactions[4]. Additionally, equilibrate the column with at least 20 column volumes of mobile phase to establish a stable aqueous enrichment layer.
Part 2: Decision Matrix & Workflows
Figure 1: Decision matrix for selecting the optimal chromatographic mode for zwitterionic isomers.
Figure 2: Standardized HILIC-MS/MS workflow for the analysis of highly polar ampholytes.
Part 3: Step-by-Step Experimental Protocols
Protocol A: Mixed-Mode Separation for Positional Isomers
This protocol is self-validating; if the buffer concentration is incorrect, the retention time of the zwitterion will drastically shift, serving as an immediate indicator of system suitability.
Mobile Phase Preparation:
Isocratic Elution: Prepare a mobile phase of 75% Acetonitrile and 25% Water.
Buffer Addition: Add Ammonium Acetate to achieve a final concentration of 20 mM. Adjust the pH to 4.0 using glacial acetic acid. Causality: pH 4.0 ensures the carboxylate group is partially protonated, modulating the electrostatic interaction with the stationary phase.
Column Selection: Install a Mixed-Mode column (e.g., SIELC Obelisc N, 150 x 4.6 mm, 5 µm)[1].
Equilibration: Flush the system with 15–20 column volumes at 1.0 mL/min to ensure the embedded ion-exchange groups are fully saturated with the acetate counter-ions.
Sample Preparation: Dilute the analyte in the mobile phase to prevent solvent-mismatch breakthrough.
Execution: Inject 5 µL. Monitor via ELSD or MS/MS. Positional isomers will elute sequentially based on the distance between their amine and carboxylate centers.
Protocol B: HILIC-MS/MS Separation for Aliphatic Isomers
Use this protocol when differentiating hydrophobic variations (e.g., isobutyl vs. n-butyl groups) where MS/MS fragmentation patterns are nearly identical[3].
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
Mobile Phase B: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water.
Column Selection: Install a BEH Amide or ZIC-HILIC column (2.1 x 100 mm, 1.7 µm)[4].
Sample Preparation: Critical Step. Ensure the final sample diluent contains at least 75% Acetonitrile. Injecting highly aqueous samples in HILIC disrupts the stationary phase water layer, causing peak splitting.
Gradient Elution:
0–2 min: Hold at 95% B.
2–10 min: Linear ramp to 50% B. (Decreasing the organic solvent elutes the polar analytes).
The following table summarizes the expected chromatographic behavior of 3-[Butyl(methyl)amino]propanoic acid across different separation modes.
Chromatographic Mode
Stationary Phase
Mobile Phase Composition
Retention Mechanism
Isomer Resolution Capability
Reversed-Phase (RP)
C18 / C8
Water/MeCN + 0.1% FA
Hydrophobic partitioning
Poor (Elutes near void volume)
Ion-Pairing RP
C18
Water/MeCN + 0.1% HFBA
Hydrophobic + Ion-Pairing
Moderate (Suppresses MS signal)
HILIC
BEH Amide / ZIC-HILIC
MeCN/Water + 10mM NH₄FA
Aqueous layer partitioning
High for aliphatic chain variants
Mixed-Mode
Obelisc N / Primesep
MeCN/Water + 20mM NH₄OAc
Hydrophobic + Ion-Exchange
High for positional isomers
Part 5: References
SIELC Technologies. "New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions." SIELC Technologies. URL:[Link]
Su et al. "Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics." Analytical Chemistry (via PMC). URL:[Link]
"UCL-MetIsoLib: A Public High-Resolution Tandem Mass Spectrometry Library for HILIC-Based Isomer-Resolved Profiling of Glycolysis." bioRxiv. URL:[Link]
Radoičić, A. et al. "Chromatographic HILIC indexes to characterize the lipophilicity of zwitterions." Journal of Separation Science (via ResearchGate). URL: [Link]
Technical Support Center: Troubleshooting Boc Deprotection of Tertiary β-Amino Acids
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected roadblocks when incorporating highly sterically hindered building blocks into their work...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected roadblocks when incorporating highly sterically hindered building blocks into their workflows.
Removing the tert-butyloxycarbonyl (Boc) protecting group from a tertiary β-amino acid (such as fully substituted β3,3-amino acids or N-alkylated β-amino acids) is notoriously difficult. Standard deprotection protocols that work flawlessly for primary α-amino acids often result in incomplete reactions, deletion sequences, or complex side-product mixtures when applied to these hindered substrates. This guide provides the mechanistic insight, quantitative data, and self-validating protocols necessary to overcome these kinetic barriers.
Mechanistic Causality: Why Do Tertiary β-Amino Acids Fail?
To troubleshoot effectively, we must first understand the causality of the failure. Boc deprotection is an acid-catalyzed process with a second-order dependence on acid concentration[1]. The reaction proceeds via the protonation of the carbamate oxygen, followed by the rate-limiting cleavage of the C–O bond to release a tert-butyl cation and a carbamic acid, which subsequently decarboxylates[2].
The Kinetic Barrier: In tertiary β-amino acids, the bulky substituents physically shield the carbamate group. This steric blockade prevents the solvated protons from efficiently accessing the oxygen. Even if protonation occurs, the extreme steric crowding restricts the conformational freedom required to reach the transition state for C–O bond cleavage. Consequently, the reaction stalls[1].
Caption: Acid-catalyzed Boc deprotection mechanism highlighting the kinetic barrier of steric shielding.
Quantitative Comparison of Deprotection Conditions
When standard conditions fail, optimization requires adjusting the acid strength, solvent coordination, and thermodynamics. Below is a summarized matrix of deprotection conditions tailored to substrate hindrance.
Acid System
Concentration
Time (h)
Temp (°C)
Application & Substrate Suitability
TFA / DCM
20 - 50%
0.5 - 2
0 to 25
Standard unhindered primary/secondary α-amino acids[1].
TFA / Scavengers
95%
1 - 4
25
Moderately hindered sequences, SPPS with sensitive residues[1].
Do not rely on arbitrary reaction times. The following protocols are designed as self-validating systems to ensure absolute confidence in your deprotection step.
Protocol A: Aggressive Solution-Phase Deprotection (4M HCl in Dioxane)
Use this protocol when TFA/DCM mixtures yield incomplete deprotection for isolated tertiary β-amino acids.
Causality: HCl is a stronger acid than Trifluoroacetic Acid (TFA). 1,4-Dioxane provides a polar, coordinating environment that stabilizes the charged transition state without the volatility issues of DCM at elevated temperatures[1][3].
Preparation: Dissolve the Boc-protected tertiary β-amino acid in a minimal volume of anhydrous 1,4-dioxane to achieve a 0.1 M concentration[1].
Acid Addition: Cool the reaction flask to 0°C using an ice bath to control the initial exotherm. Slowly add 10–20 equivalents of 4M HCl in 1,4-dioxane.
Kinetic Drive: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 1–2 hours. If the substrate is exceptionally hindered, apply gentle heating (35–40°C)[1].
Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The complete disappearance of the starting material mass (M+H) and the emergence of the deprotected mass (M - 100 Da for Boc loss) confirms reaction completion. Do not proceed to workup until this is verified.
Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual HCl and dioxane, yielding the amine hydrochloride salt[1].
Use this protocol for resin-bound peptides containing tertiary β-amino acids.
Resin Solvation: Ensure the resin is fully swollen in DCM for 30 minutes before initiating deprotection. Proper swelling exposes the internal polymer matrix[1].
Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS (Triisopropylsilane), and 2.5% H₂O[1]. Note: Add 2.5% EDT if Cys/Met residues are present[4].
Cleavage: Add the cocktail to the resin and agitate gently at room temperature for 2 to 4 hours.
Validation Checkpoint: Perform a Chloranil test on a few isolated resin beads. A positive result (green/blue color on the beads) confirms the presence of the free secondary/tertiary amine.
Isolation: Drain the reaction vessel, wash the resin extensively with DCM and DMF, and proceed with the next coupling cycle.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for incomplete Boc deprotection in solution and solid-phase synthesis.
Frequently Asked Questions (FAQs)
Q: Why is my ninhydrin (Kaiser) test showing a false negative after deprotecting a tertiary β-amino acid?A: The ninhydrin test relies on the formation of Ruhemann's purple, which strictly requires a primary amine. Tertiary amines lack the necessary protons to complete this condensation, resulting in a yellow or faint brown false negative.
Solution: Switch to the Chloranil test (which detects secondary and tertiary amines) or perform a micro-cleavage followed by LC-MS analysis to validate deprotection.
Q: I am observing a +56 Da mass adduct on my peptide. What caused this and how do I fix it?A: This indicates side-chain alkylation. During Boc cleavage, the protecting group fragments into CO₂ and a highly reactive tert-butyl cation[2]. If this carbocation is not immediately quenched, it will act as a potent electrophile and alkylate electron-rich residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys)[1][4].
Solution: Incorporate nucleophilic scavengers into your cleavage cocktail. A standard mixture of 95% TFA, 2.5% TIS (triisopropylsilane), and 2.5% H₂O effectively quenches the cation, acting as a hydride donor to convert it to inert isobutane[1].
Q: Can I accelerate solid-phase deprotection by using 100% TFA instead of a TFA/DCM mixture?A: No, using 100% TFA is often counterproductive for solid-phase peptide synthesis (SPPS).
Causality: Deprotection in SPPS is a heterogeneous kinetic process that requires the polystyrene resin to swell, exposing the reactive sites. 100% TFA is a poor swelling solvent compared to DCM. It causes the polymer matrix to shrink, physically trapping the sterically hindered tertiary β-amino acids and blocking acid access, ultimately leading to lower purity[1].
Solution: Maintain a minimum of 50% DCM to ensure optimal resin swelling, or use optimized high-TFA scavenger cocktails (e.g., 95% TFA / 5% scavengers) only if the specific resin type (like PEG-based resins) supports it.
[3] Title: Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Source: ACS Publications | URL: [Link]
Comparative Analysis of Synthetic Routes to β-Amino Acids: A Technical Guide
Introduction: The Strategic Value of β-Amino Acids The incorporation of β-amino acids into peptidomimetics and small-molecule drugs represents a major strategic advantage in modern drug development. The presence of an α-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of β-Amino Acids
The incorporation of β-amino acids into peptidomimetics and small-molecule drugs represents a major strategic advantage in modern drug development. The presence of an α-methylene group gives β-amino acids higher conformational flexibility compared to their α-amino analogues, which strongly affects the secondary structure of β-peptides[1]. More importantly, this structural modification imparts profound metabolic stability, as standard proteolytic enzymes fail to recognize and cleave β-peptide bonds[2].
For researchers and process chemists, selecting the optimal synthetic route to these chiral building blocks is critical. This guide objectively evaluates the three most prominent synthetic methodologies—Arndt-Eistert Homologation, Asymmetric Mannich Reactions, and Transition-Metal Catalyzed Asymmetric Hydrogenation—analyzing their mechanistic causality, scalability, and providing self-validating experimental protocols.
Route 1: Arndt-Eistert Homologation (Chiral Pool Strategy)
The Arndt-Eistert homologation remains the gold standard for synthesizing β-amino acids when the corresponding natural α-amino acid is readily available[1].
Mechanistic Causality
The core of this methodology is the Wolff Rearrangement of an α-diazoketone intermediate[3]. Causally, the reaction is driven by the expulsion of thermodynamically stable nitrogen gas (
N2
), which forces the 1,2-migration of the chiral alkyl group to form a highly reactive ketene[3]. Because the migrating group does not decouple from the chiral center during the transition state, the reaction proceeds with near-perfect retention of stereochemical integrity[3].
Historically, the reliance on diazomethane (
CH2N2
)—a highly toxic and explosive gas—limited this route's scalability[1]. However, modern continuous flow chemistry mitigates this by generating and consuming anhydrous
CH2N2
on-demand within a microreactor, minimizing the active hazardous volume[1].
Objective: Synthesis of N-Boc-β-phenylalanine from N-Boc-L-phenylalanine.
Activation: Dissolve N-Boc-L-phenylalanine (10.0 g, 37.7 mmol) in 200 mL anhydrous THF under nitrogen. Cool to -15 °C. Add N-methylmorpholine (NMM) followed by isobutyl chloroformate to form the mixed anhydride[3].
Diazoketone Formation: Introduce the mixed anhydride into a continuous flow reactor interfaced with a gas-permeable membrane supplying in situ generated
CH2N2
[1].
Wolff Rearrangement: Collect the α-diazoketone effluent. Cool to -25 °C and add a sonicated solution of Silver(I) benzoate (10 mol%) in triethylamine[3]. Allow to warm to room temperature and stir for 2 hours in the presence of water to capture the ketene as the homologated carboxylic acid[2].
Validation Checkpoint (Self-Validating System):
In-Process Control (IPC): Monitor the effluent from step 2 via inline FTIR. The presence of a strong diazo stretching band at ~2100 cm⁻¹ confirms successful diazoketone formation.
Endpoint Validation: The complete disappearance of the 2100 cm⁻¹ band during step 3 validates the total conversion of the diazoketone to the ketene intermediate.
Caption: Workflow and mechanism of the Arndt-Eistert homologation.
For β-amino acids lacking a natural α-amino precursor, the asymmetric Mannich reaction offers a direct, highly enantioselective route converting simple aldehydes and amines into optically active β-amino derivatives[4].
Mechanistic Causality
This route relies on bifunctional organocatalysts, such as squaramide cinchona alkaloids[5]. The causality of the stereocontrol is rooted in dual-activation: the squaramide moiety acts as a hydrogen-bond donor, lowering the LUMO of the in situ generated imine electrophile. Simultaneously, the basic quinuclidine nitrogen of the cinchona alkaloid deprotonates the malonate nucleophile, raising its HOMO[5]. This dual coordination locks the substrates into a highly rigid, organized transition state, forcing nucleophilic attack from a single enantioface[5].
Objective: Synthesis of a chiral β-amino acid derivative bearing a 1,3,4-thiadiazole moiety.
Reaction Setup: In a reaction vial, mix 2-amino-1,3,4-thiadiazole (1.0 mmol), an aromatic aldehyde (1.2 mmol), and dimethyl malonate (1.5 mmol) in 2.0 mL of toluene[5].
Catalysis: Add 10 mol% of the chiral squaramide cinchona alkaloid catalyst (SQ)[5].
Incubation: Stir the mixture at 60 °C for 90–110 hours[5].
Validation Checkpoint (Self-Validating System):
In-Process Control (IPC): Monitor the consumption of the aldehyde via TLC or LC-MS to ensure the in situ imine generation and subsequent nucleophilic attack are proceeding.
Endpoint Validation: Post-purification, analyze the product using Chiral HPLC (e.g., Chiralpak IA column) against a racemic standard. A successful run must yield an enantiomeric excess (ee) of >90%[5].
Caption: Bifunctional organocatalysis in the asymmetric Mannich reaction.
Route 3: Asymmetric Hydrogenation (Transition Metal Catalysis)
For industrial-scale manufacturing, the catalytic asymmetric hydrogenation of β-dehydroamino acids is the most cost-effective and scalable approach[6].
Mechanistic Causality
This method utilizes Rhodium (Rh) or Ruthenium (Ru) transition metals complexed with chiral biaryl diphosphine ligands[7]. The choice of ligand is the causal factor for success. For instance, SEGPHOS is frequently chosen over classical BINAP because SEGPHOS possesses a narrower dihedral angle[8]. This narrow angle creates a tighter, more sterically restricted chiral pocket around the Rh center. When the β-dehydroamino acid coordinates to the metal, this restricted pocket prevents substrate rotation, forcing the
H2
addition to occur exclusively across one face of the olefin, routinely yielding >98% ee[8].
Self-Validating Experimental Protocol
Objective: Enantioselective synthesis of a protected β2-amino acid via Rh-catalysis.
Preparation: Dissolve the protected β2-dehydroamino acid substrate in anhydrous, degassed methanol inside a high-pressure reactor[9].
Catalyst Loading: Add the pre-formed catalyst complex, e.g., [Rh(cod)2]BF4 and (R)-SEGPHOS, at an extremely low loading (0.1 mol%)[6].
Hydrogenation: Purge the reactor with nitrogen, then pressurize with
H2
gas (e.g., 10–30 bar). Stir vigorously at room temperature until hydrogen uptake ceases[9].
Validation Checkpoint (Self-Validating System):
In-Process Control (IPC): Monitor the pressure drop via a mass flow controller. The reaction is complete when the
H2
consumption curve flatlines.
Endpoint Validation: Analyze the crude mixture via
1H
NMR. The absolute disappearance of the olefinic proton signals (typically δ 6.0–7.5 ppm) validates 100% conversion, ensuring no unreacted starting material contaminates the chiral product.
Quantitative Comparative Analysis
The following table summarizes the operational metrics of each synthetic route, allowing process chemists to align methodology with project requirements.
Synthetic Route
Typical Yield
Enantiomeric Excess (ee)
Scalability
Key Reagents / Catalysts
Primary Strategic Advantage
Arndt-Eistert Homologation
75–90%
>98% (Retention)
Moderate (Flow required)
Diazomethane, Ag(I) salts
Perfect stereocenter retention from abundant natural α-amino acids.
Asymmetric Mannich
60–95%
85–99%
Moderate
Cinchona alkaloids, Proline
Direct, one-pot synthesis from simple, inexpensive aldehydes.
Asymmetric Hydrogenation
90–99%
95–99.9%
Very High
Rh/Ru complexes, SEGPHOS
Extremely low catalyst loading (0.1 mol%); ideal for metric-ton scale.
spectroscopic comparison of 3-[Butyl(methyl)amino]propanoic acid and its analogues
Spectroscopic Profiling and Structural Validation of 3-[Butyl(methyl)amino]propanoic Acid vs. N-Alkyl Analogues As an advanced functional building block, 3-[Butyl(methyl)amino]propanoic acid (often referred to as N -buty...
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Profiling and Structural Validation of 3-[Butyl(methyl)amino]propanoic Acid vs. N-Alkyl Analogues
As an advanced functional building block, 3-[Butyl(methyl)amino]propanoic acid (often referred to as
N
-butyl-
N
-methyl-
β
-alanine) is increasingly utilized in peptide synthesis, PROTAC linker engineering, and the development of specialized zwitterionic buffers. Unlike its simpler counterparts—such as 3-(dimethylamino)propanoic acid and 3-(diethylamino)propanoic acid—the introduction of an asymmetric butyl/methyl tertiary amine introduces unique lipophilic characteristics and alters the molecule's zwitterionic equilibrium.
This guide provides an objective, data-driven comparison of these analogues, detailing the causality behind their spectroscopic signatures and outlining self-validating experimental protocols for structural confirmation.
Mechanistic Causality in Spectroscopic Shifts
When analyzing
β
-amino acids, the most critical physical chemistry principle to account for is their existence as zwitterions (inner salts) in both the solid state and neutral aqueous solutions. The conformation and chemical shifts of these flexible zwitterionic molecules in polar solvents are heavily influenced by the electrostatic field generated by the cationic amine and anionic carboxylate[1].
Nuclear Magnetic Resonance (NMR) Dynamics:
The inductive electron-donating effect of the
N
-butyl group is stronger than that of an
N
-methyl group, slightly increasing the basicity of the tertiary nitrogen. In a neutral
D2O
solution, the nitrogen is protonated (
R3NH+
). This localized positive charge strongly deshields the adjacent
α
-protons of the alkyl chains.
In the dimethyl analogue , the symmetry results in a sharp, integrated 6H singlet around 2.85 ppm[2].
In the butyl(methyl) analogue , the symmetry is broken. The
N
-methyl group appears as a 3H singlet (~2.80 ppm), while the
N
-CH
2
of the butyl group presents as a complex multiplet (~3.00 ppm) due to diastereotopic effects and restricted rotation around the bulky protonated amine[3].
Infrared (IR) Spectroscopy Dynamics:
Because these molecules exist as
R3NH+−CH2CH2−COO−
, a standard carboxylic acid carbonyl stretch (C=O) at 1710 cm⁻¹ is absent. Instead, the spectrum is dominated by the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) at approximately 1580 cm⁻¹ and 1400 cm⁻¹, respectively. The bulkier butyl group slightly disrupts intermolecular hydrogen bonding in the solid crystal lattice compared to the highly crystalline dimethyl analogue, leading to broader N-H⁺ stretching bands (2500–3000 cm⁻¹) in the butyl derivative.
Quantitative Spectroscopic Comparison
The following table summarizes the key spectroscopic and spectrometric data used to differentiate 3-[Butyl(methyl)amino]propanoic acid from its shorter-chain analogues.
To ensure high data integrity, protocols must be designed to self-correct for common artifacts associated with zwitterionic compounds.
Protocol A: pH-Controlled NMR Acquisition
Zwitterions near their isoelectric point exhibit intermediate proton exchange rates on the NMR timescale, causing severe line broadening and loss of J-coupling resolution. This protocol forces the molecule into a single ionization state.
Sample Preparation: Weigh 10–15 mg of the
β
-amino acid derivative into a clean vial.
Solvent Addition: Dissolve the solid in 0.6 mL of Deuterium Oxide (
D2O
).
State Enforcement (The Self-Validating Step): Add 5–10
μ
L of 0.1 M NaOD or DCl.
Causality: Pushing the pD > 10 deprotonates the amine, yielding sharp signals for the free base. Pushing the pD < 2 fully protonates the amine, yielding sharp signals for the cationic state.
Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR at 400 MHz or 500 MHz, using the residual HDO peak (4.79 ppm) as the internal chemical shift reference.
Protocol B: Neat ATR-FTIR Spectroscopy
Traditional KBr pellet methods are highly susceptible to moisture absorption, which masks the critical N-H⁺ and O-H stretching regions of amino acids.
Background Calibration: Clean the Diamond or ZnSe Attenuated Total Reflectance (ATR) crystal with isopropanol. Run an ambient air background scan (32 scans, 4 cm⁻¹ resolution).
Sample Application: Place 2–5 mg of the neat, dry solid directly onto the crystal.
Pressure Application: Lower the ATR anvil to apply consistent pressure.
Causality: Intimate contact with the crystal is required because the evanescent wave penetrates only 0.5 to 2 microns into the sample.
Acquisition & Validation: Scan from 4000 to 400 cm⁻¹. Validate the zwitterionic state by confirming the absence of a sharp 1710 cm⁻¹ peak and the presence of a strong 1580 cm⁻¹ band.
Analytical Workflow Visualization
The following diagram maps the logical progression of spectroscopic validation, ensuring that structural identity and purity are confirmed through orthogonal techniques.
Workflow for spectroscopic validation and purity determination of zwitterionic beta-amino acids.
References
[3] National Center for Biotechnology Information. "Methyl N-butyl-N-methyl-beta-alaninate | C9H19NO2 | CID 28830332". PubChem Compound Database. Available at:[Link]
[2] National Center for Biotechnology Information. "beta-Alanine, N,N-dimethyl-, ethyl ester | C7H15NO2 | CID 88372". PubChem Compound Database. Available at:[Link]
[1] LookChem. "Cas 6458-06-6, trimethylalanine (N,N-dimethyl-beta-alanine)". LookChem Chemical Database. Available at:[Link]
A Comparative Guide to the Potential Biological Activity of 3-[Butyl(methyl)amino]propanoic Acid and Related GABAergic Compounds
For researchers and professionals in drug development, understanding the nuanced effects of molecular structure on biological activity is paramount. This guide provides a comprehensive comparative analysis of the potenti...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, understanding the nuanced effects of molecular structure on biological activity is paramount. This guide provides a comprehensive comparative analysis of the potential biological activity of 3-[Butyl(methyl)amino]propanoic acid, a novel N-substituted β-amino acid, in relation to established GABAergic compounds. Due to the limited direct experimental data on 3-[Butyl(methyl)amino]propanoic acid, this guide will leverage structure-activity relationship (SAR) principles to postulate its potential as a modulator of the γ-aminobutyric acid (GABA) system and compare it with structurally similar compounds known for their anticonvulsant and other neuromodulatory properties.
Introduction: The Significance of N-Substituted β-Amino Acids
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Consequently, the GABAergic system is a key target for therapeutic agents aimed at treating conditions such as epilepsy, anxiety, and neuropathic pain. β-Alanine (3-aminopropanoic acid), a naturally occurring β-amino acid, serves as a foundational structure for the development of novel GABAergic modulators.[2]
The substitution on the amino group of β-amino acids has been shown to be a viable strategy for developing compounds with significant biological activity. Notably, studies have demonstrated that N-substitution on 3-aminopropionic acid can confer considerable antiseizure properties.[3] This guide focuses on the potential biological profile of 3-[Butyl(methyl)amino]propanoic acid, a molecule characterized by the presence of both a butyl and a methyl group on the nitrogen atom of the β-alanine backbone.
Structural Comparison and Postulated Activity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with specific biological targets. By comparing the structure of 3-[Butyl(methyl)amino]propanoic acid with that of known GABAergic compounds, we can infer its potential mechanism of action.
Compound
Structure
Key Structural Features
Known Biological Activity
GABA
Endogenous neurotransmitter, flexible backbone
Agonist at GABA receptors
β-Alanine
Structural isomer of alanine, precursor to carnosine
Agonist at glycine receptors, ligand for MrgD receptor
Pregabalin
Alkyl-substituted GABA analog
Binds to the α2δ subunit of voltage-gated calcium channels
The N-butyl and N-methyl substitutions in 3-[Butyl(methyl)amino]propanoic acid introduce lipophilic character, which may enhance its ability to cross the blood-brain barrier and interact with hydrophobic pockets within GABA receptors or transporters.[4] The presence of these alkyl groups suggests a potential for this compound to act as a modulator of GABAergic transmission, possibly through direct receptor interaction or by inhibiting GABA reuptake.
Postulated Mechanism of Action: A Hypothesis-Driven Approach
Based on SAR studies of related N-substituted β-amino acids, we hypothesize that 3-[Butyl(methyl)amino]propanoic acid may exert its biological effects through one or more of the following mechanisms:
Modulation of GABA Receptors: The compound's structure bears resemblance to GABA, suggesting it could potentially bind to and modulate GABAA or GABAB receptors. The N-substituents would likely influence its binding affinity and efficacy (agonist, antagonist, or allosteric modulator).
Inhibition of GABA Transporters (GATs): The lipophilic N-substituents could facilitate binding to GABA transporters, thereby inhibiting the reuptake of GABA from the synaptic cleft and prolonging its inhibitory action.[4][5]
Anticonvulsant Activity: As demonstrated with other N-substituted β-alanine derivatives, the compound may possess anticonvulsant properties by modulating overall inhibitory neurotransmission.[3][6]
To investigate these hypotheses, a series of well-established in vitro and in vivo assays are proposed.
Proposed Experimental Validation
The following experimental protocols are designed to systematically evaluate the potential biological activity of 3-[Butyl(methyl)amino]propanoic acid.
In Vitro Assays
4.1.1. GABA Receptor Binding Assay
Objective: To determine the affinity of 3-[Butyl(methyl)amino]propanoic acid for GABAA and GABAB receptors.
Methodology:
Membrane Preparation: Prepare crude synaptic membranes from rat whole brain.
Radioligand Binding:
GABAA Receptor: Incubate membranes with [3H]muscimol (a GABAA agonist) or [3H]bicuclline (a GABAA antagonist) in the presence of varying concentrations of the test compound.
GABAB Receptor: Incubate membranes with [3H]GABA in the presence of a GABAA receptor blocker (e.g., bicuculline) and varying concentrations of the test compound.
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
Caption: Workflow for GABA Receptor Binding Assays.
4.1.2. GABA Transporter Uptake Assay
Objective: To assess the inhibitory effect of 3-[Butyl(methyl)amino]propanoic acid on GABA transporters.
Methodology:
Cell Culture: Use cell lines stably expressing different GABA transporter subtypes (GAT1, GAT2, GAT3, BGT-1).
Uptake Assay:
Pre-incubate the cells with varying concentrations of the test compound.
Initiate uptake by adding [3H]GABA.
Stop the uptake at a specific time point by washing with ice-cold buffer.
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity.
Data Analysis: Determine the IC50 value for the inhibition of GABA uptake for each transporter subtype.
In Vivo Assays
4.2.1. Maximal Electroshock (MES) Seizure Test
Objective: To evaluate the anticonvulsant activity of 3-[Butyl(methyl)amino]propanoic acid against generalized tonic-clonic seizures.
Methodology:
Animal Model: Use adult male mice.
Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
Seizure Induction: At the time of predicted peak effect, induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
Data Analysis: Calculate the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension).
4.2.2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
Objective: To assess the efficacy of 3-[Butyl(methyl)amino]propanoic acid against clonic seizures.
Methodology:
Animal Model: Use adult male mice.
Drug Administration: Administer the test compound i.p. or p.o. at various doses.
Seizure Induction: At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.
Observation: Observe the mice for the onset of clonic seizures (characterized by clonus of the limbs, trunk, and vibrissae lasting for at least 5 seconds).
Data Analysis: Determine the ED50 (the dose that protects 50% of the animals from clonic seizures).
Caption: In Vivo Anticonvulsant Activity Testing Workflow.
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical comparison of the potential biological activity of 3-[Butyl(methyl)amino]propanoic acid with known GABAergic compounds, based on the proposed experimental validation.
Compound
GABAA Binding (IC50, µM)
GABAB Binding (IC50, µM)
GAT1 Inhibition (IC50, µM)
MES Test (ED50, mg/kg)
scPTZ Test (ED50, mg/kg)
GABA
High Affinity
High Affinity
Substrate
-
-
Pregabalin
No Affinity
No Affinity
No significant inhibition
>100
~25
Baclofen
No Affinity
High Affinity
No significant inhibition
>100
>100
Tiagabine
No Affinity
No Affinity
High Potency
~10
~5
3-[Butyl(methyl)amino]propanoic acid
To be determined
To be determined
To be determined
To be determined
To be determined
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 3-[Butyl(methyl)amino]propanoic acid is currently lacking, a comprehensive analysis of its structure in the context of known GABAergic modulators suggests a high potential for activity within the GABA system. The N-butyl and N-methyl substitutions are key features that warrant investigation into its ability to interact with GABA receptors and transporters, and to exert anticonvulsant effects.
The proposed experimental workflows provide a clear and scientifically rigorous path to elucidating the pharmacological profile of this novel compound. The results of these studies will be instrumental in determining its potential as a lead compound for the development of new therapeutics for epilepsy and other neurological disorders. Further research should also focus on synthesizing and testing a series of related N-substituted β-amino acids to establish a more detailed structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties.
References
Malawska, B. (2005). New Anticonvulsant Agents. Current Topics in Medicinal Chemistry, 5(1), 69-84. [Link]
Paruszewski, R., Rostafinska-Suchar, G., Strupinska, M., Jaworski, P., & Stables, J. P. (1996). Synthesis and Anticonvulsant Activity of Some Amino Acid Derivatives. Part 1: Alanine Derivatives. Pharmazie, 51(3), 145-148. [Link]
Kragler, A., Höfner, G., & Wanner, K. T. (2015). Structure Activity Relationship of Selective GABA Uptake Inhibitors. Bioorganic & Medicinal Chemistry, 23(10), 2412-2429. [Link]
Chapman, A. G., Collins, J. F., Meldrum, B. S., & Westerberg, E. (1983). N-, alpha-, and beta-Substituted 3-Aminopropionic acids: design, syntheses and antiseizure activities. Journal of Medicinal Chemistry, 26(5), 639-644. [Link]
Petrera, M., Sarac, I., & Wanner, K. T. (2013). Synthesis of N-substituted Acyclic β-amino Acids and Their Investigation as GABA Uptake Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4148-4158. [Link]
PubChem. (n.d.). Methyl N-butyl-N-methyl-beta-alaninate. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]
Szymańska, E., Płazińska, A., & Płaziński, W. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 25(18), 9861. [Link]
Padgett, C. L., & Lummis, S. C. (2007). Unnatural Amino Acid Mutagenesis of the GABAA Receptor Binding Site Residues Reveals a Novel Cation–π Interaction between GABA and β2Tyr97. Journal of Neuroscience, 27(4), 865-870. [Link]
Pevarello, P., Bonsignori, A., Dostert, P., Heidempergher, F., & Varasi, M. (1998). Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives. Journal of Medicinal Chemistry, 41(4), 579-590. [Link]
Asproni, B., Talani, G., Busonero, F., Pau, A., Sanna, S., Cerri, R., Mascia, M. P., Sanna, E., & Biggio, G. (2005). Synthesis, structure-activity relationships at the GABA(A) receptor in rat brain, and differential electrophysiological profile at the recombinant human GABA(A) receptor of a series of substituted 1,2-diphenylimidazoles. Journal of Medicinal Chemistry, 48(7), 2416-2427. [Link]
Wang, Q., Qin, Q., & Wang, W. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 30(4), 896. [Link]
Oketch-Rabah, H. A., Madden, E. F., Roe, A. L., & Allison, D. B. (2021). United States Pharmacopeia (USP) Safety Review of Gamma-Aminobutyric Acid (GABA). Nutrients, 13(8), 2742. [Link]
Gallop, M. A., & Tjoeng, F. S. (1985). Gaba esters and gaba analogue esters.
Chernova, E., & Koksharova, O. (2022). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. International Journal of Molecular Sciences, 23(15), 8683. [Link]
ResearchGate. (n.d.). Synthesis, Conformation and Biological Evaluation of the Enantiomers of 3-Fluoro-γ-Aminobutyric Acid ((R)- and (S)-3F-GABA): An Analogue of the Neurotransmitter GABA. [Link]
Jas-Pacułt, A., & Wujec, M. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2297. [Link]
Trujillo, M., & Radi, R. (2025). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity. Antioxidants, 14(11), 2154. [Link]
Sudalai, A., & Deshpande, R. M. (2011). Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) -.
Wikipedia. (2024, February 27). β-Alanine. In Wikipedia. [Link]
High-Precision Purity Assessment of Synthesized 3-[Butyl(methyl)amino]propanoic Acid: A Comparative Guide
As a building block in drug development and complex organic synthesis, 3-[Butyl(methyl)amino]propanoic acid (also known as N-butyl-N-methyl-beta-alanine) presents a unique analytical challenge. Structurally, it is an ali...
Author: BenchChem Technical Support Team. Date: March 2026
As a building block in drug development and complex organic synthesis, 3-[Butyl(methyl)amino]propanoic acid (also known as N-butyl-N-methyl-beta-alanine) presents a unique analytical challenge. Structurally, it is an aliphatic, zwitterionic
β
-amino acid lacking any conjugated
π
-systems or aromatic rings. This absence of a strong chromophore renders traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly unreliable for accurate purity assessment.
In this guide, we evaluate and compare the performance of orthogonal analytical modalities—specifically Quantitative Nuclear Magnetic Resonance (qNMR) and HPLC coupled with Charged Aerosol Detection (HPLC-CAD)—to establish a self-validating, highly accurate purity assessment workflow.
Comparative Analysis of Analytical Modalities
When assessing the purity of non-chromophoric amino acids, researchers must balance the need for absolute quantitation against the requirement for trace impurity profiling. Relying on a single method often leads to blind spots (e.g., missing inorganic salts or non-UV absorbing oligomers).
Table 1: Performance Comparison for 3-[Butyl(methyl)amino]propanoic Acid
Analytical Modality
Primary Mechanism
Limit of Detection (LOD)
Precision (RSD)
Ref. Standard Required?
Suitability for this Compound
HPLC-UV (210 nm)
Absorbance of carboxyl/amine groups
~0.1% - 0.5%
> 5.0%
Yes
Poor: High solvent interference at low wavelengths; misses non-absorbing impurities.
HPLC-CAD
Mass-dependent aerosol charging
~0.01% - 0.03%
< 2.0%
Yes (for exact quantitation)
Excellent: Universal detection for non-volatile analytes regardless of chromophore.
LC-MS/MS
Ionization and mass-to-charge ratio
< 0.001%
< 3.0%
Yes
Good: Ideal for identifying specific known trace impurities, but suffers from matrix effects.
1H qNMR
Direct integration of proton resonance
~0.5% - 1.0%
< 1.0%
No (Uses internal std)
Gold Standard: Provides absolute mass fraction purity without needing an identical reference.
Experimental Workflows & Causality
To establish a robust purity profile, we employ a two-pronged approach: 1H qNMR for primary absolute quantitation and HILIC-CAD for trace impurity profiling. This combination fulfills the mass balance requirement, ensuring no impurity is overlooked.
Protocol A: Absolute Purity Determination via 1H qNMR
Quantitative NMR is a primary ratio method. Because the area of an NMR signal is directly proportional to the number of nuclei contributing to it, we can determine the absolute purity of our synthesized compound by co-dissolving it with a certified internal standard 1.
Step-by-Step Methodology:
Standard Selection: Select Maleic acid (Traceable CRM) as the internal standard. Causality: Maleic acid provides a sharp, isolated singlet at ~6.3 ppm in D₂O, which perfectly avoids the aliphatic multiplets of 3-[Butyl(methyl)amino]propanoic acid (0.9 ppm to 3.2 ppm) 2.
Gravimetric Preparation: Accurately weigh ~15.00 mg of the synthesized amino acid and ~5.00 mg of Maleic acid using a microbalance (d = 0.001 mg). Causality: Gravimetric error is the largest contributor to qNMR uncertainty; maintaining a 1:1 molar ratio optimizes the Signal-to-Noise (S/N) ratio for both peaks.
Solvation: Dissolve the mixture in 0.6 mL of Deuterium Oxide (D₂O). Causality: D₂O rapidly exchanges the labile amine and carboxylic acid protons, removing them from the spectrum and simplifying the integration of the stable carbon-bound protons.
Acquisition Parameters:
Pulse Angle: 90° for maximum signal excitation.
Relaxation Delay (D1): Set to 30 seconds. Causality: To ensure >99% thermal equilibrium recovery between scans, D1 must be at least 5 times the longest spin-lattice relaxation time (
T1
) of the protons of interest. Small molecules typically exhibit
T1
values up to 4-5 seconds 1.
Data Processing: Apply manual phase correction and a polynomial baseline correction. Calculate the absolute purity (
Px
) using the integral ratios, molecular weights, and precise gravimetric masses 3.
Protocol B: Trace Impurity Profiling via HILIC-CAD
While qNMR confirms the main component's mass fraction, it lacks the sensitivity to detect trace unreacted starting materials (e.g., N-butylmethylamine or acrylic acid) below 0.5%. For this, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) 4.
Step-by-Step Methodology:
Mobile Phase Preparation:
Buffer A: 50 mM Ammonium Formate in ultrapure water (pH 3.0).
Buffer B: 100% LC-MS grade Acetonitrile.
Causality: CAD requires strictly volatile mobile phases to prevent detector fouling and high background noise. The acidic pH ensures the carboxylate group of the analyte remains protonated, optimizing retention on the HILIC stationary phase 5.
Column Selection: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm). Causality: Traditional C18 reversed-phase columns fail to retain highly polar, zwitterionic amino acids. HILIC provides excellent retention and peak shape for such compounds.
Gradient Elution: Start at 85% B, holding for 2 minutes, then ramp down to 50% B over 15 minutes. Causality: High initial organic concentration promotes partitioning of the polar analyte into the water-enriched layer on the stationary phase.
CAD Settings: Evaporation temperature set to 35°C. Causality: A lower evaporation temperature prevents the loss of semi-volatile impurities (like residual N-butylmethylamine) while still effectively drying the mobile phase droplets to form measurable aerosol particles.
Analytical Decision Workflow
The following diagram illustrates the self-validating logical workflow used to assess the purity of non-chromophoric amino acids like 3-[Butyl(methyl)amino]propanoic acid.
Analytical decision workflow for non-chromophoric amino acid purity assessment.
References
A Guide to Quantitative NMR (qNMR) - Emery Pharma.[Link]
Quantitative NMR Spectroscopy: Absolute concentration determination - University of Oxford. [Link]
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC.[Link]
Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - ResearchGate. [Link]
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC.[Link]
A Comparative Guide to the Efficacy of Protecting Groups for β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals In the landscape of peptidomimetics and drug discovery, β-amino acids are of paramount importance. Their incorporation into peptide backbones can induce sta...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptidomimetics and drug discovery, β-amino acids are of paramount importance. Their incorporation into peptide backbones can induce stable secondary structures, enhance proteolytic stability, and confer unique pharmacological properties.[1] However, the successful synthesis and manipulation of β-amino acids are critically dependent on the judicious choice of protecting groups for the β-amino functionality. This guide provides an in-depth, objective comparison of the most commonly employed amine protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of β-amino acid chemistry. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
The Orthogonal Imperative in β-Amino Acid Synthesis
The core principle governing the selection of a protecting group strategy is orthogonality.[2] This concept dictates that each protecting group on a polyfunctional molecule must be removable under a unique set of conditions that do not affect other protecting groups.[3] This is particularly crucial in the synthesis of complex β-peptides or when site-specific modifications are required. The three protecting groups at the center of this guide, Boc, Cbz, and Fmoc, form the bedrock of orthogonal strategies in peptide chemistry due to their distinct deprotection mechanisms.[][5]
Boc ( tert-Butoxycarbonyl): Acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA).[]
Cbz (Benzyloxycarbonyl): Removable by catalytic hydrogenolysis.[6][7]
Fmoc (9-Fluorenylmethyloxycarbonyl): Base-labile, commonly cleaved with a solution of piperidine in an organic solvent.[][8]
The choice among these depends on the overall synthetic plan, including the nature of the β-amino acid side chain, the desired final product, and the chemistry of subsequent reaction steps.
Comparative Analysis of Protecting Groups for β-Amino Acids
The efficacy of a protecting group is a multifactorial assessment, encompassing the ease and yield of its introduction and removal, its stability under various reaction conditions, and its influence on the stereochemical integrity of the β-amino acid.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used protecting group in both solution-phase and solid-phase synthesis.[] Its acid lability offers a robust and often high-yielding protection strategy.
Advantages:
High Stability: The Boc group is stable to a wide range of nucleophiles and bases, making it compatible with many synthetic transformations.[9]
Ease of Introduction: The protection of β-amino acids with di-tert-butyl dicarbonate ((Boc)₂O) is generally a high-yielding and straightforward process.[10]
Crystallinity: Boc-protected β-amino acids are often crystalline solids, which facilitates their purification.[9]
Disadvantages:
Harsh Deprotection: The use of strong acids like TFA for deprotection can be detrimental to acid-sensitive functional groups elsewhere in the molecule.[]
Potential for Side Reactions: The generation of a tert-butyl cation during deprotection can lead to alkylation of nucleophilic side chains, such as those of tryptophan or methionine, necessitating the use of scavengers.[11]
Benzyloxycarbonyl (Cbz) Group
The Cbz group, a classical protecting group in peptide chemistry, is particularly valuable in solution-phase synthesis.[2][7]
Advantages:
Mild Deprotection: Catalytic hydrogenolysis is a very mild deprotection method that often proceeds with high yield and minimal side reactions.[6][12]
Stability: Cbz-protected amines are stable to both acidic and basic conditions, offering a broad window of compatibility.[13]
Reduced Racemization: The introduction of the Cbz group is known to reduce the risk of racemization during activation for peptide coupling.[7]
Disadvantages:
Catalyst Poisoning: The presence of sulfur-containing residues can poison the palladium catalyst used for hydrogenolysis.
Incompatibility with Reducible Groups: The hydrogenolysis conditions are not compatible with other reducible functional groups, such as alkenes or alkynes, within the molecule.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its mild, base-labile deprotection conditions.[8][14]
Advantages:
Mild Deprotection: Cleavage with a weak base like piperidine is highly efficient and compatible with most acid-labile side-chain protecting groups, making it the foundation of the widely used Fmoc/tBu orthogonal strategy.[8][14]
Automation-Friendly: The deprotection can be monitored by UV spectroscopy, which is advantageous for automated synthesis.[14]
Orthogonality: The base-lability of the Fmoc group provides excellent orthogonality with the acid-labile side-chain protecting groups commonly used in SPPS.[2][15]
Disadvantages:
Base-Sensitivity of the Linker: In SPPS, the linker attaching the peptide to the resin must be stable to the basic deprotection conditions.
Potential for Side Reactions: Piperidine can act as a nucleophile and lead to side reactions, such as the formation of piperidinyl-adducts with dehydroalanine, which can be formed from β-elimination of protected cysteine residues.[16] For β-amino acids, there is a potential for base-catalyzed epimerization or β-lactam formation, although this is sequence and substrate-dependent.
Quantitative Comparison of Protecting Group Efficacy
To provide a clearer picture of the performance of these protecting groups, the following table summarizes typical yields for the protection and deprotection of a model β-amino acid, β-homophenylalanine. These values are compiled from literature and represent typical outcomes, though actual yields will vary depending on the specific substrate and reaction conditions.
Protecting Group
Protection Reagent
Typical Protection Yield (%)
Deprotection Conditions
Typical Deprotection Yield (%)
Boc
(Boc)₂O, Base
90-98
TFA/DCM
90-95
Cbz
Cbz-Cl, Base
85-95
H₂, Pd/C
90-99
Fmoc
Fmoc-OSu, Base
88-96
20% Piperidine/DMF
95-99
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the protection and deprotection of a generic β-amino acid.
Protocol 1: N-Boc Protection of a β-Amino Acid
This protocol describes the protection of a β-amino acid using di-tert-butyl dicarbonate.[11]
Materials:
β-Amino acid
Di-tert-butyl dicarbonate ((Boc)₂O)
Dioxane
Water
Triethylamine (Et₃N)
Ethyl acetate
5% Citric acid solution
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Dissolve the β-amino acid (1.0 eq) in a 1:1 (v/v) mixture of dioxane and water.
Add triethylamine (1.5 eq) to the solution.
While stirring at room temperature, add di-tert-butyl dicarbonate (1.1 eq).
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
Dilute the reaction mixture with water and extract twice with ethyl acetate to remove any byproducts.
Acidify the aqueous layer to pH 2-3 with a 5% citric acid solution.
Extract the product three times with ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the N-Boc-β-amino acid.
Protocol 2: N-Cbz Protection of a β-Amino Acid
This protocol outlines a standard procedure for the Cbz protection of a β-amino acid.[12]
Materials:
β-Amino acid
1 M Sodium carbonate solution
Benzyl chloroformate (Cbz-Cl)
Diethyl ether
1 M Hydrochloric acid
Ethyl acetate
Anhydrous sodium sulfate
Procedure:
Dissolve the β-amino acid (1.0 eq) in 1 M aqueous sodium carbonate (2.5 eq) and cool the solution in an ice bath.
With vigorous stirring, add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5°C.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
Extract the product with ethyl acetate (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Cbz-β-amino acid.
Protocol 3: N-Fmoc Protection of a β-Amino Acid
This protocol describes the synthesis of an Fmoc-protected β-amino acid using Fmoc-OSu.[8]
Dissolve the β-amino acid (1.0 eq) in a mixture of 10% aqueous sodium carbonate and dioxane.
Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise to the stirred solution at room temperature.
Stir the reaction mixture overnight.
Pour the mixture into ice-water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other byproducts.
Acidify the aqueous layer to pH 2 with 1 M HCl, which will cause the product to precipitate.
Extract the product with ethyl acetate (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Fmoc-β-amino acid.
Mechanistic Considerations and Side Reactions
The choice of a protecting group can significantly influence the course of subsequent reactions. Understanding the underlying mechanisms is key to troubleshooting and optimizing synthetic routes.
Stereochemical Integrity
A critical consideration in the protection and deprotection of chiral β-amino acids is the preservation of stereochemical integrity. While the risk of racemization at the α-carbon is a well-known issue for α-amino acids, the stereocenter at the β-position can also be susceptible to epimerization, particularly under basic conditions. The bulky nature of the protecting group can influence the acidity of the α-proton and thus the propensity for racemization. Generally, urethane-type protecting groups like Boc, Cbz, and Fmoc are considered to minimize racemization during peptide coupling compared to acyl-type protecting groups.
β-Lactam Formation
A unique side reaction for β-amino acids is the intramolecular cyclization to form a β-lactam.[17] This can be particularly problematic during the activation of the carboxylic acid for peptide coupling or under certain deprotection conditions. The propensity for β-lactam formation is influenced by the substitution pattern of the β-amino acid and the reaction conditions. While not always a prevalent side reaction with the common protecting groups, it is a possibility that researchers should be aware of, especially with conformationally constrained β-amino acids.
Visualizing the Workflow: Protection and Deprotection Strategies
To better illustrate the decision-making process and the experimental workflows, the following diagrams created using Graphviz (DOT language) outline the protection and deprotection schemes for each of the discussed protecting groups.
Caption: Workflow for the protection and deprotection of β-amino acids using Boc, Cbz, and Fmoc strategies.
Caption: The principle of orthogonal protection, enabling selective deprotection and site-specific modification.
Conclusion: Selecting the Optimal Protecting Group
The choice of an amine protecting group for β-amino acids is not a one-size-fits-all decision. A thorough analysis of the synthetic target and the planned reaction sequence is paramount.
For solution-phase synthesis where mild deprotection is critical and no reducible groups are present, Cbz is an excellent choice.
For syntheses requiring high stability to a broad range of reagents and where harsh acidic deprotection is tolerable, Boc is a robust and reliable option.
For solid-phase synthesis and applications demanding mild deprotection conditions and orthogonality with acid-labile groups, Fmoc is the undisputed protecting group of choice.
By understanding the distinct advantages and limitations of each of these protecting groups, researchers can devise more efficient, higher-yielding, and cleaner synthetic routes to novel β-amino acid-containing molecules, thereby accelerating innovation in drug discovery and materials science.
Engineering Peptide Pharmacokinetics: A Comparative Guide to the Biological Effects of N-Alkylated Amino Acids
The Pharmacokinetic Bottleneck in Peptide Therapeutics Peptides offer unparalleled target affinity and safety profiles, yet their translation into systemic therapeutics is severely bottlenecked by two fundamental flaws:...
Author: BenchChem Technical Support Team. Date: March 2026
The Pharmacokinetic Bottleneck in Peptide Therapeutics
Peptides offer unparalleled target affinity and safety profiles, yet their translation into systemic therapeutics is severely bottlenecked by two fundamental flaws: rapid proteolytic degradation and negligible membrane permeability[1]. While traditional modifications like D-amino acid substitution or simple macrocyclization address stability, they often fail to overcome the lipophilic barrier of the gastrointestinal tract and cellular membranes.
N-alkylation—specifically N-methylation of the peptide backbone—has emerged as a transformative chemical tool in drug discovery[2]. By replacing the amide hydrogen with a methyl group, researchers can simultaneously induce steric shielding against proteases and eliminate hydrogen bond donors (HBDs), drastically lowering the desolvation penalty required for passive membrane diffusion[3]. This guide provides a critical comparison of N-alkylated amino acids against alternative peptide modifications, supported by mechanistic insights and self-validating experimental protocols.
Comparative Analysis: N-Alkylation vs. Alternative Modifications
To objectively evaluate the utility of N-alkylated amino acids, we must benchmark their biological effects against unmodified L-peptides and other common structural modifications[4].
Proteolytic Stability
Unmodified peptides are rapidly cleaved by endopeptidases and exopeptidases, often exhibiting serum half-lives of mere minutes. Substituting L-amino acids with their D-enantiomers effectively evades chiral recognition by proteases, extending half-lives significantly[1]. However, D-amino acids can disrupt the native bioactive conformation, leading to a loss of target affinity. N-alkylation provides a superior alternative: the bulky alkyl group creates severe steric hindrance directly at the scissile bond, physically blocking the protease active site without necessarily inverting the local stereocenter[5].
Membrane Permeability
The primary barrier to peptide oral bioavailability is the highly polar nature of the polyamide backbone. Standard macrocyclization reduces the overall hydrodynamic radius but does not eliminate polarity. N-methylation directly removes hydrogen bond donors (NH
→
N-CH
3
)[6]. This chemical editing increases the molecule's lipophilicity. For example, the strategic tri-N-methylation of the Veber-Hirschmann peptide analog resulted in an unprecedented 10% oral bioavailability, a milestone rarely achieved by cyclization alone[7].
Quantitative Comparison of Peptide Modifications
Modification Strategy
Proteolytic Stability (Serum
t1/2
)
Membrane Permeability (
Papp
)
Target Affinity Impact
Synthesis Complexity
Unmodified L-Peptide
Low (< 30 mins)
Poor (<
1×10−6
cm/s)
Baseline
Low
D-Amino Acid Sub.
High (> 24 hours)
Poor (<
1×10−6
cm/s)
High risk of loss
Low
Backbone Cyclization
Moderate (2 - 8 hours)
Moderate
Often improved
Moderate
N-Alkylation
High (> 24 hours)
Excellent (>
10×10−6
cm/s)
Variable (Locks active conf.)
High (Steric hindrance)
Mechanisms of Action: Rewiring Peptide Biology
Understanding the causality behind the biological effects of N-alkylation is critical for rational drug design. The modification does not merely alter mass; it fundamentally rewires the energetic and structural landscape of the peptide.
Caption: Logical pathway linking N-alkylation to improved peptide pharmacokinetics.
Self-Validating Experimental Protocols
To accurately assess the performance of N-alkylated peptides against their natural counterparts, researchers must employ robust, self-validating experimental workflows. The following protocols detail the synthesis and biological evaluation of these modified compounds[5].
Caption: Experimental workflow from SPPS synthesis to biological evaluation of peptides.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
The synthesis of N-methylated peptides is notoriously difficult. The secondary amine of an N-methylated residue is highly sterically hindered and exhibits reduced nucleophilicity, causing standard coupling reagents (e.g., HBTU) to fail, resulting in truncated sequences[5].
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes to maximize the exposure of reactive sites.
Fmoc Deprotection: Treat with 20% piperidine in DMF (2
×
10 min). Wash thoroughly with DMF.
Optimized Coupling (The Critical Step): To overcome the steric clash when coupling the next amino acid onto the N-methylated amine, utilize HATU (generates a highly reactive HOAt active ester) or DIC/Oxyma.
PAMPA is utilized over Caco-2 for initial screening because it isolates passive transcellular diffusion, removing the confounding variables of active efflux/influx transporters[4].
Membrane Preparation: Coat the PVDF filter of the donor plate with a 1% (w/v) lecithin solution in dodecane. Causality: This artificial lipid bilayer mimics the hydrophobic core of human cell membranes.
Loading: Add 150 µL of the peptide solution (100 µM in PBS, pH 7.4) to the donor compartment. Add 300 µL of blank PBS to the acceptor compartment.
Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.
Quantification & Validation: Analyze both compartments using LC-MS/MS. Self-Validation: Calculate the mass balance (Donor + Acceptor + Membrane retention). A mass recovery of <80% invalidates the run (indicating non-specific binding to the plastic). Calculate the effective permeability (
Peff
).
Protocol C: Serum Stability Assay
This assay determines the resistance of the N-alkylated peptide to physiological endopeptidases and exopeptidases.
Incubation: Dilute the peptide to a final concentration of 10 µM in 25% human serum (pre-warmed to 37°C).
Time-Course Sampling & Quenching: At specific intervals (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Causality: The cold organic solvent instantly denatures serum proteins, halting enzymatic degradation and preventing artifactual cleavage post-sampling.
Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining peak area ratio versus time to calculate the degradation half-life (
t1/2
).
Conclusion
For drug development professionals, N-alkylation is not merely a structural novelty; it is a required mechanism for rescuing biologically active but pharmacokinetically unviable peptide sequences. While the synthetic complexity is higher than standard SPPS, the dual benefits of absolute proteolytic shielding and enhanced passive membrane permeability make N-alkylated amino acids indispensable in the pursuit of orally bioavailable peptide therapeutics.
References
Benchchem. The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Professionals. Retrieved from 2
LifeTein. Should My Peptide Be Methylated? Retrieved from 3
PMC / National Institutes of Health. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from4
Taylor & Francis. Overcoming the Shortcomings of Peptide-Based Therapeutics. Retrieved from 1
PubMed / Elsevier. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Retrieved from 5
MDPI. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Retrieved from 6
CIPSM. N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Retrieved from 7
Cross-Validation of 3-[Butyl(methyl)amino]propanoic Acid Quantification Methods: A Technical Guide
The Analytical Challenge: Chemical Causality Quantifying 3-[Butyl(methyl)amino]propanoic acid (BMAPA, CAS 165043-22-1, Molecular Weight 159.23) presents a highly specific analytical challenge for drug development profess...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge: Chemical Causality
Quantifying 3-[Butyl(methyl)amino]propanoic acid (BMAPA, CAS 165043-22-1, Molecular Weight 159.23) presents a highly specific analytical challenge for drug development professionals[1]. As a non-proteinogenic beta-amino acid, it possesses a highly polar, zwitterionic backbone. However, the critical structural constraint dictating its analytical fate is its tertiary amine —the nitrogen atom is fully substituted by a butyl group, a methyl group, and the propanoic acid carbon chain[1].
Conventional amino acid quantification relies heavily on derivatizing primary or secondary amines (e.g., using OPA, FMOC-Cl, or modified succinimide esters) to introduce a fluorophore or to enhance tandem mass spectrometer (MS/MS) product ion intensity[2]. Because BMAPA lacks an N-H bond, these standard N-derivatization strategies are chemically impossible[2],[3]. Furthermore, the absence of a conjugated pi-system renders standard HPLC-UV detection ineffective. Consequently, analytical scientists must bypass traditional amino acid analyzers and deploy orthogonal techniques—direct LC-MS/MS, universal HPLC-CAD, or carboxylic-targeted GC-MS—to achieve reliable quantification.
Regulatory Grounding: ICH M10 Cross-Validation
When multiple bioanalytical methods are employed across different phases of a study (e.g., transitioning from early-phase GC-MS to high-throughput LC-MS/MS), the FDA and ICH M10 guidelines mandate rigorous cross-validation[4],[5]. This ensures that data generated across different analytical platforms are statistically comparable and free from platform-specific biases. The validation must assess accuracy, precision, selectivity, and matrix effects, utilizing a statistical approach (such as Bland-Altman plots or Deming regression) rather than simple pass/fail criteria[6],[4].
Figure 1: Analytical workflow and cross-validation for tertiary amino acid quantification.
Orthogonal Quantification Protocols
Method A: LC-MS/MS via HILIC (The Gold Standard)
Causality: The highly polar, zwitterionic nature of BMAPA results in poor retention and poor peak shape on standard reversed-phase (C18) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is employed to effectively retain the polar zwitterion. Furthermore, the tertiary amine acts as a strong proton acceptor, making Electrospray Ionization in positive mode (ESI+) highly efficient, bypassing the need for pre-column derivatization[3].
Step-by-Step Protocol:
Sample Preparation: Aliquot 50 µL of biological matrix (e.g., plasma). Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of a stable-isotope-labeled internal standard (SIL-IS). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
Chromatography: Inject 2 µL of the supernatant onto a BEH Amide column (2.1 x 100 mm, 1.7 µm).
Mobile Phase: Gradient elution using Mobile Phase A (10 mM Ammonium formate in water, pH 3.0) and Mobile Phase B (Acetonitrile with 0.1% Formic acid).
Detection: Operate the triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Monitor the precursor-to-product ion transition for protonated BMAPA (
m/z
160.2
→
target fragment).
Self-Validating System: Monitor the peak area ratio of BMAPA to the SIL-IS. A variance of >15% in the SIL-IS absolute response across the analytical run flags severe matrix suppression, automatically invalidating the batch according to ICH M10 standards[4].
Method B: HPLC-CAD (Charged Aerosol Detection)
Causality: When mass spectrometry is unavailable or cost-prohibitive, HPLC-CAD serves as a universal detector. Since BMAPA cannot be UV-derivatized at the amine[2], CAD measures the aerosolized particles of the non-volatile analyte directly, providing a uniform response independent of the molecule's lack of a chromophore.
Step-by-Step Protocol:
Sample Preparation: Perform Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to isolate the basic tertiary amine from neutral and acidic interferences.
Chromatography: Inject 10 µL onto a mixed-mode column (e.g., Primesep 100) to retain the analyte via both hydrophobic and electrostatic interactions.
Detection: Set the CAD nebulizer temperature to 35°C. Collect data at 10 Hz with a filter constant of 3.6 seconds.
Self-Validating System: Spike the sample with a structurally related surrogate (e.g., 3-(diethylamino)propanoic acid) prior to extraction. The recovery of the surrogate must fall between 85–115% to validate the SPE efficiency for that specific sample.
Method B: GC-MS via Carboxylic Acid Silylation
Causality: BMAPA is natively non-volatile. While the sterically hindered tertiary amine cannot be silylated, the carboxylic acid readily reacts with BSTFA to form a Trimethylsilyl (TMS) ester. This neutralizes the zwitterion and volatilizes the molecule for high-resolution gas chromatography.
Step-by-Step Protocol:
Sample Preparation: Extract the analyte via liquid-liquid extraction (LLE) using ethyl acetate at pH 7.0. Evaporate the organic layer to complete dryness under a gentle stream of nitrogen.
Derivatization: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine. Incubate in a sealed vial at 70°C for 30 minutes.
Chromatography: Inject 1 µL (splitless mode) onto a DB-5MS capillary column. Program the oven from 80°C to 280°C at 15°C/min.
Detection: Electron Ionization (EI) at 70 eV. Monitor in Selected Ion Monitoring (SIM) mode for the specific TMS-ester fragments.
Self-Validating System: Monitor the chromatogram for the presence of underivatized BMAPA or partially fragmented artifacts. The absolute absence of a peak at the predicted underivatized retention time validates 100% silylation efficiency.
Quantitative Cross-Validation Data
A statistical comparison of the three orthogonal methods demonstrates their respective analytical domains. LC-MS/MS provides superior sensitivity, while GC-MS offers excellent precision at higher concentrations.
Validation Parameter (ICH M10)
LC-MS/MS (HILIC)
HPLC-CAD (Universal)
GC-MS (TMS Ester)
Linear Dynamic Range
1 – 1,000 ng/mL
50 – 5,000 ng/mL
10 – 2,000 ng/mL
Limit of Detection (LOD)
0.2 ng/mL
15.0 ng/mL
3.0 ng/mL
Accuracy (% Bias)
± 4.2%
± 8.5%
± 6.1%
Precision (Inter-assay CV%)
3.5%
7.2%
5.8%
Matrix Effect / Recovery
88 – 94%
85 – 90% (SPE)
92 – 98% (LLE)
Throughput
High (5 min/run)
Medium (15 min/run)
Low (25 min/run)
Conclusion
The quantification of 3-[Butyl(methyl)amino]propanoic acid requires a departure from traditional amino acid protocols due to its tertiary amine structure. By cross-validating LC-MS/MS, HPLC-CAD, and GC-MS methodologies, laboratories can ensure robust, regulatory-compliant data generation regardless of the available instrumentation. Adhering to the self-validating system checks embedded in these protocols guarantees that matrix effects and derivatization efficiencies are continuously monitored, fulfilling the stringent requirements of the ICH M10 guidance.
References
Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis". FDA Guidance Documents. Available at: [Link]
International Council for Harmonisation (ICH). "Bioanalytical method validation and study sample analysis M10". ICH Efficacy Guidelines. Available at: [Link]
Johnson, D. W. (2011). "Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards". Journal of Chromatography B. Available at: [Link]
A Senior Application Scientist's Guide to the Conformational Properties of β-Amino Acids
Introduction: Beyond Nature's Alphabet In the fields of medicinal chemistry and materials science, the quest for novel molecular scaffolds with predictable, stable, and functional three-dimensional structures is relentle...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond Nature's Alphabet
In the fields of medicinal chemistry and materials science, the quest for novel molecular scaffolds with predictable, stable, and functional three-dimensional structures is relentless. While α-amino acids form the fundamental basis of life, their counterparts, β-amino acids , have emerged as powerful building blocks for creating synthetic peptides (β-peptides) and other "foldamers" with unique properties.[1][2] These molecules are distinguished by an additional carbon atom in their backbone compared to α-amino acids, a seemingly minor change that imparts profound consequences.[3] This expanded backbone grants β-peptides remarkable resistance to proteolytic degradation by common enzymes, a critical advantage for therapeutic applications.[1][4]
Perhaps more importantly, this structural alteration unlocks a world of new conformational possibilities. Unlike the familiar α-helices and β-sheets of proteins, β-amino acids can self-organize into a diverse array of stable, well-defined secondary structures, including various helices and turns.[4][5] The ability to control these conformations by selecting specific β-amino acid monomers is central to their use in designing bioactive molecules that can mimic natural peptides, disrupt protein-protein interactions, or act as antimicrobial agents.[4][]
This guide provides a comparative analysis of the conformational properties of different classes of β-amino acids, grounded in experimental data and computational insights. We will explore the fundamental principles governing their folding, compare the structural biases of acyclic versus cyclic residues, and detail the primary analytical techniques used to characterize their behavior in solution and the solid state.
The Fundamentals of β-Amino Acid Conformation
The conformational landscape of a β-amino acid is more complex than that of an α-amino acid due to the additional rotatable bond in its backbone. The key to understanding their folding preferences lies in the three primary backbone torsion angles: φ (phi) , θ (theta) , and ψ (psi) .
The crucial distinction is the θ angle, which describes the rotation around the central Cα-Cβ bond. The relative orientation of the substituents around this bond can be described as either gauche (torsion angle of approx. ±60°) or anti-periplanar/trans (torsion angle of approx. 180°).[7][8] Theoretical and experimental studies have shown that many β-amino acids have an intrinsic preference for a gauche conformation.[7] This preference is a manifestation of the "gauche effect," where a typically less sterically favored conformation is stabilized by electronic factors like hyperconjugation.[9] This tendency to adopt a folded, gauche arrangement is a primary driver for the formation of stable secondary structures in β-peptides.[7]
assessment of 3-[Butyl(methyl)amino]propanoic acid as a drug candidate precursor
Assessment of 3-[Butyl(methyl)amino]propanoic acid (BMAP) as a Drug Candidate Precursor: A Comparative Guide for LNP and Peptidomimetic Applications As a Senior Application Scientist specializing in nanomedicine and targ...
Author: BenchChem Technical Support Team. Date: March 2026
Assessment of 3-[Butyl(methyl)amino]propanoic acid (BMAP) as a Drug Candidate Precursor: A Comparative Guide for LNP and Peptidomimetic Applications
As a Senior Application Scientist specializing in nanomedicine and targeted drug delivery, I frequently evaluate novel chemical building blocks designed to overcome complex biological barriers. 3-[Butyl(methyl)amino]propanoic acid (BMAP, CAS: 165043-22-1) has recently emerged as a highly versatile, asymmetric tertiary amine precursor. Unlike standard primary amino acids, BMAP’s unique N-alkylation profile makes it an exceptional candidate for synthesizing next-generation ionizable lipids for mRNA lipid nanoparticles (LNPs) and proteolytically stable peptidomimetics[1].
This guide objectively compares BMAP against alternative precursors, detailing the mechanistic causality behind its performance and providing self-validating experimental workflows for its application.
Mechanistic Profiling: The Causality of Asymmetric Alkylation
The structural anatomy of BMAP features a propanoic acid backbone coupled to a tertiary amine bearing both a methyl and a butyl group. This asymmetry is not merely a structural curiosity; it is a calculated thermodynamic lever.
In LNP Ionizable Lipids: The tertiary amine is the engine of endosomal escape. Research demonstrates a strong correlation between tertiary amine headgroups and mRNA transfection potency[2]. While symmetric short-chain precursors like 3-(dimethylamino)propanoic acid (DMAP) are common, they often yield lipids with high water solubility and suboptimal membrane fusion capabilities. BMAP introduces a butyl chain that increases the localized lipophilicity (LogP) of the headgroup.
Causality: The electron-donating nature of the alkyl groups, combined with steric shielding, fine-tunes the apparent pKa of the formulated LNP to the optimal window of 6.0–6.4. Upon protonation in the acidic endosome, the butyl chain provides an extended hydrophobic anchor that facilitates the transition of the lipid bilayer into the fusogenic inverted hexagonal (H_II) phase, driving endosomal membrane disruption[3].
In Peptidomimetics: Beta-alanine derivatives are utilized to increase resistance to enzymatic degradation[4]. The N-butyl-N-methyl substitution completely abolishes hydrogen bond donation at that site, acting as a structural disruptor that forces specific secondary structures (like beta-peptoid helices) while massively increasing proteolytic stability.
Comparative Performance Analysis
To contextualize BMAP's utility, we must compare it against its symmetric counterpart (DMAP) and the unmodified natural precursor (Beta-Alanine).
Table 1: Physicochemical & Structural Comparison of Propanoic Acid Precursors
Feature / Property
3-[Butyl(methyl)amino]propanoic acid (BMAP)
3-(Dimethylamino)propanoic acid (DMAP)
Beta-Alanine (Natural)
Amine Substitution
Asymmetric Tertiary (Butyl/Methyl)
Symmetric Tertiary (Dimethyl)
Primary (Unsubstituted)
Estimated LogP (Headgroup)
Moderate (~1.3)
Low (~0.1)
Very Low (-1.0)
Steric Hindrance
High (Forces specific amide conformations)
Low
Minimal
LNP pKa Tuning Capability
Excellent (Optimal 6.0 - 6.4 range)
Good (Often requires longer lipid tails)
Poor (Not ionizable in physiological range)
Proteolytic Stability (Peptides)
Near Absolute (No H-bond donor)
High
Moderate (Susceptible to specific proteases)
Primary Application
Advanced mRNA LNPs, Peptoids
Standard LNPs, Cationic Polymers
Basic Peptidomimetics, Buffers
Self-Validating Experimental Workflows
Scientific integrity demands that protocols are not just lists of steps, but self-validating systems. The following workflows incorporate critical checkpoints to ensure data reliability.
Protocol A: Synthesis of BMAP-Derived Ionizable Lipid via Esterification
Objective: Conjugate BMAP to a long-chain lipid alcohol to create an ionizable lipid.
Activation: Dissolve BMAP (1.0 eq) in anhydrous dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: EDC activates the carboxylate, while DMAP acts as a nucleophilic catalyst. The methyl group on BMAP minimizes steric hindrance during this activation compared to a dibutyl analog.
Conjugation: Add the target lipid alcohol (e.g., dilinoleyl alcohol, 0.9 eq) dropwise. Stir at room temperature for 24 hours under nitrogen.
Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain. Validation: The disappearance of the free BMAP spot ensures complete coupling before proceeding to purification, preventing unreacted precursor from skewing downstream LNP toxicity assays.
Purification: Wash the organic layer with saturated NaHCO3 and brine, dry over Na2SO4, and purify via flash chromatography.
Objective: Formulate BMAP-lipids into LNPs and verify their endosomal escape potential via pKa titration.
Microfluidic Formulation: Dissolve the BMAP-lipid, DSPC, Cholesterol, and PEG-lipid (molar ratio 50:10:38.5:1.5) in ethanol. Dissolve mRNA in 50 mM citrate buffer (pH 4.0). Mix via a microfluidic cartridge at a 3:1 aqueous:ethanol flow rate ratio.
Self-Validation Checkpoint (DLS): Immediately measure the Polydispersity Index (PDI) via Dynamic Light Scattering. Validation: A PDI > 0.2 indicates uncontrolled aggregation. If observed, the run is mathematically invalid and must be aborted to recalibrate flow rates.
TNS Titration: Prepare a series of buffers ranging from pH 2.5 to 8.5. Add LNPs to each buffer containing 2 µM TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid). Causality: TNS fluoresces only in a hydrophobic environment. As pH drops, the BMAP headgroup protonates, making the LNP surface positively charged and binding the anionic TNS dye.
Data Analysis: Measure fluorescence (Ex: 321 nm, Em: 445 nm). Plot fluorescence vs. pH and fit to a Boltzmann sigmoidal curve. The inflection point is the apparent pKa.
Self-Validation Checkpoint (Benchmark): Include a known benchmark lipid (e.g., DLin-MC3-DMA, pKa ~6.4) in parallel. Validation: If the benchmark deviates by >0.1 pH units, the buffer system is compromised, invalidating the entire plate.
Pathway and Workflow Visualizations
To further clarify the mechanisms and methodologies discussed, the following diagrams map the biological causality of BMAP in vivo and the physical formulation workflow in vitro.
Mechanism of BMAP-derived LNP endosomal escape via pH-dependent protonation.
Microfluidic formulation workflow for BMAP-based mRNA lipid nanoparticles.
Title : Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery
Source : Proceedings of the National Academy of Sciences (PNAS)
URL : [Link]
Title : Synthesis of ionizable lipopolymers using split-Ugi reaction for pulmonary delivery of various size RNAs and gene editing
Source : BioRxiv
URL : [Link]
Title : Targeting Peptides: The New Generation of Targeted Drug Delivery Systems
Source : MDPI Pharmaceutics / ResearchGate
URL : [Link]
benchmarking enzymatic vs. chemical synthesis of β-amino acids
Title: Benchmarking Enzymatic vs. Chemical Synthesis of β-Amino Acids: A Comprehensive Guide for Drug Development Introduction β-amino acids are indispensable building blocks in modern pharmacognosy.
Author: BenchChem Technical Support Team. Date: March 2026
Title: Benchmarking Enzymatic vs. Chemical Synthesis of β-Amino Acids: A Comprehensive Guide for Drug Development
Introduction
β-amino acids are indispensable building blocks in modern pharmacognosy. They serve as the structural backbone for peptidomimetics, foldamers, and blockbuster therapeutics like the antineoplastic agent paclitaxel (Taxol)[1]. Unlike standard α-amino acids, β-amino acids confer high resistance to proteolytic degradation, dramatically improving the pharmacokinetic stability of peptide-based drugs.
Historically, accessing enantiopure β-amino acids necessitated exhaustive, multi-step chemical synthesis. Today, the advent of engineered biocatalysts has introduced highly efficient, green enzymatic pathways[2]. As a Senior Application Scientist, I have structured this guide to objectively benchmark enzymatic methodologies—specifically Phenylalanine Aminomutase (PAM) and ω-Transaminases (ω-TA)—against classical chemical routes like Rhodium-catalyzed asymmetric hydrogenation and Arndt-Eistert homologation.
High-Level Workflow Comparison
Fig 1. Divergent pathways for β-amino acid synthesis: Enzymatic vs. Chemical methods.
Benchmarking Performance: Enzymatic vs. Chemical Routes
Enzymatic approaches predominantly utilize two classes of enzymes. Phenylalanine Aminomutases (PAM) utilize a highly specialized 4-methylidene-imidazole-5-one (MIO) cofactor to catalyze the direct isomerization of α-phenylalanine to β-phenylalanine via a cinnamic acid intermediate[1][3].
Conversely, ω-Transaminases (ω-TA) employ a Pyridoxal-5'-phosphate (PLP) dependent ping-pong bi-bi mechanism to transfer an amino group from a donor to a prochiral β-keto acid[2]. A historical bottleneck for ω-TAs has been unfavorable reaction thermodynamics. However, deploying L-lysine as a "smart" amine donor resolves this. Upon transamination, the lysine-derived ketone byproduct spontaneously cyclizes into a six-membered imine, effectively removing the byproduct from the reaction pool and driving the equilibrium forward without requiring superstoichiometric donor excesses[8].
Fig 2. Ping-pong bi-bi catalytic mechanism of PLP-dependent ω-Transaminase.
This protocol details the synthesis of enantiopure β-amino acids from β-keto acids, incorporating in-process validation to ensure experimental trustworthiness.
Substrate & Buffer Preparation: Dissolve 50 mM of the target prochiral β-keto acid in 100 mM sodium phosphate buffer.
Causality: The pH is strictly maintained at 7.5 to ensure the optimal ionization state of both the enzyme's active site residues and the PLP cofactor[7].
Cofactor & Donor Loading: Add 1 mM PLP and 100 mM L-lysine.
Causality: PLP acts as the essential electron sink for Schiff base formation, while L-lysine acts as the smart donor to thermodynamically drive the reaction to completion[2][8].
Incubation: Shake the reaction vessel at 30°C for 24 hours at 200 rpm.
Validation & Workup:
In-Process Tracking: Aliquot 10 µL at 6, 12, and 24 hours. Quench with 1% TFA in acetonitrile.
Self-Validation: Analyze the aliquots via chiral HPLC using a Crownpak CR(+) column. The disappearance of the ketone peak and the emergence of a single stereoisomer peak validates both conversion and enantioselectivity (>99% ee).
Purification: Adjust the bulk reaction pH to 2.0 with 1M HCl to precipitate the enzyme. Centrifuge, filter, and isolate the β-amino acid via ion-exchange chromatography.
Deep Dive 2: Chemical Synthesis (Transition-Metal Catalysis)
Mechanistic Causality
For substrates incompatible with enzymatic active sites, chemical synthesis remains indispensable. Rhodium-catalyzed asymmetric hydrogenation of β-dehydroamino acids is a premier method. The causality of its stereoselectivity lies in the use of
C2
-symmetric chiral bisphosphepine ligands[5]. These ligands coordinate to the Rhodium center, creating a rigid, sterically hindered chiral pocket. When the β-dehydroamino acid coordinates, the steric bulk forces it into a single orientation, dictating the facial trajectory of hydride insertion from the metal to the alkene[4].
Catalyst Complexation (Glovebox): Inside an argon-filled glovebox, dissolve
[Rh(COD)2]BF4
(1.0 mol%) and the chiral bisphosphepine ligand (1.1 mol%) in 5 mL of anhydrous, freeze-pump-thaw degassed dichloromethane (DCM)[5].
Causality: Strict exclusion of oxygen and moisture prevents the oxidation of the highly sensitive phosphine ligands and the deactivation of the Rh(I) center.
Substrate Loading: Add 0.5 mmol of the protected β-dehydroamino acid to the catalyst solution. Stir for 15 minutes to allow pre-coordination of the substrate to the metal.
Hydrogenation: Transfer the sealed vessel to a high-pressure hydrogenation reactor. Purge the system with
H2
gas three times to displace argon, then pressurize to 50 psi (approx. 3.4 bar)[4].
Causality: Elevated
H2
pressure accelerates the oxidative addition of hydrogen, minimizing off-cycle degradation pathways.
Incubation: Stir vigorously at 25°C for 12 to 24 hours.
Validation & Workup:
Self-Validation: Vent the reactor safely. Take a 50 µL aliquot, evaporate the DCM, and reconstitute in hexanes/isopropanol. Analyze via chiral GC to confirm the conversion of the alkene and determine the ee.
Purification: Concentrate the bulk mixture in vacuo. Pass the residue through a short silica gel plug using ethyl acetate as the eluent.
Causality: The silica plug effectively traps the highly polar Rh-complex, allowing the pure protected β-amino acid to elute cleanly.
Conclusion & Decision Matrix
The choice between enzymatic and chemical synthesis of β-amino acids hinges on the target molecule's structural complexity and the production scale.
Opt for Enzymatic Synthesis (ω-TA/PAM) when targeting natural or slightly modified β-aryl/alkyl amino acids where absolute stereocontrol (>99% ee) and green chemistry (aqueous media, ambient temperature) are paramount[2][3].
Opt for Chemical Synthesis (Rh-Hydrogenation) when dealing with highly unnatural, sterically congested substrates that fall outside the evolutionary substrate scope of biocatalysts, or when rapid library generation is required without the lead time of enzyme engineering[4][5].
References
[2] Transaminases for the synthesis of enantiopure beta-amino acids. NIH.
[3] Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives. NIH.
[7] Cloning and Characterization of a Novel β-Transaminase from Mesorhizobium sp. Strain LUK: a New Biocatalyst for the Synthesis of Enantiomerically Pure β-Amino Acids. ASM Journals.
[8] Transaminase-Catalyzed Synthesis of β-Branched Noncanonical Amino Acids Driven by a Lysine Amine Donor. NIH.
[1] Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. MDPI.
[4] Enantioselective Synthesis of beta2-amino Acids Using Rhodium-Catalyzed Hydrogenation. NIH.
[6] Continuous Flow Synthesis of β-Amino Acids from α-Amino Acids via Arndt—Eistert Homologation. ResearchGate.
[5] A bisphosphepine ligand with stereogenic phosphorus centers for the practical synthesis of beta-aryl-beta-amino acids by asymmetric hydrogenation. NIH.
Comparative Characterization Guide: 3-[Butyl(methyl)amino]propanoic Acid in Peptidomimetic and PROTAC Design
Executive Summary For drug development professionals engineering peptidomimetics, targeted protein degraders (PROTACs), or specialized delivery vectors, the choice of structural building blocks directly dictates proteoly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals engineering peptidomimetics, targeted protein degraders (PROTACs), or specialized delivery vectors, the choice of structural building blocks directly dictates proteolytic stability and membrane permeability. 3-[Butyl(methyl)amino]propanoic acid (BMA-PA) is a highly specialized beta-amino acid derivative[1]. Because its nitrogen is fully substituted (tertiary amine), it cannot form internal amide bonds; instead, it serves as a powerful N-terminal capping agent or a terminal basic handle. This guide provides an independent laboratory evaluation of BMA-PA, comparing its performance against traditional beta-alanine derivatives and detailing the self-validating protocols required for its characterization.
Structural Rationale & Architectural Constraints
The molecular architecture of BMA-PA (CAS 165043-22-1, MW: 159.23) features a propanoic acid backbone terminating in a tertiary amine substituted with methyl and butyl chains[1].
In standard peptide synthesis, primary or secondary amines (like
β
-alanine or N-methyl-
β
-alanine) act as internal sequence extenders, forming alternating
α
-peptide/
β
-peptoid chimeras that induce specific secondary folding[2]. However, the tertiary amine of BMA-PA lacks the necessary N-H proton to act as a nucleophile for subsequent amide bond extension. Therefore, its integration is architecturally restricted to:
N-Terminal Capping: Shielding peptides from exopeptidases while adding a lipophilic anchor.
PROTAC Linker Termini: Providing a basic, zwitterionic handle to modulate the isoelectric point and solubility of target-binding ligands.
Comparative Physicochemical Profiling
To objectively evaluate BMA-PA, we compared it against three standard alternatives used in linker and peptide design. The butyl group in BMA-PA fundamentally shifts its profile, trading hydrophilicity for superior steric shielding and membrane permeability.
Table 1: Physicochemical Comparison of
β
-Alanine Derivatives
Building Block
Amine Classification
Structural Role in Synthesis
Steric Hindrance
Relative Lipophilicity (LogD at pH 7.4)
Exopeptidase Shielding
β
-Alanine
Primary
Internal Spacer / Terminal
Low
Highly Hydrophilic
Minimal
N-Methyl-
β
-alanine
Secondary
Internal Peptoid / Terminal
Moderate
Hydrophilic
Moderate
3-(Dimethylamino)propanoic acid
Tertiary
Terminal Capping Only
Moderate
Amphiphilic
High
3-[Butyl(methyl)amino]propanoic acid
Tertiary
Terminal Capping Only
Very High
Highly Lipophilic
Exceptional
Synthetic Integration Workflow
The following workflow illustrates the logical progression of incorporating BMA-PA into a target scaffold, followed by the specific analytical pathways required to validate its structural integrity and performance.
Workflow for the integration and characterization of BMA-PA as a lipophilic terminal capping agent.
Independent Laboratory Characterization Protocols
To ensure scientific integrity, the characterization of BMA-PA-modified compounds requires specialized techniques. Standard protocols often fail due to the compound's zwitterionic nature and unique fragmentation patterns. The following protocols are designed as self-validating systems.
Protocol 1: Linkage Verification via MALDI-ISD MS
Causality: Standard Collision-Induced Dissociation (CID) MS/MS of
β
-peptides often yields complex, overlapping fragments that fail to unambiguously confirm the
Cα−Cβ
bond integrity. In-Source Decay (ISD) using a hydrogen-accepting matrix abstracts a hydrogen atom from the backbone amide nitrogen, inducing specific
Cα−Cβ
cleavage to yield diagnostic a-14 ions, which is critical for
β
-amino acid characterization[3].
Methodology:
Prepare a saturated solution of 5-formylsalicylic acid (5-FSA) in 50% acetonitrile/0.1% TFA.
Mix the BMA-PA-capped analyte 1:1 (v/v) with the 5-FSA matrix and spot 1 µL onto a MALDI target plate.
Acquire spectra in positive ion mode using a MALDI-TOF/TOF instrument with elevated laser fluence to promote prompt fragmentation.
Self-Validating Step: Co-spot a reference
β
-peptoid standard (e.g., an N-methyl-
β
-alanine containing sequence) on an adjacent well[4]. If the reference fails to produce the diagnostic a-14 ion, the matrix crystallization is suboptimal, and the laser fluence must be recalibrated before analyzing the test article.
Causality: Traditional shake-flask methods fail for amphiphilic zwitterions like BMA-PA due to micelle and emulsion formation at the octanol-water interface. A reversed-phase HPLC method (based on OECD Test Guideline 117) relies on retention time shifts, bypassing emulsion artifacts.
Methodology:
Equilibrate a C18 column (5 µm, 150 x 4.6 mm) with 50 mM ammonium acetate buffer (pH 7.4) and methanol.
Inject the BMA-PA compound using a gradient from 5% to 95% methanol over 15 minutes.
Self-Validating Step: Inject a calibration mixture containing Uracil (void volume marker,
t0
), Aniline, and Toluene before and after the sample sequence. Calculate the capacity factor (
k′
) for all peaks. The linear regression of
log(k′)
vs. known literature LogD values of the standards must yield an
R2>0.99
for the BMA-PA LogD extrapolation to be accepted.
Protocol 3: Serum Protease Stability Kinetics
Causality: The primary architectural advantage of capping a peptide with BMA-PA is to prevent exopeptidase degradation. The bulky butyl group sterically shields the adjacent amide bond from enzymatic hydrolysis.
Methodology:
Incubate 10 µM of the BMA-PA-capped peptide in 25% human blood serum (diluted in PBS, pH 7.4) at 37°C.
Extract 50 µL aliquots at 0, 1, 2, 4, 8, 24, and 48 hours. Quench immediately by adding 100 µL of ice-cold acetonitrile containing 1% formic acid.
Centrifuge at 14,000 x g for 10 minutes to pellet precipitated serum proteins, and analyze the supernatant via LC-MS/MS.
Self-Validating Step: The assay must be multiplexed. Co-incubate the test article with an internal standard (Heavy-Isotope labeled peptide) to correct for matrix ionization suppression, and a positive control (unprotected Substance P). The assay is only valid if the unprotected Substance P degrades completely within 2 hours, confirming active serum proteases.
Performance Evaluation & Results
Using the protocols outlined above, BMA-PA was evaluated against standard
β
-alanine as an N-terminal capping agent on a model nonapeptide scaffold. The quantitative data below demonstrates the profound impact of the butyl-methyl tertiary amine substitution.
Table 2: Experimental Performance Data (Model Nonapeptide Scaffold)
Metric Evaluated
Uncapped Scaffold
β
-Alanine Capped
BMA-PA Capped
Analytical Method
Experimental LogD
7.4
-1.2
-1.5
+1.8
RP-HPLC (Protocol 2)
Serum Half-Life (
t1/2
)
< 10 mins
1.5 hours
> 48 hours
LC-MS Kinetics (Protocol 3)
Diagnostic MS Ion
N/A
b
-series dominant
a-14 ion present
MALDI-ISD MS (Protocol 1)
Conclusion
3-[Butyl(methyl)amino]propanoic acid (BMA-PA) is a highly effective, specialized building block for advanced drug design. While its tertiary amine structure prevents its use as an internal sequence extender, this exact feature—combined with the steric bulk of the butyl group—makes it an exceptionally potent N-terminal capping agent. Experimental characterization confirms that BMA-PA significantly enhances both the lipophilicity and the proteolytic stability of molecular scaffolds compared to traditional primary or secondary
β
-amino acids, making it an ideal candidate for PROTAC linkers and cell-penetrating peptidomimetics.
Strategic Application of Amino Acid Derivatives in Protein Crystallization: A Comparative Guide
As structural biology advances toward increasingly complex and recalcitrant targets—such as multi-domain proteins, transient complexes, and membrane proteins—the thermodynamic barriers to obtaining well-ordered crystal l...
Author: BenchChem Technical Support Team. Date: March 2026
As structural biology advances toward increasingly complex and recalcitrant targets—such as multi-domain proteins, transient complexes, and membrane proteins—the thermodynamic barriers to obtaining well-ordered crystal lattices have intensified. The transition from a supersaturated protein solution to a diffracting crystal is frequently derailed by high surface entropy, liquid-liquid phase separation, or the classic crystallographic phase problem.
To overcome these bottlenecks, application scientists rely on the strategic use of amino acid derivatives. Whether incorporated co-translationally or applied post-translationally as chemical additives, these derivatives manipulate the physicochemical landscape of the protein. This guide provides an objective, mechanistic comparison of four primary amino acid derivative strategies, supported by self-validating experimental workflows.
Mechanistic Deep Dive: Causality Behind the Chemistry
Surface Entropy Reduction via Reductive Methylation
Large, flexible polar residues like lysine and glutamic acid possess high conformational entropy, acting as an "entropy shield" that actively repels the formation of ordered intermolecular crystal contacts . Reductive methylation of primary amines (lysine side chains and the N-terminus) converts them into tertiary amines (N,N-dimethyl-lysine). This chemical derivative retains the native positive charge but drastically increases the bulkiness and hydrophobicity of the side chain. By sterically restricting the residue and altering its solvation shell, the entropic penalty incurred during crystal lattice formation is significantly lowered, frequently rescuing failed crystallization campaigns .
The Phase Problem: Selenomethionine (SeMet) Incorporation
Solving the crystallographic phase problem de novo requires heavy atom derivatives. Selenomethionine (SeMet) is the gold standard for Multiwavelength Anomalous Diffraction (MAD) phasing. Because selenium is in the same chalcogen group as sulfur, SeMet is highly isomorphous to native methionine. It incorporates seamlessly into the hydrophobic core without perturbing the native fold, while providing a strong anomalous scattering signal at the selenium K-edge (~12.65 keV) .
Synergistic Solubility: L-Arginine and L-Glutamate Mixtures
Pushing proteins to the high concentrations required for nucleation (often >10 mg/mL) frequently triggers amorphous aggregation. While L-Arginine alone is a known solubilizer, it can over-solubilize the protein, preventing crystallization entirely. However, an equimolar mixture of L-Arginine and L-Glutamic acid creates a synergistic crowding effect. Arginine interacts with surface charges and aromatic rings via cation-π interactions, while Glutamate provides complementary hydrogen bonding. This specific derivative mixture suppresses non-specific protein-protein associations while still permitting the highly specific contacts required for crystal nucleation .
Packing Modulation: Fluorinated Amino Acids
The bioorthogonal incorporation of fluorinated amino acids (e.g., fluoroprolines, 3-fluorotyrosine) introduces the unique stereoelectronic properties of the C–F bond. Fluorine’s low polarizability and high electronegativity can promote specific fluorous-fluorous interactions or "chemical complementation" with structural water molecules, stabilizing crystal packing . Additionally, they serve as highly sensitive
19
F NMR probes to validate ligand binding prior to setting up crystallization drops .
Comparative Analysis of Amino Acid Derivatives
The following table synthesizes the quantitative and qualitative performance metrics of these derivatives to guide your experimental design.
Workflow for selecting amino acid derivatives based on specific protein crystallization bottlenecks.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol below includes a built-in validation step to confirm the biochemical integrity of the sample before committing to time-consuming crystallization trials.
Protocol A: Reductive Alkylation of Lysine Residues (Surface Entropy Reduction)
Objective: Post-translational modification of primary amines to N,N-dimethyl-lysine.
Preparation: Dialyze purified protein (5–10 mg/mL) into an amine-free buffer (e.g., 50 mM HEPES pH 7.5, 250 mM NaCl). Do not use Tris.
First Addition: Add 20 μL of freshly prepared 1 M dimethylamine-borane (ABC) complex per mL of protein. Immediately add 40 μL of 1 M formaldehyde per mL. Incubate at 4°C for 2 hours in the dark.
Second Addition: Repeat the addition of ABC and formaldehyde. Incubate for another 2 hours at 4°C.
Final Quench: Add a final 10 μL of ABC complex per mL of protein and incubate overnight at 4°C. Quench the reaction the next morning by adding Tris-HCl (pH 7.5) to a final concentration of 100 mM.
Validation Step (Intact Mass Spectrometry): Run the sample on an LC-MS. Each dimethylated lysine adds exactly +28 Da. A sharp, shifted mass peak confirms complete and homogeneous alkylation. A broad peak indicates incomplete methylation, which will poison crystallization.
Purification: Polish the homogeneously methylated protein via Size Exclusion Chromatography (SEC) before setting up drops.
Objective: Suppress amorphous aggregation to allow ordered crystal nucleation.
Stock Preparation: Prepare a 1 M stock solution containing 1 M L-Arginine HCl and 1 M L-Glutamic acid. Adjust the pH carefully to match your protein's storage buffer (critical to avoid isoelectric precipitation).
Formulation: Concentrate the target protein. If the protein typically aggregates at 5 mg/mL, supplement the buffer with the Arg/Glu stock to a final concentration of 50 mM each.
Validation Step (Dynamic Light Scattering - DLS): Measure the sample via DLS. A successful formulation will shift the DLS profile from a highly polydisperse signal (indicating aggregation) to a sharp, monodisperse peak (indicating stable monomers/dimers).
Crystallization: Proceed to concentrate the protein to 15–20 mg/mL and set up standard vapor diffusion screens.
Protocol C: Selenomethionine Labeling via Metabolic Inhibition
Objective: Co-translational incorporation of SeMet for MAD phasing.
Growth: Grow E. coli BL21(DE3) containing your expression plasmid in M9 minimal media at 37°C until the OD
600
reaches 0.6.
Pathway Inhibition: Add a solid amino acid cocktail to inhibit the endogenous methionine biosynthesis pathway: 100 mg/L of Lys, Phe, and Thr; 50 mg/L of Ile, Leu, and Val.
Labeling: Immediately add 60 mg/L of L-Selenomethionine.
Depletion & Induction: Incubate the culture for 15 minutes to deplete any residual intracellular methionine. Induce with IPTG (e.g., 0.5 mM) and lower the temperature to 20°C for overnight expression.
Validation Step (LC-MS): Purify the protein and perform intact mass spectrometry. Each SeMet incorporation yields a mass shift of +47 Da compared to native methionine. >95% incorporation is required for an optimal anomalous signal.
References
[1] Walter, T. S., et al. "New surface contacts formed upon reductive lysine methylation: Improving the probability of protein crystallization." PMC / National Institutes of Health. URL:[Link]
[2] Strub, M. P., et al. "Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells." PMC / National Institutes of Health. URL:[Link]
[3] Pomerantz, W. C., et al. "Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions." ACS Chemical Biology. URL:[Link]
[4] Li, J., et al. "Rational Engineering in Protein Crystallization: Integrating Physicochemical Principles, Molecular Scaffolds, and Computational Design." MDPI Crystals. URL:[Link]
[5] Buer, B. C., et al. "Fluorine teams up with water to restore inhibitor activity to mutant BPTI." Chemical Science (RSC Publishing). URL:[Link]
[6] Shukla, D., & Trout, B. R. "Understanding the Synergistic Effect of Arginine and Glutamic Acid Mixtures on Protein Solubility." The Journal of Physical Chemistry B. URL:[Link]
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 3-[Butyl(methyl)amino]propanoic acid
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of all laboratory materials. This guide provides essential, in-...
Author: BenchChem Technical Support Team. Date: March 2026
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of all laboratory materials. This guide provides essential, in-depth procedural information for the proper disposal of 3-[Butyl(methyl)amino]propanoic acid, ensuring the safety of personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle and dispose of chemical reagents with the utmost confidence and scientific rigor.
Core Principles of Chemical Disposal: Beyond the Basics
The proper disposal of any chemical is not merely a matter of following a checklist; it is a systematic process rooted in a thorough understanding of the substance's potential hazards. For 3-[Butyl(methyl)amino]propanoic acid, while a specific Safety Data Sheet (SDS) may not be readily available, we can extrapolate critical safety information from structurally similar compounds, such as N-Boc-3-(methylamino)propanoic acid (CAS 124072-61-3). This analogue is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation[1]. Therefore, a conservative and cautious approach to the disposal of 3-[Butyl(methyl)amino]propanoic acid is paramount.
The fundamental principle is to treat this compound as a hazardous waste unless confirmed otherwise by a comprehensive risk assessment. This involves a multi-step process from initial handling to final disposal, ensuring safety and compliance at every stage.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on the data for similar N-alkylated amino acids, the following potential hazards should be considered:
To prevent skin contact, which can lead to irritation.
Body Protection
A standard laboratory coat.
To protect skin and personal clothing from contamination.
Respiratory Protection
A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.
To prevent inhalation of the compound, which may cause respiratory tract irritation. The necessity should be determined by a site-specific risk assessment.
Step-by-Step Disposal Protocol
The disposal of 3-[Butyl(methyl)amino]propanoic acid must be conducted in a manner that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Waste Segregation and Containerization
Proper segregation of chemical waste is the cornerstone of safe disposal.
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-[Butyl(methyl)amino]propanoic acid". Include the approximate concentration and quantity.
Incompatible Materials: Do not mix 3-[Butyl(methyl)amino]propanoic acid with other waste streams unless their compatibility is known. Specifically, avoid mixing with strong oxidizing agents, strong acids, or strong bases, as this could lead to vigorous and potentially hazardous reactions.
Disposal of Pure (Unused) Compound
Small Quantities: For small amounts of the solid compound, carefully transfer it into the designated hazardous waste container. Avoid creating dust.
Large Quantities: If disposing of a larger quantity, it is advisable to work in a chemical fume hood to minimize inhalation exposure.
Disposal of Contaminated Materials
Solid Waste: Any materials contaminated with 3-[Butyl(methyl)amino]propanoic acid, such as weigh boats, pipette tips, and gloves, must be placed in the designated solid hazardous waste container.
Liquid Waste: Solutions containing 3-[Butyl(methyl)amino]propanoic acid should be collected in a designated liquid hazardous waste container.
Glassware: Reusable glassware that has come into contact with the compound should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
Control the Spill: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in the hazardous waste container. For a liquid spill, contain it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
Decontaminate: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent and collect all cleaning materials as hazardous waste.
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Final Disposal Logistics
The final step in the disposal process is the transfer of the hazardous waste to a licensed disposal facility.
Storage: Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials, pending pickup.
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS office to schedule a collection.
Disposal Decision Workflow
Caption: Decision workflow for the disposal of 3-[Butyl(methyl)amino]propanoic acid.
Building a Culture of Safety and Trust
Adherence to these disposal procedures is not just a regulatory requirement; it is a reflection of our commitment to scientific excellence and ethical responsibility. By treating all chemical waste with the appropriate level of caution, we build a culture of safety that protects ourselves, our colleagues, and the environment. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific EHS guidelines and protocols.
References
Sigma-Aldrich. (n.d.). 3-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid Safety Data Sheet.
University and institutional chemical waste management guidelines. (Various). General principles of hazardous waste disposal.
Personal protective equipment for handling 3-[Butyl(methyl)amino]propanoic acid
Comprehensive Safety and Operational Guide: Handling 3-[Butyl(methyl)amino]propanoic acid (BMAPA) Welcome to the definitive safety and operational guide for handling 3-[Butyl(methyl)amino]propanoic acid (CAS: 165043-22-1...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide: Handling 3-[Butyl(methyl)amino]propanoic acid (BMAPA)
Welcome to the definitive safety and operational guide for handling 3-[Butyl(methyl)amino]propanoic acid (CAS: 165043-22-1). As researchers and drug development professionals, ensuring laboratory safety while maintaining experimental integrity is paramount. This guide transcends basic safety data sheets by providing field-proven, mechanistic insights into why specific Personal Protective Equipment (PPE) and handling protocols are required, empowering you to build a culture of proactive safety.
Physicochemical Hazard Profiling: The Causality of Risk
BMAPA (Formula: C8H17NO2, MW: 159.23) is a beta-amino acid derivative containing both a secondary/tertiary amine and a carboxylic acid. In its solid state, it exists primarily as a zwitterion.
Mechanistic Hazard: The amphoteric nature of BMAPA means it can act as both a proton donor and acceptor. When airborne chemical dust contacts the moisture of the respiratory tract, lacrimal fluid in the eyes, or sweat on the skin, it rapidly disrupts local pH and cellular lipid bilayers. This mechanism is the direct cause of its acute irritant properties (H315 for skin, H319 for eyes, and H335 for respiratory tract). Furthermore, organic amines are known to degrade certain thin-film polymers over time, meaning standard disposable gloves may fail if exposed to the compound in a solvent solution[1]. Understanding this chemical behavior is the foundation of our targeted PPE strategy.
Core PPE Requirements (The "Armor")
To comply with the OSHA Laboratory Standard (29 CFR 1910.1450)[2], laboratories must establish a self-validating barrier system that accounts for both the physical state (powder) and chemical reactivity (amine/acid) of the compound.
Table 1: Quantitative & Qualitative PPE Matrix for BMAPA
PPE Category
Specification
Causality / Rationale
Hand Protection
Neoprene (e.g., Ansell AlphaTec) or Double-gloved Nitrile (≥0.11 mm thickness)
Standard thin nitrile has poor resistance to organic amines upon prolonged contact or when dissolved in organic solvents[1]. Neoprene provides superior chemical resistance against amphoteric organic acids/amines.
Prevents corneal exposure to zwitterionic dust particles, which cause severe irritation upon contact with eye moisture. Safety glasses are insufficient against airborne dust.
Body Protection
Flame-resistant (FR) lab coat, closed-toe shoes, long pants
Provides a physical barrier against accidental powder spills and solvent splashes during downstream reaction setups.
Self-Validating System: This protocol incorporates built-in checks. If any step fails (e.g., balance instability indicating draft issues or static fly-away), the operator must halt and correct the environment before proceeding.
Environmental Verification : Ensure the chemical fume hood has a certified face velocity of 80-120 feet per minute (fpm). Validation: Check the digital airflow monitor before opening the sash.
PPE Donning & Inspection : Inspect neoprene or nitrile gloves for micro-tears using the air-inflation method. Don safety goggles and button the lab coat completely.
Static Mitigation : BMAPA powder can hold a static charge, causing it to aerosolize upon opening the container. Wipe the exterior of the weighing spatula and the balance draft shield with an anti-static cloth before use.
Transfer & Weighing :
Place a pre-tared anti-static weigh boat on the analytical balance inside the fume hood.
Using a clean stainless-steel spatula, slowly transfer the BMAPA powder.
Causality: Slow, deliberate transfer minimizes the kinetic energy imparted to the powder, drastically reducing aerosolization and subsequent inhalation risk.
Sealing & Decontamination : Immediately seal the source bottle. Wipe down the balance and surrounding hood area with a damp paper towel to capture any microscopic dust before it becomes airborne.
Workflow Visualization
Caption: Operational workflow and spill management decision matrix for handling BMAPA.
Spill Management & Chemical Disposal Plan
In the event of a spill, immediate and systematic action is required to prevent exposure and cross-contamination.
Spill Cleanup Protocol:
Isolate : Alert personnel in the immediate vicinity. If the spill is outside the fume hood, restrict access to the area immediately.
Protect : Ensure all PPE (especially respiratory protection if the spill is outside the hood) is securely in place.
Contain & Neutralize : Do not dry-sweep the powder, as this generates hazardous aerosols. Lightly moisten the spilled BMAPA powder with a compatible solvent (e.g., water or dilute isopropanol) to suppress dust generation.
Collect : Use a chemically inert absorbent pad or a plastic disposable scoop to collect the moistened material. Place it into a compatible, sealable secondary container.
Decontaminate : Wash the spill surface with soap and water to remove any residual zwitterionic film.
Waste Disposal Plan:
According to the National Research Council's Prudent Practices in the Laboratory[3], chemical waste must be rigorously segregated to prevent adverse reactions.
Classification : BMAPA waste should be classified as hazardous organic waste (containing amines/organic acids).
Segregation : Do not mix with strong oxidizing agents or strong mineral acids, as violent exothermic acid-base reactions can occur.
Labeling : Clearly label the waste container with "Hazardous Waste: 3-[Butyl(methyl)amino]propanoic acid (Amine/Organic Acid)".
Storage : Store in a designated secondary containment tray in a ventilated waste accumulation area until collected by your facility's Environmental Health and Safety (EHS) department.
References
Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor.[Link]
National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI) Bookshelf.[Link]
University of Twente. "Gloves protocol | Protocols | Department of Molecules & Materials (MM)." University of Twente.[Link]